molecular formula C8H8N2 B1312937 6-Methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 824-51-1

6-Methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1312937
CAS No.: 824-51-1
M. Wt: 132.16 g/mol
InChI Key: YQDMUZFABFBKJN-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-51-1), a bicyclic heteroaromatic compound also known as a 7-azaindole derivative, serves as a privileged molecular scaffold in modern medicinal chemistry and drug discovery. This compound provides a versatile core structure for the synthesis of numerous derivatives targeting biologically significant enzymes and pathways. Extensive research has identified this scaffold as a key precursor for developing potent and selective inhibitors. It functions as a superior core structure for potent Phosphodiesterase 4B (PDE4B) inhibitors, with one study identifying a derivative (IC₅₀ = 0.48 µM) that served as a productive replacement in early lead optimization . Further structural elaboration led to the development of a 3,3-difluoroazetidine derivative exhibiting potent PDE4B inhibition (IC₅₀ = 0.14 µM) and significant selectivity over the PDE4D isoform, representing an excellent lead for optimization in central nervous system (CNS) disease research . The scaffold also demonstrates broad applicability in oncology research, where it forms the basis for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors; one particular derivative exhibited potent activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively, inhibiting cancer cell proliferation, migration, and invasion . Furthermore, derivatives based on the pyrrolopyridine structure have been investigated as potent inhibitors of TNIK (Traf2- and Nck-interacting kinase), a potential target in oncology . With a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g·mol⁻¹ , this building block is a fundamental starting material for constructing more complex molecules. Its structure is amenable to various functionalization reactions, allowing researchers to explore diverse structure-activity relationships. This product is intended for research purposes as a chemical reference standard and synthetic intermediate in pharmaceutical development. It is strictly for laboratory use and is not intended for human or veterinary therapeutic or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDMUZFABFBKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466423
Record name 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-51-1
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore, and its derivatives have demonstrated potential as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR), and have been investigated for their applications in treating various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, along with insights into its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 140°C. Its chemical structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 6-position. This substitution can influence the molecule's electronic properties, solubility, and interactions with biological targets.

PropertyValueReference
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2]
CAS Number 824-51-1[1]
Melting Point 140 °C[1]
Boiling Point 259.634 °C at 760 mmHg[1]
Density 1.17 g/cm³[1]
Flash Point 112.803 °C[1]
Refractive Index 1.667[1]
Vapor Pressure 0.021 mmHg at 25°C[1]
Appearance Solid

Experimental Protocols

Synthesis of 7-Azaindole Derivatives

General Procedure for the Synthesis of Substituted 7-Azaindoles:

This two-step procedure involves an initial Sonogashira coupling of a halo-aminopyridine with an appropriate alkyne, followed by a base-mediated intramolecular cyclization.

Step 1: Sonogashira Coupling

  • To a solution of a suitable starting material, such as 2-amino-3-iodo-5-methylpyridine (to introduce the 6-methyl group), in a degassed solvent like 1,4-dioxane or toluene, add a terminal alkyne.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.

  • A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • The purified 2-amino-3-(alkynyl)pyridine intermediate is dissolved in a suitable solvent, such as toluene or DMF.

  • A strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), is added to the solution.

  • The reaction mixture is heated, often to reflux, to promote the intramolecular cyclization. The progress of the reaction is monitored by TLC or LC-MS.

  • After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The final product, the substituted 7-azaindole, is purified by recrystallization or column chromatography.

Note: The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Spectral Data and Analysis

Detailed spectral data with peak assignments for this compound are not explicitly provided in the search results. However, based on the known spectra of related 7-azaindole derivatives and general principles of spectroscopy, the expected spectral characteristics can be inferred.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

ProtonChemical Shift (ppm, estimated)MultiplicityCoupling Constant (Hz, estimated)
H1 (pyrrole NH)11.0 - 12.0br s-
H2 (pyrrole)7.3 - 7.5dJ ≈ 2.5 - 3.5
H3 (pyrrole)6.4 - 6.6dJ ≈ 2.5 - 3.5
H4 (pyridine)7.8 - 8.0dJ ≈ 7.5 - 8.5
H5 (pyridine)6.9 - 7.1dJ ≈ 7.5 - 8.5
CH₃ (at C6)2.4 - 2.6s-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.

Expected ¹³C NMR Data:

CarbonChemical Shift (ppm, estimated)
C2125 - 130
C3100 - 105
C3a145 - 150
C4128 - 132
C5115 - 120
C6140 - 145
C7a148 - 152
CH₃20 - 25

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Expected FTIR Data:

Functional GroupWavenumber (cm⁻¹, estimated)Intensity
N-H Stretch (pyrrole)3300 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 2960Medium
C=C/C=N Stretch (aromatic rings)1500 - 1650Medium to Strong
C-N Stretch1250 - 1350Medium
C-H Bend (out-of-plane)700 - 900Strong
Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide information about the stability of different parts of the molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 132

  • Major Fragments: Fragmentation is likely to involve the loss of the methyl group (M-15), leading to a fragment at m/z = 117. Other fragmentation pathways could involve the cleavage of the pyrrole or pyridine rings.

Signaling Pathway Involvement

Derivatives of 1H-pyrrolo[2,3-b]pyridine are well-documented as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways. A prominent example is their activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in numerous cancers, driving processes like cell proliferation, survival, and angiogenesis.

The diagram below illustrates a simplified representation of the FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.

FGFR_Signaling_Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization P1 Dimerization->P1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Proliferation P1->PI3K_AKT P2 Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and its inhibition by a pyrrolo[2,3-b]pyridine derivative.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutics. Its chemical properties, coupled with the biological activity of its derivatives as kinase inhibitors, make it a focal point for research in medicinal chemistry. This guide provides a foundational understanding of its characteristics, synthesis, and spectral properties, offering a valuable resource for scientists and researchers in the field. Further detailed experimental studies are warranted to fully elucidate the specific properties and biological activities of this promising molecule.

References

The Biological Significance of 6-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. While direct and extensive biological activity data for the core this compound molecule is limited, its true value lies in its role as a versatile scaffold in the design and synthesis of a multitude of biologically active derivatives. This technical guide will delve into the biological activities exhibited by compounds incorporating this core structure, with a focus on their potential as kinase inhibitors and modulators of other key cellular targets. We will explore the quantitative data of notable derivatives, provide detailed experimental protocols for assessing their activity, and visualize the key signaling pathways they influence.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine, a fundamental component of biologically crucial molecules like ATP. This structural mimicry allows derivatives to effectively compete with ATP for the binding sites of kinases, leading to the inhibition of their enzymatic activity. The addition of a methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for specific kinase targets.

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. These include Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Ataxia Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).

Quantitative Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against key biological targets. It is important to note that these data are for substituted derivatives and not the parent 6-methyl compound itself.

Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Derivative ClassTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR17-[1]
FGFR29-[1]
FGFR325-[1]
FGFR4712-[1]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B110 - 1100-[2]
1H-pyrrolo[2,3-b]pyridine derivativesATM(Not specified)HCT116, SW620[3]
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesJAK3(Potent, not specified)-

Table 2: Cytotoxic Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Derivative ClassCell LineIC50 (µM)Reference
1H-pyrrolo[2,3-b]pyridine derivativesA549 (Lung Cancer)< 10[4]
HeLa (Cervical Cancer)< 10[4]
MDA-MB-231 (Breast Cancer)< 10[4]

Key Signaling Pathways Modulated by this compound Derivatives

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Its aberrant activation is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Phosphodiesterase 4B (PDE4B) Signaling Pathway

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby playing a critical role in regulating inflammation. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of PDE4B.[2]

PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP Inflammation Inflammatory Response PKA->Inflammation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B

PDE4B Signaling Pathway Inhibition

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the test compound dilutions to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a control with no kinase for background luminescence.

    • Add the kinase to all wells except the background control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent to each well of the assay plate.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start PrepCompound Prepare Compound Serial Dilutions Start->PrepCompound AddToPlate Add Compound/Controls to 96-well Plate PrepCompound->AddToPlate AddKinase Add Kinase AddToPlate->AddKinase AddSubstrateATP Add Substrate/ATP (Initiate Reaction) AddKinase->AddSubstrateATP IncubateReaction Incubate (e.g., 30°C, 60 min) AddSubstrateATP->IncubateReaction AddKinaseGlo Add Kinase-Glo® Reagent IncubateReaction->AddKinaseGlo IncubateLumi Incubate (RT, 10 min) AddKinaseGlo->IncubateLumi ReadLumi Read Luminescence IncubateLumi->ReadLumi Analyze Data Analysis (Calculate IC50) ReadLumi->Analyze End End Analyze->End

Workflow for In Vitro Kinase Inhibition Assay
MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only) for background measurement.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The this compound core is a highly valuable scaffold in modern drug discovery, particularly in the development of kinase inhibitors. While the parent molecule itself may not exhibit significant biological activity, its derivatives have shown potent and selective effects against a range of therapeutically relevant targets. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further explore the potential of this privileged chemical structure in creating novel therapeutics for cancer, inflammatory disorders, and other diseases. Future research should continue to explore the structure-activity relationships of substituted 6-Methyl-1H-pyrrolo[2,3-b]pyridines to optimize their potency, selectivity, and pharmacokinetic properties.

References

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Kinase and Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged heterocyclic scaffold in medicinal chemistry. While the parent molecule, 6-Methyl-1H-pyrrolo[2,3-b]pyridine, primarily serves as a foundational chemical building block, its derivatives have been extensively explored and developed as potent and selective inhibitors of various key enzymes implicated in a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanisms of action for several classes of therapeutic agents derived from the 1H-pyrrolo[2,3-b]pyridine core, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Overview of Therapeutic Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully designed to target a variety of enzymes, demonstrating the adaptability of this core structure for achieving high potency and selectivity. The primary mechanisms of action explored in this guide are centered around the inhibition of:

  • Phosphodiesterase 4B (PDE4B)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • V600E mutant B-RAF Kinase

  • Cyclin-Dependent Kinase 8 (CDK8)

  • Ataxia Telangiectasia Mutated (ATM) Kinase

Mechanism of Action: Phosphodiesterase 4B (PDE4B) Inhibition

Biological Role of PDE4B and Therapeutic Rationale

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 enzymes play a critical role in regulating intracellular signaling pathways involved in inflammation and immune responses. The PDE4B isoform is predominantly expressed in inflammatory and immune cells, making it an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[1] These compounds have demonstrated significant anti-inflammatory effects in cellular assays.

Quantitative Data
CompoundPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)TNF-α Inhibition IC50 (µM)
11h 0.140.846Not Reported
Rolipram Not ReportedNot ReportedNot ReportedNot Reported

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[1]

Signaling Pathway

PDE4B_Inhibition cluster_cell Inflammatory Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase Activates Cell Membrane Cell Membrane cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes NF-κB Pathway NF-κB Pathway PKA->NF-κB Pathway Inhibits TNF-α Production TNF-α Production NF-κB Pathway->TNF-α Production Promotes Pyrrolo_pyridine_Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine_Inhibitor->PDE4B Inhibits

Caption: PDE4B Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

Experimental Protocols

PDE4B Enzyme Inhibition Assay:

  • Reagents and Materials: Recombinant human PDE4B enzyme, cAMP substrate, 3H-cAMP, scintillation cocktail, 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compounds in assay buffer.

    • Add the test compounds to the wells of a 96-well plate.

    • Add the recombinant PDE4B enzyme to each well.

    • Initiate the reaction by adding a mixture of cAMP and a tracer amount of 3H-cAMP.

    • Incubate the plate at 30°C for a specified time.

    • Terminate the reaction by adding a stop solution.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

Mechanism of Action: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Biological Role of FGFRs and Therapeutic Rationale

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis. Abnormal activation of FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers. Therefore, inhibiting FGFRs is a promising strategy for cancer therapy.

1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3] These compounds have shown anti-proliferative and pro-apoptotic activity in cancer cell lines.

Quantitative Data
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2][3]

Signaling Pathway

FGFR_Inhibition FGF Fibroblast Growth Factor FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Induces Pyrrolo_pyridine_Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine_Inhibitor->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Survival Survival PI3K_AKT->Survival

Caption: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

Experimental Protocols

FGFR Kinase Assay:

  • Reagents and Materials: Recombinant human FGFR1, 2, or 3 enzyme, ATP, substrate peptide, 96-well plates, kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds and recombinant FGFR enzyme to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP and the substrate peptide.

    • Incubate the plate at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).

    • Calculate the percent inhibition and determine the IC50 values.

Mechanism of Action: V600E B-RAF Inhibition

Biological Role of B-RAF and Therapeutic Rationale

B-RAF is a serine/threonine protein kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation in the B-RAF gene leads to constitutive activation of the kinase, promoting uncontrolled cell growth and proliferation. This mutation is found in a high percentage of melanomas and other cancers, making it a prime target for cancer therapy.

1H-Pyrrolo[2,3-b]pyridine Derivatives as V600E B-RAF Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as potent and selective inhibitors of the V600E mutant B-RAF kinase.[4]

Quantitative Data
CompoundV600E B-RAF IC50 (µM)
34e 0.085
35 0.080

Data extracted from a study on pyrrolo[2,3-b]pyridine derivatives as V600E B-RAF inhibitors.[4]

Signaling Pathway

BRAF_Inhibition Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Activate BRAF_V600E B-RAF (V600E) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates Pyrrolo_pyridine_Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine_Inhibitor->BRAF_V600E Inhibits ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: V600E B-RAF Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

Experimental Protocols

V600E B-RAF Kinase Assay:

  • Reagents and Materials: Recombinant human V600E B-RAF enzyme, MEK1 as substrate, ATP, 96-well plates, kinase assay buffer.

  • Procedure:

    • Serially dilute the test compounds.

    • Add the test compounds and recombinant V600E B-RAF enzyme to the wells.

    • Initiate the reaction by adding ATP and MEK1 substrate.

    • Incubate at 30°C.

    • Measure the amount of phosphorylated MEK1 using an appropriate method (e.g., ELISA or a luminescence-based assay).

    • Calculate the percent inhibition and determine the IC50 values.

Mechanism of Action: Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Biological Role of CDK8 and Therapeutic Rationale

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, which regulates the transcription of genes by RNA polymerase II. CDK8 has been identified as an oncogene in several cancers, including colorectal cancer. It plays a role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.

1H-Pyrrolo[2,3-b]pyridine Derivatives as CDK8 Inhibitors

A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.[5][6] This compound was found to inhibit tumor growth in in vivo models of colorectal cancer.

Quantitative Data
CompoundCDK8 IC50 (nM)
22 48.6

Data extracted from a study on a 1H-pyrrolo[2,3-b]pyridine derivative as a CDK8 inhibitor.[5][6]

Signaling Pathway

CDK8_Inhibition cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasomal_Degradation Proteasomal Degradation beta_Catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates and Binds Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Promotes CDK8 CDK8 CDK8->beta_Catenin Indirectly Inhibits Pyrrolo_pyridine_Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine_Inhibitor->CDK8 Inhibits

Caption: CDK8 Inhibition and its effect on Wnt/β-catenin signaling.

Experimental Protocols

CDK8 Kinase Assay:

  • Reagents and Materials: Recombinant human CDK8/Cyclin C complex, ATP, a suitable peptide substrate, 96-well plates, kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and the CDK8/Cyclin C enzyme complex to the wells.

    • Initiate the kinase reaction by adding ATP and the peptide substrate.

    • Incubate the plate at 30°C.

    • Measure the amount of phosphorylated substrate using a luminescence-based assay that quantifies ADP production.

    • Calculate the percent inhibition and determine the IC50 value.

Mechanism of Action: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

Biological Role of ATM Kinase and Therapeutic Rationale

Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR). Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Many cancer therapies work by inducing DNA damage, and cancer cells can develop resistance by upregulating their DDR pathways. Inhibiting ATM can therefore sensitize cancer cells to the effects of radiation and chemotherapy.

1H-Pyrrolo[2,3-b]pyridine Derivatives as ATM Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[7] These compounds have shown synergistic antitumor efficacy when combined with DNA-damaging agents.

Quantitative Data
CompoundATM Kinase Selectivity
25a >700-fold over other PIKK family members

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors.[7]

Signaling Pathway

ATM_Inhibition DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM Activates Downstream_Targets Downstream Targets (e.g., p53, CHK2) ATM->Downstream_Targets Phosphorylates Pyrrolo_pyridine_Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine_Inhibitor->ATM Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Targets->DNA_Repair Apoptosis Apoptosis Downstream_Targets->Apoptosis

Caption: ATM Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

Experimental Protocols

ATM Kinase Inhibition Assay:

  • Reagents and Materials: Recombinant human ATM kinase, a suitable substrate (e.g., a p53-derived peptide), ATP, 96-well plates, kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds and recombinant ATM kinase to the wells.

    • Initiate the reaction by adding ATP and the substrate peptide.

    • Incubate the plate at 30°C.

    • Measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay or a luminescence-based assay.

    • Calculate the percent inhibition and determine the IC50 values.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of enzyme inhibitors with significant therapeutic potential. The ability to modify this core structure to achieve high potency and selectivity against various kinases and phosphodiesterases underscores its importance in modern drug discovery. The mechanisms of action detailed in this guide highlight the critical signaling pathways that can be modulated by these compounds, offering a solid foundation for further research and development in the fields of oncology and inflammatory diseases. The provided experimental protocols serve as a practical resource for scientists working to characterize and advance novel therapeutic agents based on this privileged scaffold.

References

The Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features and ability to interact with a wide range of biological targets have made it a focal point for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel 1H-pyrrolo[2,3-b]pyridine derivatives, with a particular focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic methodologies, quantitative biological data, and the intricate signaling pathways these compounds modulate.

Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core are crucial for developing new derivatives with desired pharmacological properties. Key synthetic strategies often involve the initial construction of the bicyclic ring system followed by strategic modifications.

Core Synthesis

A common approach to synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold involves the cyclization of appropriately substituted pyridine and pyrrole precursors. For instance, intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine in the presence of a catalyst can yield the corresponding 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[1] Another method utilizes 2,3-pyridinedicarboxylic acid as a starting material, which undergoes esterification, reduction, chlorination, and subsequent cyclization to form the core structure.[2]

Key Functionalization Reactions

Once the core is synthesized, palladium-catalyzed cross-coupling reactions are instrumental in introducing a diverse range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, frequently used to introduce aryl or heteroaryl groups at various positions of the 1H-pyrrolo[2,3-b]pyridine ring.[3] This reaction typically involves the coupling of a halo-substituted 1H-pyrrolo[2,3-b]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities.[4] This reaction is crucial for synthesizing derivatives with amino groups that can act as key pharmacophoric features, facilitating interactions with biological targets.

Biological Activity and Therapeutic Targets

Novel 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of protein kinases, many of which are implicated in cancer and other diseases. The following sections summarize the activity of these compounds against key kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]

Table 1: In Vitro Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data compiled from a study on potent FGFR inhibitors.[1]

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Several 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors.

Table 2: In Vitro Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK

CompoundTNIK IC50 (nM)
Compound A < 1
Compound B < 1

Data represents compounds with high inhibitory potency from an in-house screening.[5]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a transcriptional regulator and a key oncogene in colorectal cancer, modulating the activity of β-catenin. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.

Table 3: In Vitro Inhibitory Activity of a Novel 1H-Pyrrolo[2,3-b]pyridine Derivative against CDK8

CompoundCDK8 IC50 (nM)
22 48.6

Data for a potent type II CDK8 inhibitor.[6]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase is a critical regulator of the DNA damage response. Highly selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as ATM inhibitors, showing potential as chemosensitizers in cancer therapy.

Table 4: In Vitro Selectivity of an ATM Kinase Inhibitor

KinaseSelectivity over ATM
PIKK family members >700-fold

Data for a highly selective ATM inhibitor, compound 25a.[7]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is essential for the initiation of DNA replication and is an attractive target for cancer therapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7.

Table 5: In Vitro Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative against Cdc7 Kinase

CompoundCdc7 IC50 (nM)
42 7

Data for a potent ATP mimetic inhibitor of Cdc7 kinase.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives lies in their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

FGFR Signaling Pathway

FGFR activation by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3] 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

Wnt/β-catenin Signaling Pathway (TNIK and CDK8)

The Wnt/β-catenin pathway is crucial for development and is often hyperactivated in cancers. TNIK and CDK8 are positive regulators of this pathway. TNIK activates the TCF4/β-catenin complex, while CDK8 phosphorylates β-catenin, enhancing its transcriptional activity.[5][9] Inhibitors targeting TNIK and CDK8 can effectively suppress this oncogenic signaling.

Wnt_Signaling_Pathway cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Frizzled->DestructionComplex BetaCatenin_on β-catenin TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes TNIK_Inhibitor TNIK Inhibitor TNIK TNIK TNIK_Inhibitor->TNIK CDK8_Inhibitor CDK8 Inhibitor CDK8 CDK8 CDK8_Inhibitor->CDK8 TNIK->TCF_LEF Activates CDK8->BetaCatenin_on Phosphorylates

Caption: Wnt/β-catenin Signaling and Inhibition.

DNA Damage Response (ATM) and Cell Cycle (Cdc7) Pathways

ATM is a key kinase that senses DNA double-strand breaks and initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[10] Cdc7 is a serine/threonine kinase that is essential for the initiation of DNA replication during the S-phase of the cell cycle.[11][12] Inhibitors of these kinases can disrupt these fundamental cellular processes, leading to cell death, particularly in cancer cells with compromised DNA repair mechanisms.

DNA_Damage_and_Cell_Cycle cluster_ddr DNA Damage Response cluster_cell_cycle Cell Cycle Initiation DNA_DSB DNA Double-Strand Break ATM ATM DNA_DSB->ATM CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest DNARepair DNA Repair ATM->DNARepair ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM G1_S_Transition G1/S Transition Cdc7 Cdc7 G1_S_Transition->Cdc7 DNA_Replication DNA Replication Cdc7->DNA_Replication Cdc7_Inhibitor Cdc7 Inhibitor Cdc7_Inhibitor->Cdc7

Caption: DNA Damage Response and Cell Cycle Control.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of a halo-substituted 1H-pyrrolo[2,3-b]pyridine with an arylboronic acid.[13][14]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as FGFR, using a luminescence-based assay that measures ATP consumption.[15][16]

  • Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant FGFR enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP; second, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to have dysregulated signaling of the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, providing insight into the mechanism of action of the inhibitors.[12][17][18]

  • Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the expression and phosphorylation levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading in each lane.

Experimental and Drug Discovery Workflows

The discovery and development of novel 1H-pyrrolo[2,3-b]pyridine derivatives follow a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Library_Screening Compound Library Screening Target_ID->Library_Screening Hit_ID Hit Identification Library_Screening->Hit_ID Lead_Gen Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

Caption: General Drug Discovery Workflow.

Experimental_Workflow Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Proliferation, Western Blot) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound

Caption: Experimental Workflow for Lead Discovery.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors with significant therapeutic potential. The versatility of synthetic methodologies allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against a range of clinically relevant kinase targets. The detailed understanding of the signaling pathways these compounds modulate, coupled with robust in vitro and cell-based assays, provides a strong foundation for advancing these promising molecules through the drug discovery and development pipeline. This guide serves as a valuable resource for professionals in the field, summarizing the key data and methodologies that are driving the innovation of next-generation therapeutics based on the 1H-pyrrolo[2,3-b]pyridine core.

References

The 1H-Pyrrolo[2,3-b]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine, make it a highly sought-after motif in the design of targeted therapies.[2] This guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery, detailing its biological significance, synthetic methodologies, and applications in targeting various disease-related proteins, with a primary focus on kinase inhibition.

Significance in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold's prominence stems from its ability to mimic the adenine fragment of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of protein kinases.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the molecule within the ATP-binding pocket.[3] This mimicry has led to the successful development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5] Furthermore, the scaffold's five modifiable positions allow for extensive structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.[3]

Therapeutic Applications and Key Targets

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][4][5] The majority of these activities are attributed to the inhibition of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in disease.

Kinase Inhibition

The 7-azaindole core is a recurring theme in the design of inhibitors for a wide array of kinases. Its versatility has been demonstrated in the targeting of:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6][7]

  • BRAF: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core and is a potent inhibitor of the BRAF V600E mutant kinase.

  • Janus Kinases (JAKs): JAKs are involved in inflammatory and immune responses. 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and orally efficacious JAK3 inhibitors.[8]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[9]

  • Other Kinases: The scaffold has also been successfully employed to develop inhibitors of Traf2- and NCK-interacting kinase (TNIK)[10], Focal Adhesion Kinase (FAK)[11], Polo-like kinase 4 (PLK4)[12], Cyclin-dependent kinase 8 (CDK8)[13], and Rho-associated coiled-coil containing protein kinase (ROCK).[2]

Other Biological Targets

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown activity against other important drug targets, such as Phosphodiesterase 4B (PDE4B), highlighting its broad therapeutic potential.[14]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[6]
FGFR29[6]
FGFR325[6]
Vemurafenib (1) BRAF (V600E)31
c-RAF-148
Compound 22 CDK848.6[13]
Compound B13 PI3Kγ0.5[9]
Compound 31 JAK3- (Potent)[8]
PLX4720 (5) BRAF (V600E)13

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Other Targets

Compound IDTarget EnzymeIC50 (µM)Reference
11h PDE4B0.14[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core and representative derivatives, as well as a common biological assay.

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

A common synthetic strategy for functionalizing the 1H-pyrrolo[2,3-b]pyridine scaffold involves cross-coupling reactions. The following is a generalized protocol based on Suzuki-Miyaura and Buchwald-Hartwig reactions.[15]

Experimental Workflow: Synthesis of 2-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridines

G start Starting Material: 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine step1 Suzuki-Miyaura Coupling: - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/EtOH/H2O) start->step1 step2 Intermediate: 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine step1->step2 step3 Buchwald-Hartwig Amination: - Amine (R-NH2) - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) step2->step3 product Final Product: 2-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridine step3->product

Caption: General synthetic workflow for 2,4-disubstituted 7-azaindoles.

Protocol:

  • Suzuki-Miyaura Coupling: To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent system (e.g., toluene, ethanol, and water), add the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate). Heat the reaction mixture under an inert atmosphere until completion. After cooling, extract the product and purify by column chromatography to yield the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.[15]

  • Buchwald-Hartwig Amination: In a reaction vessel, combine the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, the desired amine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous solvent (e.g., dioxane). Heat the mixture under an inert atmosphere. Upon completion, the reaction is worked up, and the final product is purified by chromatography to afford the 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine.[15]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay.

Experimental Workflow: In Vitro Kinase Assay

G reagents Reagents: - Kinase enzyme - Substrate (peptide or protein) - ATP (radiolabeled or modified) - Test compound (various concentrations) incubation Incubation: - Combine reagents in assay buffer - Incubate at a specific temperature (e.g., 30°C) for a defined time reagents->incubation termination Reaction Termination: - Add stop solution (e.g., EDTA) incubation->termination detection Detection of Phosphorylation: - e.g., Filter binding assay, ELISA, or fluorescence-based methods termination->detection analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 value detection->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Assay Preparation: Prepare a reaction mixture containing the purified kinase enzyme, its specific substrate (a peptide or protein), and ATP in an appropriate assay buffer.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A control with no inhibitor is also included.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or a modified version for non-radioactive detection). Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as filter binding assays to capture the radiolabeled phosphorylated substrate, ELISA-based methods using phosphorylation-specific antibodies, or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors are achieved by modulating specific intracellular signaling pathways.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. 7-Azaindole-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR.

PI3K/AKT/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

This pathway is also critical for cell proliferation and is frequently mutated in cancer. Vemurafenib, a 7-azaindole-containing drug, specifically targets the mutated BRAF kinase in this cascade.

MAPK Signaling Pathway Inhibition

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF

Caption: Vemurafenib targets the mutated BRAF kinase in the MAPK pathway.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of various drug targets, particularly protein kinases. Its ability to form key interactions in ATP-binding sites, coupled with its synthetic tractability, ensures its continued importance in drug discovery. The successful translation of 7-azaindole-based compounds from fragment screens to clinically approved drugs like Vemurafenib underscores the power of this privileged scaffold. Future research will undoubtedly continue to leverage the unique properties of 1H-pyrrolo[2,3-b]pyridine to develop novel therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic aromatic compound, serves as a pivotal structural motif in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure, alongside a detailed exploration of its synthesis and significant role in medicinal chemistry. Particular focus is given to its application as a scaffold for potent kinase inhibitors, with quantitative data on biological activity and detailed experimental protocols presented. Furthermore, this guide elucidates the compound's mechanism of action through the visualization of key signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Structure

IUPAC Name: this compound

The fundamental structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 6-position. This bicyclic heteroaromatic system is also commonly referred to as 6-methyl-7-azaindole.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 824-51-1
Melting Point 140 °C
Boiling Point 259.634 °C at 760 mmHg

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

General Experimental Protocol for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives:

This protocol outlines a multi-step synthesis that can be adapted to produce various substituted 1H-pyrrolo[2,3-b]pyridines.

  • Preparation of the Pyrrolopyridine Core: A suitable starting material, such as a substituted aminopyridine, undergoes cyclization to form the bicyclic pyrrolo[2,3-b]pyridine scaffold. This can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.

  • Functionalization of the Core: The core structure can be further modified at various positions. For instance, halogenation at specific positions allows for subsequent cross-coupling reactions to introduce aryl or other functional groups.

  • Suzuki Coupling for Arylation: To introduce an aryl group at a specific position (e.g., C2), a Suzuki coupling reaction is often employed. This involves reacting a halogenated pyrrolopyridine intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base.

  • Deprotection: In many synthetic routes, protecting groups are used to mask reactive functional groups. The final step often involves the removal of these protecting groups to yield the desired product.

Biological Activity and Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

3.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of the FGFR signaling pathway is implicated in the development and progression of several cancers.[2][3] Consequently, FGFRs are attractive targets for cancer therapy.[2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated as potent FGFR inhibitors.[2]

Table 2: In Vitro Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFRs [2]

Target KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

3.2. Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory processes.[4] Inhibition of PDE4, particularly the PDE4B isoform, is a promising strategy for treating inflammatory diseases.[4] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[4]

Table 3: In Vitro Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 7) against PDE4B [4]

Target EnzymeIC₅₀ (µM)
PDE4B0.48

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound-based inhibitors are achieved through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

4.1. FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, regulate crucial cellular processes like proliferation, survival, and migration.[2][5] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the kinase activity of FGFR, thereby inhibiting these downstream signals and suppressing tumor growth.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Pyrrolopyridine_Inhibitor This compound Derivative Pyrrolopyridine_Inhibitor->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth mTOR->Cell_Growth Pyrrolopyridine_Inhibitor Kinase Inhibitor with Pyrrolopyridine Core Pyrrolopyridine_Inhibitor->RTK Inhibits Pyrrolopyridine_Inhibitor->PI3K Inhibits

References

physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile building block for the synthesis of a diverse array of functional molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies and its relevance in contemporary drug discovery.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation in various applications.

PropertyValueSource
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [4]
Melting Point 140 °C[2]
Boiling Point 259.634 °C at 760 mmHg[2]
Flash Point 112.803 °C[2]
Density 1.17 g/cm³[2]
Vapor Pressure 0.021 mmHg at 25°C[2]
Refractive Index 1.667[2]
pKa (Predicted) 7.71 ± 0.40[2]
Appearance Solid[5]
Solubility N/A[2]
Storage Temperature 2-8°C[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic nature makes it a valuable synthon for creating complex molecular architectures.[1]

Electrophilic Aromatic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible site. The pyridine ring, being electron-deficient, is less reactive towards electrophiles.[6][7]

Nucleophilic Aromatic Substitution

The pyridine ring of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving group is present. Nucleophilic attack typically occurs at the C4 and C6 positions of the pyridine ring.[6][8]

Reactivity as a Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its unique structure allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties.[2] It is a key component in the development of kinase inhibitors and other targeted therapies.

Experimental Protocols

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Reaction1 Condensation 2-Amino-5-methylpyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 Intermediate_imine Imine Intermediate Reaction1->Intermediate_imine Reaction2 Acid-catalyzed Cyclization Intermediate_imine->Reaction2 Product This compound Reaction2->Product

A plausible synthetic route to the target compound.

General Procedure:

  • Condensation: 2-Amino-5-methylpyridine is reacted with chloroacetaldehyde in a suitable solvent to form an imine intermediate.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by elimination of water, to yield the final product, this compound.

  • Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.

G cluster_analysis Spectroscopic Analysis Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis

Standard workflow for spectroscopic characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic rings.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). The fragmentation pattern can provide further structural information, with common losses including the methyl group and cleavage of the heterocyclic rings.[9]

  • UV-Vis Spectroscopy:

    • The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will exhibit absorption bands corresponding to the π → π* electronic transitions within the aromatic system.[4][10]

Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[11] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.

Inhibition of CDK8 and the Wnt/β-catenin Signaling Pathway

One notable application of pyrrolo[2,3-b]pyridine derivatives is in the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[12][13] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[14] In several cancers, particularly colorectal cancer, the Wnt/β-catenin signaling pathway is aberrantly activated, leading to uncontrolled cell proliferation.[15][16]

CDK8 has been identified as a positive regulator of the Wnt/β-catenin pathway.[12] By phosphorylating various downstream targets, CDK8 enhances the transcriptional activity of β-catenin, a key effector of the Wnt pathway.[15] Therefore, inhibiting CDK8 with small molecules based on the pyrrolo[2,3-b]pyridine scaffold presents a promising therapeutic strategy to downregulate Wnt signaling and suppress tumor growth.[12][13]

G cluster_pathway Canonical Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibition LRP5_6->Destruction_Complex inhibition beta_catenin_cyto β-catenin (cytoplasm) Destruction_Complex->beta_catenin_cyto degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation CDK8 CDK8 CDK8->beta_catenin_nuc enhances transcriptional activity Pyrrolopyridine_Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolopyridine_Inhibitor->CDK8 inhibition

Inhibition of the Wnt/β-catenin pathway by a pyrrolopyridine-based CDK8 inhibitor.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile that makes it highly relevant to researchers in drug discovery and materials science. Its versatile reactivity allows for the synthesis of complex molecules with diverse biological activities. The role of its derivatives as kinase inhibitors, particularly in the context of the Wnt/β-catenin signaling pathway, highlights its potential for the development of novel therapeutics. This guide provides a foundational understanding of the key physical and chemical properties of this compound, which is essential for its effective utilization in research and development.

References

The Expanding Therapeutic Landscape of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically relevant small molecules. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective inhibitors of a wide range of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their application in oncology, inflammation, and neurodegenerative diseases. This document details the signaling pathways involved, summarizes quantitative efficacy data, and provides comprehensive experimental protocols for the evaluation of these compounds.

Key Therapeutic Targets and Signaling Pathways

1H-Pyrrolo[2,3-b]pyridine analogs have been successfully developed to target a variety of protein kinases and other enzymes that are critical nodes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers.[2][3] 1H-Pyrrolo[2,3-b]pyridine derivatives have emerged as potent FGFR inhibitors.[2][3]

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyridine [label="1H-pyrrolo[2,3-b]pyridine\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> FRS2 [label=" Phosphorylates"]; FGFR -> PLCg; FGFR -> PI3K; FGFR -> STAT; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK -> Nucleus; PLCg -> Nucleus; PI3K -> AKT -> Nucleus; STAT -> Nucleus; Nucleus -> Proliferation; Pyrrolo_pyridine -> FGFR [arrowhead=tee, color="#EA4335"]; } "FGFR Signaling Pathway and Inhibition"

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[4][5] Hyperactivation of this pathway is one of the most common events in human cancers. Several 1H-pyrrolo[2,3-b]pyridine-based compounds have been developed as potent PI3K inhibitors.[4]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyridine [label="1H-pyrrolo[2,3-b]pyridine\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label=" Phosphorylates"]; PI3K -> PIP3; PIP3 -> AKT; AKT -> mTORC1; mTORC1 -> CellGrowth; Pyrrolo_pyridine -> PI3K [arrowhead=tee, color="#EA4335"]; } "PI3K/AKT/mTOR Signaling and Inhibition"

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is critical for transmitting cytokine-mediated signals that regulate immunity and inflammation.[6] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated as JAK inhibitors, particularly targeting JAK3.[6]

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(Inflammation, Immunity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyridine [label="1H-pyrrolo[2,3-b]pyridine\nAnalogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK [label=" Activates"]; JAK -> STAT [label=" Phosphorylates"]; STAT -> STAT_dimer; STAT_dimer -> Nucleus; Nucleus -> GeneTranscription; Pyrrolo_pyridine -> JAK [arrowhead=tee, color="#EA4335"]; } "JAK-STAT Signaling Pathway and Inhibition"

Other Notable Kinase Targets
  • Traf2 and Nck-interacting kinase (TNIK): A key regulator of the Wnt signaling pathway, which is frequently mutated in colorectal cancer.[7] 1H-Pyrrolo[2,3-b]pyridine compounds have shown potent TNIK inhibition.[8]

  • c-Met: A receptor tyrosine kinase that, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, migration, and invasion. Its dysregulation is linked to various cancers.[9]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A serine/threonine kinase implicated in cancer cell proliferation, apoptosis, and stem cell renewal.[10]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, making it a target for cancer therapy due to its role in cell cycle progression.[11]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical protein in the DNA damage response pathway. ATM inhibitors can sensitize cancer cells to chemo- and radiotherapy.[12]

  • Extracellular signal-regulated kinase 5 (Erk5): A member of the MAPK family, its signaling is crucial in cancer cell proliferation and survival.[13]

Non-Kinase Targets
  • Phosphodiesterase 4B (PDE4B): An enzyme that degrades the second messenger cAMP. PDE4B inhibitors have therapeutic potential in inflammatory and neurological disorders.[14]

  • DEAD-box helicase 3 (DDX3): An RNA helicase involved in multiple aspects of RNA metabolism. Its overexpression is associated with tumorigenesis and drug resistance.[15]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative 1H-pyrrolo[2,3-b]pyridine analogs against their respective targets.

Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Cellular IC50 (nM)Reference
4h FGFR174T1 (breast cancer)-[2][3]
FGFR29
FGFR325
11h PDE4B140--[14]
Compound 9 c-Met22.8MKN-45 (gastric cancer)329[9]
ALKModerate InhibitionEBC-1 (lung cancer)479
16h MELK32A549 (lung cancer)109[10]
MDA-MB-231 (breast cancer)245
MCF-7 (breast cancer)-
25a ATMPotent (selectivity >700-fold over PIKK family)HCT116 (colorectal)-[12]
B13, B14, C1, C2 PI3KSubnanomolarVariousPotent antiproliferative[4]
14c JAK35.1--[6]
4a Erk5-A549 (lung cancer)6.23 µg/mL[13]
5j Erk5-A549 (lung cancer)4.56 µg/mL[13]
7-AID DDX3-HeLa (cervical cancer)16.96 µM[15]
MCF-7 (breast cancer)14.12 µM
MDA MB-231 (breast cancer)12.69 µM

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel therapeutic agents. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

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Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (1H-pyrrolo[2,3-b]pyridine analog) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of 4x test compound to the wells of a 384-well plate.

    • Add 5 µL of 2x kinase/substrate solution.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[3]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly productive starting point for the development of inhibitors targeting a diverse array of therapeutically relevant proteins. The analogs derived from this core structure have demonstrated significant potential in preclinical models of cancer and other diseases. The continued exploration of this chemical space, guided by a deep understanding of the target biology and the application of robust experimental methodologies, holds great promise for the discovery of novel and effective medicines. This guide provides a foundational resource for researchers engaged in the design, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine-based drug candidates.

References

preliminary in vitro evaluation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of the 6-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Introduction

The this compound, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry. Azaindoles are recognized as bioisosteres of both indole and purine systems, allowing them to interact with a wide range of biological targets.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as hydrogen bonding capacity, pKa, and solubility, potentially enhancing drug-target interactions and improving pharmacokinetic profiles.[2] The 7-azaindole framework is particularly prominent in the development of kinase inhibitors, as its structure mimics the adenine fragment of ATP, enabling it to bind effectively to the catalytic domain of kinases.[3]

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of the this compound core, primarily through the examination of its derivatives. The data presented is collated from multiple studies and focuses on the methodologies, quantitative results, and cellular pathways associated with these compounds in the context of drug discovery.

Data Presentation: In Vitro Biological Activity of Derivatives

The therapeutic potential of the this compound scaffold has been explored through the synthesis and evaluation of numerous derivatives. The following tables summarize the quantitative in vitro data for key analogues across various biological targets.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of FGFRs, which are implicated in various cancers.

Compound IDTargetIC50 (nM)Cell LineAssay TypeReference
4h FGFR17-Enzymatic[4][5]
FGFR29-Enzymatic[4][5]
FGFR325-Enzymatic[4][5]
FGFR4712-Enzymatic[4][5]
4T1 (Breast Cancer)-Cell Proliferation[4][5]
Table 2: c-Met Kinase Inhibitors

c-Met is another crucial tyrosine kinase target in cancer therapy. Hydrazone derivatives of the scaffold have shown significant activity.

Compound IDTargetIC50 (µM)Cell LineAssay TypeReference
7c c-Met Kinase0.506-Enzymatic[6]
A549 (Lung Cancer)0.82A549Cytotoxicity[6]
HepG2 (Liver Cancer)1.00HepG2Cytotoxicity[6]
MCF-7 (Breast Cancer)0.93MCF-7Cytotoxicity[6]
PC-3 (Prostate Cancer)0.92PC-3Cytotoxicity[6]
Table 3: Phosphodiesterase 4B (PDE4B) Inhibitors

The scaffold has been utilized to develop selective inhibitors of PDE4B, a target for inflammatory diseases.

Compound IDTargetIC50 (µM)SelectivityAssay TypeReference
11h PDE4B0.146-fold vs PDE4DEnzymatic[7]
Table 4: DEAD-box Helicase 3 (DDX3) Inhibitors

A derivative of 7-azaindole was identified as an inhibitor of DDX3, an RNA helicase involved in tumorigenesis.

Compound IDTargetIC50 (µM)Cell LineAssay TypeReference
7-AID DDX3-HeLa (Cervical)Cytotoxicity[8]
16.96HeLaCytotoxicity[8]
14.12MCF-7 (Breast)Cytotoxicity[8]
12.69MDA MB-231 (Breast)Cytotoxicity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Objective: To determine the IC50 value of a test compound against a target kinase (e.g., FGFR, c-Met).

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the test compound to the assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of product formed or remaining ATP using a suitable detection method, such as luminescence or fluorescence.

    • Data is plotted as the percentage of kinase activity versus the log of the compound concentration.

    • The IC50 value is calculated using a non-linear regression curve fit.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[9]

  • Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50/IC50).

  • Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).[9]

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add a solubilization solution to dissolve the formazan crystals.[9]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Cellular TNF-α Release Assay

This assay is used to evaluate the anti-inflammatory potential of compounds, such as PDE4B inhibitors.[7]

  • Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from macrophages.

  • Materials: Macrophage cell line (e.g., RAW 264.7), LPS, test compound, and a TNF-α ELISA kit.

  • Procedure:

    • Plate macrophage cells and pre-treat with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for a specified time (e.g., 4-6 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.

    • Determine the IC50 value for the inhibition of TNF-α release.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action cluster_4 Lead Optimization Lib Pyrrolo[2,3-b]pyridine Derivatives Assay Biochemical Assay (e.g., Kinase Inhibition) Lib->Assay CellAssay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) Assay->CellAssay Active Hits Lead Lead Compound Pathway Pathway Analysis (e.g., Western Blot) CellAssay->Pathway Apoptosis Apoptosis/Cell Cycle Assays CellAssay->Apoptosis Pathway->Lead Apoptosis->Lead

Caption: General experimental workflow for in vitro evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates Compound This compound Derivative Compound->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

References

The Versatile 7-Azaindole Scaffold: A Technical Guide to its Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 7-azaindole derivatives, focusing on their role as potent kinase inhibitors in oncology, as well as their emerging applications in antiviral and neurodegenerative disease therapies. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and development efforts in this exciting field.

Kinase Inhibition: A Cornerstone of 7-Azaindole's Anticancer Activity

7-Azaindole derivatives have emerged as a highly successful class of kinase inhibitors, primarily due to the scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the binding of adenine in ATP, leading to competitive inhibition of kinase activity. The versatility of the 7-azaindole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

One of the most notable successes is Vemurafenib (Zelboraf®) , an FDA-approved drug for the treatment of BRAF V600E-mutated metastatic melanoma.[1] Vemurafenib's mechanism of action involves the selective inhibition of the mutated BRAF kinase, which is a key driver in the mitogen-activated protein kinase (MAPK) signaling pathway.[1]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of various 7-azaindole derivatives against key protein kinases implicated in cancer.

Table 1: Inhibition of PI3K Isoforms by 7-Azaindole Derivatives

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
10 --0.05-[2]
(S)-7 --0.035-[2]
25 --2.5-[2]
B14 2.500.693.120.17[3]
C2 6.192.91>100.37[3]

Table 2: Inhibition of Other Cancer-Related Kinases by 7-Azaindole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Vemurafenib (PLX4720) BRAF V600E13
Pexidartinib CSF1R13[1]
8l Haspin14[4]
8g CDK9/CyclinT206[5]
8h CDK9/CyclinT206[5]
18c CDK9/CyclinT206[5]
18c Haspin118[5]
50 Cdc720[6]
Signaling Pathways Targeted by 7-Azaindole Derivatives

7-Azaindole-based kinase inhibitors primarily exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and differentiation.

1.2.1. The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer.[3] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms, thereby blocking the downstream signaling that promotes tumor growth.

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azaindole 7-Azaindole Derivative Azaindole->PI3K Activation Activation -> Inhibition Inhibition --|

PI3K/AKT/mTOR signaling pathway inhibition by 7-azaindole derivatives.

1.2.2. The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell growth and division. Mutations in components of this pathway, such as BRAF, are common in many cancers.

MAPK_ERK_Pathway cluster_legend Legend GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF Activation Activation -> Inhibition Inhibition --|

MAPK/ERK pathway inhibition by Vemurafenib, a 7-azaindole derivative.

Anticancer Activity in Cellular Assays

The efficacy of 7-azaindole derivatives as anticancer agents has been extensively evaluated in various cancer cell lines.

Table 3: In Vitro Anticancer Activity of 7-Azaindole Derivatives

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
CM01 HeLaCervical Adenocarcinoma0.5[7]
CM01 786-ORenal Adenocarcinoma0.4[7]
CM01 NCI H460Lung Carcinoma0.3[7]
CM01 MDA-MB-231Breast Carcinoma0.1[7]
CM02 HeLaCervical Adenocarcinoma0.7[7]
CM02 MDA-MB-231Breast Carcinoma0.2[7]
7-AID HeLaCervical Carcinoma16.96[8]
7-AID MCF-7Breast Cancer14.12[8]
7-AID MDA-MB-231Breast Cancer12.69[8]
25 HeLaCervical Cancer3.7[9]
25 HepG2Liver Cancer8.0[9]
25 MCF-7Breast Cancer19.9[9]
6g MCF-7Breast Cancer6.67[10]
6g HeLaCervical Cancer4.49[10]
6h MCF-7Breast Cancer7.32[10]
6h HeLaCervical Cancer6.87[10]
B14 KARPASS-422Lymphoma0.17[3]
B14 PfeifferLymphoma0.15[3]
B14 MCF7Breast Cancer0.69[3]
B14 T47DBreast Cancer0.52[3]

Antiviral Potential of 7-Azaindole Derivatives

Beyond their well-established role in oncology, 7-azaindole derivatives are emerging as promising antiviral agents. Their mechanisms of action in this context are diverse and target various stages of the viral life cycle.

Table 4: Antiviral Activity of 7-Azaindole Derivatives

CompoundVirusAssayEC50 (µM)Reference
8a Respiratory Syncytial Virus (RSV)CPE0.89[11]
8b Respiratory Syncytial Virus (RSV)CPE-[11]
8c Respiratory Syncytial Virus (RSV)CPE0.47[11]
4d Respiratory Syncytial Virus (RSV)CPE0.55[11]
4d Respiratory Syncytial Virus (RSV)RT-qPCR0.05[11]
8b Respiratory Syncytial Virus (RSV)RT-qPCR0.01[11]
8e Respiratory Syncytial Virus (RSV)RT-qPCR0.20[11]
8f Respiratory Syncytial Virus (RSV)RT-qPCR0.59[11]
G7a SARS-CoV-2 (pseudovirus)Virus Entry9.08[12]
ASM-7 SARS-CoV-2 (pseudovirus)Virus Entry0.45[12]
ASM-7 SARS-CoV-2 (original strain)Virus Infection1.001[12]
8 HIV-1RT Inhibition0.73[13]
10 HIV-1RT Inhibition0.58[13]
17b HIV-1RT Inhibition0.36[13]
JNJ-63623872 Influenza (H1N1, H5N1)Polymerase-B2 Inhibition-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of 7-azaindole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • 7-azaindole test compounds

  • ATP

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the 7-azaindole test compounds in the kinase reaction buffer.

    • In a well of a 96- or 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of 7-azaindole compounds Add_Components Add kinase, substrate, and compound to plate Prep_Compounds->Add_Components Prep_Reagents Prepare kinase, substrate, and ATP solutions Prep_Reagents->Add_Components Start_Reaction Initiate reaction with ATP Add_Components->Start_Reaction Incubate_Reaction Incubate at optimal temperature and time Start_Reaction->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate for 40 min Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate for 30-60 min Add_Detection->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Luminescence->Calculate_IC50

Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 or GI50 value.

In Vivo Xenograft Tumor Model

In vivo xenograft models are crucial for evaluating the antitumor efficacy of 7-azaindole derivatives in a living organism.[20][21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take)

  • 7-azaindole test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation:

    • Culture the desired human cancer cell line to the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation and growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the 7-azaindole test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, orally or intraperitoneally).

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the 7-azaindole derivative.

Conclusion

The 7-azaindole scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutics. Its proven success as a kinase inhibitor in oncology, exemplified by the FDA-approved drug Vemurafenib, underscores its potential. Furthermore, the expanding research into its antiviral and neuroprotective activities opens up new avenues for addressing a broader range of diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 7-azaindole derivatives. Continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.

References

The Pharmacophore of 1H-Pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural features allow it to interact with a wide range of biological targets, making it a versatile starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the pharmacophore of 1H-pyrrolo[2,3-b]pyridine, detailing its structure-activity relationships (SAR), relevant signaling pathways, and the experimental protocols for the synthesis and evaluation of its derivatives.

Core Pharmacophoric Features

The pharmacophoric features of the 1H-pyrrolo[2,3-b]pyridine scaffold are dictated by its bicyclic aromatic structure, which comprises a pyrrole ring fused to a pyridine ring. The arrangement of nitrogen atoms and the planar nature of the ring system provide a unique combination of hydrogen bond donor and acceptor capabilities, as well as opportunities for π-π stacking and hydrophobic interactions.

Key pharmacophoric elements include:

  • The Pyrrole NH: This group typically acts as a hydrogen bond donor, crucial for anchoring the molecule within the active site of many target proteins, particularly kinases.

  • The Pyridine Nitrogen: This nitrogen atom acts as a hydrogen bond acceptor, another key interaction point for target binding.

  • The Aromatic System: The planar bicyclic ring system allows for favorable π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

  • Substitution Points: The carbon atoms of the scaffold (positions 2, 3, 4, 5, and 6) provide vectors for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The specific substitution pattern is critical for targeting different enzymes.

Structure-Activity Relationships (SAR) and Biological Targets

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of a variety of enzymes, with the substitution pattern on the core scaffold being the primary determinant of biological activity and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[1][2][3][4]

Key SAR Insights:

  • Position 3: Substitution at this position with groups that can interact with the hydrophobic pocket of the ATP-binding site is generally favored. For example, the introduction of substituted phenyl groups can significantly enhance potency.

  • Position 5: Introduction of a group capable of forming a hydrogen bond, such as those with a hydrogen bond acceptor, can improve activity by interacting with residues like G485 in the FGFR active site.[5]

Signaling Pathways

The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) are a family of growth factors that, upon binding to their receptors (FGFRs), trigger a cascade of downstream signaling events that regulate cell proliferation, differentiation, migration, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers. The binding of FGF to FGFR induces receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[5][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse

FGFR Signaling Cascade
Phosphodiesterase 4B (PDE4B) Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[7] By degrading cAMP, PDE4 plays a critical role in regulating a multitude of cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4B, a subtype of PDE4, leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate various downstream effects, including the suppression of pro-inflammatory cytokine release.[7]

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4B PDE4B PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP AMP PDE4B->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylation GeneTranscription Gene Transcription (Anti-inflammatory) CREB->GeneTranscription PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->PDE4B Inhibition

PDE4B Signaling and Inhibition
Cell Division Cycle 7 (Cdc7) Kinase Signaling Pathway

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S-phase of the cell cycle.[8][9] It forms an active complex with its regulatory subunit Dbf4 (or ASK).[9] The Cdc7-Dbf4 complex phosphorylates components of the minichromosome maintenance (MCM) protein complex, which is a key step in the firing of replication origins.[10] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[8]

Cdc7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 MCM MCM2-7 PreRC Pre-Replication Complex (pre-RC) Cdc7_Dbf4 Cdc7-Dbf4 PreRC->Cdc7_Dbf4 Recruitment CDK S-CDK PreRC->CDK Recruitment MCM_p Phosphorylated MCM2-7 Cdc7_Dbf4->MCM_p Phosphorylation CDK->MCM_p Phosphorylation OriginFiring DNA Replication Origin Firing MCM_p->OriginFiring PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->Cdc7_Dbf4 Inhibition

Cdc7 Kinase and DNA Replication Initiation
Human Neutrophil Elastase (HNE) Signaling Pathway

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation.[11] It can degrade various extracellular matrix proteins. HNE can also act as a signaling molecule, inducing cellular responses such as proliferation and mucus secretion. For instance, HNE can induce airway smooth muscle cell proliferation through the activation of the ERK signaling pathway.[12][13]

HNE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HNE HNE CellSurfaceReceptor Cell Surface Receptor HNE->CellSurfaceReceptor Activation PKCd PKCδ CellSurfaceReceptor->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa pro-TNF-α -> TNF-α TACE->TNFa Cleavage TNFR1 TNFR1 TNFa->TNFR1 Binding ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 GeneTranscription Gene Transcription (e.g., MUC1) Sp1->GeneTranscription PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->HNE Inhibition

HNE-Induced Signaling Cascade

Experimental Protocols

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. Below are representative experimental protocols for key transformations.

General Procedure for Suzuki-Miyaura Cross-Coupling

This procedure is commonly used to introduce aryl or heteroaryl substituents at various positions of the 1H-pyrrolo[2,3-b]pyridine core.

Protocol:

  • To a reaction vessel containing the halo-substituted 1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.), add the corresponding boronic acid or boronate ester (1.2-1.5 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 eq.) or K₂CO₃ (2-3 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Amide Coupling

This method is used to introduce amide functionalities, which can serve as important interaction points with biological targets.

Protocol:

  • To a solution of the 1H-pyrrolo[2,3-b]pyridine carboxylic acid derivative (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM, add a coupling agent like HATU (1.1-1.5 eq.) or EDC/HOBt (1.1-1.5 eq.).

  • Add a tertiary amine base, such as DIPEA or triethylamine (2-3 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous solutions of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various targets.

Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [3][4]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
1a H3,5-dimethoxyphenyl2100>10000>10000
4h 5-CF₃2,6-dichloro-3,5-dimethoxyphenyl7925
4j 5-CF₃2-chloro-5-methoxyphenyl48102156

Table 2: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

CompoundR (Amide)PDE4B IC₅₀ (µM)
11a N-cyclopropyl0.48
11h N-(3,3-difluoroazetidin-1-yl)0.14
11k N-morpholino1.1

Table 3: Cdc7 Kinase Inhibitory Activity of 3-substituted 1H-pyrrolo[2,3-b]pyridines [8][14][15]

CompoundSubstitution at C3Cdc7 IC₅₀ (nM)
1 (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one25
10 (Z)-2-(benzylamino)-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one10
42 (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one7

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and valuable core for the development of potent and selective inhibitors of various biological targets. A thorough understanding of its pharmacophoric features, combined with detailed knowledge of the target's active site and associated signaling pathways, allows for the rational design of novel drug candidates. The structure-activity relationships highlighted in this guide, along with the provided experimental frameworks, serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this privileged scaffold is likely to yield new and effective therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bioisostere of indole and other azaindole isomers, this core structure is a key component in a variety of biologically active molecules. Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases. This document provides detailed synthetic protocols for the preparation of the this compound core and its subsequent diversification, along with a summary of their biological applications and relevant signaling pathways.

Synthetic Strategies

The synthesis of the this compound core can be achieved through several established methods for indole and azaindole synthesis. Key strategies include the Bartoli and Fischer indole syntheses, which are adaptable to pyridine-based precursors. Following the construction of the core, further derivatization is commonly accomplished through modern cross-coupling reactions.

I. Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of 7-azaindoles from nitro-substituted pyridines is the Bartoli indole synthesis. This reaction utilizes a vinyl Grignard reagent to transform an ortho-substituted nitropyridine into the corresponding pyrrolopyridine. For the synthesis of this compound, the starting material would be 2-chloro-5-methyl-3-nitropyridine.

Experimental Protocol: Bartoli Indole Synthesis of this compound

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methyl-3-nitropyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3 equivalents) to the cooled solution via a dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -20 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

II. Derivatization of the this compound Scaffold

Once the core is synthesized, further functionalization can be achieved at various positions of the bicyclic system. Palladium-catalyzed cross-coupling reactions are particularly useful for introducing aryl, heteroaryl, and amino groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

This protocol describes the arylation at the C-4 position, assuming a 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate is available or synthesized.

Materials:

  • 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (protected at N-1, e.g., with a SEM group) (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the protected 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd₂(dba)₃, and K₂CO₃.

  • Degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture at 100 °C for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • If necessary, deprotect the N-1 position using appropriate conditions (e.g., TBAF for SEM group) to obtain the final N-H derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. Note that specific data for 6-methyl derivatives are often embedded within broader studies of the 7-azaindole class.

Table 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives via Cross-Coupling Reactions

Starting MaterialCoupling PartnerReaction TypeProductYield (%)Reference
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidSuzuki-Miyaura4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine85[1]
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidSuzuki-Miyaura4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine92[1]
4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridineN-Methyl-N-(pyridin-3-ylmethyl)amineBuchwald-HartwigN-Methyl-N-(pyridin-3-ylmethyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-4-amine60-70

Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
4h FGFR17-[2]
4h FGFR29-[2]
4h FGFR325-[2]
Compound 22 CDK848.6-
Compound 31g JAK1Potent-[3]
Series TNIK<1-[4]

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives as kinase inhibitors implicates their role in modulating key cellular signaling pathways involved in cell proliferation, survival, and differentiation.

G cluster_synthesis Synthetic Workflow Start 2-Chloro-5-methyl-3-nitropyridine Core This compound Start->Core Bartoli Synthesis Protected_Core N-Protected Core Core->Protected_Core Protection (e.g., SEM-Cl) Functionalized Functionalized Derivatives Protected_Core->Functionalized Cross-Coupling (e.g., Suzuki) Final Final Products Functionalized->Final Deprotection

Caption: General synthetic workflow for this compound derivatives.

Many derivatives of this scaffold target protein kinases that are crucial components of oncogenic signaling pathways. For example, inhibition of kinases such as FGFR, JAK, and CDK can disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK and JAK-STAT pathways, which are often hyperactivated in cancer.

G cluster_pathway Targeted Kinase Signaling Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Inhibitor This compound Derivative Inhibitor->Receptor Output Cell Proliferation, Survival, Angiogenesis Downstream->Output

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic routes outlined in these notes provide a robust framework for accessing a diverse range of derivatives. The significant biological activities reported for this class of compounds underscore their therapeutic potential and warrant further investigation in preclinical and clinical settings. The detailed protocols and compiled data herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

References

Application Notes and Protocols for the Investigation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases implicated in colorectal cancer (CRC) pathogenesis. While direct research on 6-Methyl-1H-pyrrolo[2,3-b]pyridine in CRC is emerging, its core structure is found in inhibitors of key oncogenic drivers such as Cyclin-Dependent Kinase 8 (CDK8), Traf2- and Nck-interacting kinase (TNIK), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Fibroblast Growth Factor Receptor (FGFR). This document provides a comprehensive guide for researchers interested in evaluating the potential of this compound as a therapeutic agent in colorectal cancer. We present hypothetical data based on the known activities of similar compounds, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Potential Mechanisms of Action and Therapeutic Rationale

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to modulate several critical signaling pathways in colorectal cancer. The introduction of a methyl group at the 6-position of the pyrrolo[2,3-b]pyridine core can influence the compound's selectivity and potency. Based on existing literature for the parent scaffold, this compound could potentially target the following pathways:

  • Wnt/β-catenin Signaling: As a potential CDK8 or TNIK inhibitor, the compound could downregulate the Wnt/β-catenin pathway, which is aberrantly activated in the majority of colorectal cancers.

  • Tumor Microenvironment Modulation: By targeting CSF-1R, the compound may alter the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

  • Angiogenesis and Cell Proliferation: Inhibition of FGFR signaling can block angiogenesis and tumor cell proliferation, which are crucial for tumor growth and metastasis.

Data Presentation: Hypothetical In Vitro Efficacy

The following tables present hypothetical quantitative data for "this compound" (herein referred to as Compound X) to serve as a template for data presentation. These values are based on published data for other 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 1: Kinase Inhibitory Activity of Compound X

Target KinaseIC50 (nM)Assay Type
CDK8/CycC55Kinase Glo®
TNIK80LanthaScreen™ Eu Kinase Binding
CSF-1R120FRET-based kinase assay
FGFR1250Caliper mobility shift assay
FGFR2300Caliper mobility shift assay

Table 2: Anti-proliferative Activity of Compound X in Colorectal Cancer Cell Lines

Cell LineGenetic BackgroundIC50 (µM) after 72h
HCT116KRAS mutant, PIK3CA mutant1.2
SW480APC mutant2.5
HT-29BRAF mutant, PIK3CA mutant3.1
DLD-1KRAS mutant, PIK3CA mutant2.8

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its preclinical evaluation.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin APC APC Beta_Catenin β-catenin APC->Beta_Catenin Axin->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc CDK8 CDK8 CDK8->Beta_Catenin Phosphorylates & Promotes Degradation TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF Phosphorylates & Activates Compound_X 6-Methyl-1H- pyrrolo[2,3-b]pyridine (Compound X) Compound_X->CDK8 Inhibits Compound_X->TNIK Inhibits Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Potential inhibition of Wnt/β-catenin signaling by Compound X.

TAM_Polarization_Pathway cluster_tme Tumor Microenvironment cluster_macrophage Macrophage Tumor_Cell Tumor Cell CSF1 CSF-1 Tumor_Cell->CSF1 CSF1R CSF-1R CSF1->CSF1R M2_Macrophage M2 Macrophage (Pro-tumoral) PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT M1_Macrophage M1 Macrophage (Anti-tumoral) CSF1R->M1_Macrophage Inhibition promotes M1 polarization Compound_X 6-Methyl-1H- pyrrolo[2,3-b]pyridine (Compound X) Compound_X->CSF1R Inhibits PI3K_AKT->M2_Macrophage Promotes Survival & Polarization

Caption: Modulation of TAM polarization through CSF-1R inhibition.

Experimental_Workflow cluster_cell_based cluster_in_vivo start Start: Compound Synthesis & Characterization in_vitro_kinetics In Vitro Kinase Assays (CDK8, TNIK, CSF-1R, FGFR) start->in_vitro_kinetics cell_based_assays Cell-Based Assays in_vitro_kinetics->cell_based_assays proliferation Proliferation/Viability (HCT116, SW480, etc.) cell_based_assays->proliferation western_blot Western Blot (p-AKT, p-ERK, β-catenin) cell_based_assays->western_blot macrophage_polarization Macrophage Co-culture & Polarization Assay cell_based_assays->macrophage_polarization in_vivo_studies In Vivo Xenograft Studies proliferation->in_vivo_studies western_blot->in_vivo_studies macrophage_polarization->in_vivo_studies tumor_growth Tumor Growth Inhibition in_vivo_studies->tumor_growth pharmacodynamics Pharmacodynamic Analysis (Biomarker modulation in tumors) in_vivo_studies->pharmacodynamics data_analysis Data Analysis & Conclusion tumor_growth->data_analysis pharmacodynamics->data_analysis

Caption: Preclinical evaluation workflow for Compound X.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480, HT-29)

  • Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Compound X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Modulation

Objective: To assess the effect of Compound X on the phosphorylation of key signaling proteins (e.g., AKT, ERK) and the expression of downstream targets (e.g., β-catenin).

Materials:

  • Colorectal cancer cells

  • Compound X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Compound X or vehicle for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • Compound X formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer Compound X or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics for colorectal cancer. This compound, as a derivative of this core structure, warrants investigation for its potential to inhibit key oncogenic pathways. The protocols and conceptual framework provided in this document are intended to guide researchers in the systematic evaluation of this and similar compounds, from initial in vitro characterization to in vivo efficacy studies. Further research will be crucial to elucidate the specific kinase inhibitory profile and anti-cancer properties of this compound in the context of colorectal cancer.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1H-pyrrolo[2,3-b]pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of aryl-substituted 7-azaindole derivatives.[1][2] This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of halo-substituted 1H-pyrrolo[2,3-b]pyridines with various arylboronic acids or their esters. The success of the reaction is often dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, including preformed palladium complexes with bulky, electron-rich phosphine ligands, have demonstrated high efficacy for the coupling of challenging heteroaryl halides.[1]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of halo-7-azaindoles is influenced by several factors:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Catalyst systems like Pd₂(dba)₃ with ligands such as XPhos or SPhos, or pre-catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles.[1] For some substrates, Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also provide good results.[1]

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[1][3]

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include 1,4-dioxane/water, toluene/ethanol, and DMF.[2][3][4]

  • Leaving Group: The reactivity of the halo-7-azaindole precursor follows the general trend I > Br > Cl.

Data Presentation: Summary of Reaction Conditions

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of substituted 7-azaindoles, which can serve as a starting point for optimization.

Table 1: Suzuki Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Entry7-Azaindole PrecursorArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂ (5)-K₂CO₃ (2)DMF110--[5]
24-Chloro-2-iodo-1-SEM-7-azaindolePhenylboronic acidPd₂(dba)₃ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O (1:1)1000.5-[2]
34-Chloro-2-iodo-1-SEM-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O (1:1)1000.5-[2]

Table 2: Suzuki Coupling of 6-Halo-1H-pyrrolo[2,3-b]pyridine Derivatives

Entry7-Azaindole PrecursorArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
16-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂-----76[6]
26-Chloro-7-azaindole2-Furanylboronic acidPd(OAc)₂-----40[6]
36-Chloro-3-iodo-N-protected-7-azaindoleArylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)110-67-93[3]

Table 3: General Conditions for Suzuki Coupling of Chloro-indoles/azaindoles

EntryHeteroaryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Chloro-azaindoleVariousP1 (1.0-1.5)-K₃PO₄ (2)Dioxane/H₂O605-891-99[7]

*SEM: (2-(trimethylsilyl)ethoxy)methyl *P1: XPhos-derived precatalyst

Experimental Protocols

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Materials:

  • Halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)[4]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2) (1-10 mol%)[4]

  • Phosphine ligand (e.g., SPhos, XPhos) (2-20 mol%)[4]

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)[4]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium catalyst, the phosphine ligand, and the base.[4]

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent followed by degassed water (e.g., 4:1 v/v organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time (typically 0.5-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).[4]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).[4]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents Combine Reactants: - Halo-7-azaindole - Arylboronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Desired Temperature (60-120 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Organic Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize Suzuki_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex pd0->pd_add Oxidative Addition pd_trans Transmetalation Complex pd_add->pd_trans Transmetalation pd_elim Reductive Elimination Complex pd_elim->pd0 Reductive Elimination product_out Ar-Ar' pd_elim->product_out reagents_in1 Ar-X reagents_in1->pd0 reagents_in2 Ar'-B(OR)₂ reagents_in2->pd_add base_in Base base_in->pd_add

References

Application Notes and Protocols for Sonogashira Coupling in the Functionalization of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a crucial component in numerous biologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. This has led to the development of several 7-azaindole-based drugs, particularly kinase inhibitors. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a highly effective and versatile method for the functionalization of the 7-azaindole nucleus. This reaction's tolerance of various functional groups and relatively mild conditions make it an invaluable tool for creating diverse libraries of 7-azaindole derivatives for drug screening and development.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling-mediated functionalization of 7-azaindoles, catering to researchers and professionals in the field of drug development.

Key Applications in Drug Discovery

The functionalization of 7-azaindoles via Sonogashira coupling is instrumental in the synthesis of compounds with a wide range of therapeutic applications. The introduction of alkynyl moieties allows for the exploration of chemical space and the fine-tuning of pharmacological properties. A significant application lies in the development of kinase inhibitors, where the 7-azaindole core often acts as a hinge-binding motif.

G cluster_0 7-Azaindole Core in Kinase Inhibition Azaindole 7-Azaindole Scaffold Sonogashira Sonogashira Coupling Azaindole->Sonogashira Functionalization Kinase Kinase ATP Binding Site (Hinge Region) Drug_Development Drug Development (e.g., Oncology) Kinase->Drug_Development Target for Functionalized_Azaindole Functionalized 7-Azaindole (Kinase Inhibitor) Sonogashira->Functionalized_Azaindole Functionalized_Azaindole->Kinase Binds to

Caption: Role of 7-azaindole functionalization in kinase inhibitor development.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Sonogashira coupling on 7-azaindoles is influenced by various factors, including the choice of catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions and the corresponding yields for the synthesis of 2-alkynyl-7-azaindoles.

Table 1: Sonogashira Coupling of 4-chloro-2-iodo-7-azaindole with Terminal Alkynes
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-chloro-2-(phenylethynyl)-7-azaindole85
24-Methoxyphenylacetylene4-chloro-2-((4-methoxyphenyl)ethynyl)-7-azaindole82
34-Chlorophenylacetylene4-chloro-2-((4-chlorophenyl)ethynyl)-7-azaindole88
41-Hexyne4-chloro-2-(hex-1-yn-1-yl)-7-azaindole75
5Cyclohexylacetylene4-chloro-2-(cyclohexylethynyl)-7-azaindole78
63,3-Dimethyl-1-butyne4-chloro-2-((3,3-dimethylbut-1-yn-1-yl)-7-azaindole72
72-Ethynylpyridine4-chloro-2-(pyridin-2-ylethynyl)-7-azaindole65

Reaction conditions: 4-chloro-2-iodo-7-azaindole (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), Et₃N (2.0 equiv), DMF, 80 °C, 4-6 h.

Experimental Protocols

This section provides detailed methodologies for the Sonogashira coupling reaction on 7-azaindole substrates, including both conventional heating and microwave-assisted procedures.

Protocol 1: Conventional Sonogashira Coupling of 3-Iodo-7-Azaindole

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of a halo-7-azaindole with a terminal alkyne using conventional heating.

Materials:

  • 3-Iodo-7-azaindole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired functionalized 7-azaindole.

G cluster_workflow Experimental Workflow: Conventional Sonogashira Coupling A 1. Add Reactants & Catalysts (3-Iodo-7-azaindole, Pd catalyst, CuI) B 2. Add Solvent & Base (DMF, Et3N) A->B C 3. Degas Mixture B->C D 4. Add Terminal Alkyne C->D E 5. Heat Reaction (80 °C) D->E F 6. Reaction Monitoring (TLC) E->F G 7. Work-up (Quenching, Extraction) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for conventional Sonogashira coupling.

Protocol 2: Microwave-Assisted Sonogashira Coupling of 7-Azaindoles

Microwave irradiation can significantly accelerate the Sonogashira coupling, leading to shorter reaction times and often improved yields.[1]

Materials:

  • Halo-7-azaindole (e.g., 4-chloro-2-iodo-7-azaindole)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or 1,4-dioxane)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the halo-7-azaindole (0.5 mmol), palladium catalyst (0.015 mmol, 3 mol%), and CuI (0.03 mmol, 6 mol%).

  • Add the anhydrous solvent (3 mL) and the base (1.5 mmol, 3.0 equiv).

  • Add the terminal alkyne (0.6 mmol, 1.2 equiv).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedures as described in Protocol 1.

Reaction Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.

G cluster_mechanism Sonogashira Catalytic Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R-Pd(II)-X L₂ Pd0->Pd_Aryl Oxidative Addition (R-X) Cu_Acetylide Cu-C≡CR' Pd_Alkynyl R-Pd(II)-C≡CR' L₂ Pd_Alkynyl->Pd0 Regenerates Catalyst Product R-C≡CR' Pd_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR' Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Pd_Alkynyl Transmetalation

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

The palladium cycle involves the oxidative addition of the halo-7-azaindole to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.

Conclusion

The Sonogashira coupling is a robust and highly valuable transformation for the functionalization of 7-azaindoles. The protocols and data presented herein provide a solid foundation for researchers to synthesize diverse libraries of 7-azaindole derivatives. The ability to introduce a wide range of alkynyl groups opens up numerous possibilities for modulating the biological activity of these important scaffolds, thereby accelerating the discovery and development of new therapeutic agents. Careful optimization of reaction conditions, including the potential use of microwave assistance, can lead to efficient and high-yielding syntheses.

References

Application Note: 1H NMR Characterization of Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] They serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutic agents, including potent inhibitors for targets such as fibroblast growth factor receptor (FGFR).[2] The structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous determination of the substitution patterns and stereochemistry of these derivatives. This application note provides a detailed guide to the 1H NMR characterization of substituted 1H-pyrrolo[2,3-b]pyridines, including representative data and standardized experimental protocols.

Data Presentation: 1H NMR Data of Substituted 1H-Pyrrolo[2,3-b]pyridines

The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for a selection of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. The data has been compiled from various literature sources and serves as a reference for researchers in this field. The numbering of the 1H-pyrrolo[2,3-b]pyridine ring system is as follows:

1H-pyrrolo[2,3-b]pyridine numbering
CompoundSolventH-1 (NH) (δ, ppm)H-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Signals (δ, ppm)
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) --------
2-Methyl-1H-pyrrolo[2,3-b]pyridine ---6.2 (s, 1H)7.0 (dd, 1H)7.8 (dd, 1H)8.1 (dd, 1H)2.4 (s, 3H, CH3)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative 3b [2]DMSO-d612.04 (s, 1H)--8.53 (d, J = 2.2 Hz, 1H)-8.18 (d, J = 2.2 Hz, 1H)7.55–7.34 (m, 5H, Ar-H), 6.04 (d, J = 4.6 Hz, 1H), 5.96 (d, J = 4.6 Hz, 1H)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative 3h [2]DMSO-d612.04 (s, 1H)--8.53 (d, J = 2.2 Hz, 1H)-8.18 (d, J = 2.2 Hz, 1H)7.55–7.34 (m, 5H, Ar-H), 6.04 (d, J = 4.6 Hz, 1H), 5.96 (d, J = 4.6 Hz, 1H)
4-Amino-6-oxo-1,2-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative [1]DMSO-d6--6.83 (s, 1H)---12.01 (s, 2H, NH2), 7.44-7.08 (m, 9H, Ar-H), 2.49 (s, 3H, CH3-C=O), 2.26 (s, 3H, CH3)
4,6-Diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6a) [1]DMSO-d6--6.77 (s, 1H)---12.01 (s, 2H, NH2), 7.44-7.14 (m, 10H, Ar-H), 2.26 (s, 2H, NH2)
4,6-Diamino-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6b) [1]DMSO-d6--6.77 (s, 1H)---12.03 (s, 2H, NH2), 7.75-7.24 (m, 9H, Ar-H), 5.40 (s, 2H, NH2), 2.40 (s, 3H, CH3)
4,6-diamino-2-(4-bromophenyl)-1-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6c) [1]DMSO-d6--6.83 (s, 1H)---12.01 (s, 2H, NH2), 7.46-7.08 (m, 9H, Ar-H), 2.27 (s, 2H, NH2)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: The choice of deuterated solvent is critical. DMSO-d6 is commonly used for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., NH). CDCl3 is another common solvent. The chemical shifts of the residual solvent peaks should be noted (e.g., ~2.50 ppm for DMSO-d5 in DMSO-d6 and ~7.26 ppm for CHCl3 in CDCl3).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

  • NMR Tube: Use a clean and dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any solid particles before placing it in the spectrometer.

NMR Data Acquisition
  • Spectrometer: 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A spectral width of -2 to 14 ppm is generally adequate to cover the signals of interest.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

    • Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration.

    • Temperature: Experiments are usually conducted at room temperature (298 K).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each signal.

  • Coupling Constant Measurement: Measure the coupling constants (J) for multiplet signals.

Mandatory Visualization

The following diagram illustrates the general workflow for the 1H NMR characterization of substituted 1H-pyrrolo[2,3-b]pyridines.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Pure Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Integrate & Pick Peaks I->J K Analyze Chemical Shifts & Coupling Constants J->K L Structure Elucidation K->L

Caption: Workflow for 1H NMR Characterization.

References

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. This heterocyclic motif is a core component of numerous biologically active molecules and has been successfully incorporated into drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections[1]. The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability[1].

High-throughput screening (HTS) of libraries based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical step in the identification of novel therapeutic agents. These libraries have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in human diseases. This document provides detailed application notes and protocols for the HTS of 1H-pyrrolo[2,3-b]pyridine libraries, with a focus on kinase inhibition assays.

Target Spotlight: Kinase Inhibition

1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a variety of kinases, making them attractive candidates for drug development in oncology and immunology. Key kinase targets include:

  • Traf2- and Nck-interacting kinase (TNIK): A crucial regulator of Wnt signaling, which is often constitutively active in colorectal cancer[2][3].

  • Cyclin-Dependent Kinase 8 (CDK8): Another key regulator of the Wnt/β-catenin signaling pathway, implicated in the progression of colon cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driving factor in various cancers, including breast and bladder cancer[4][5].

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A central mediator of the DNA damage response, making its inhibitors potential chemosensitizers in cancer therapy.

  • Janus Kinases (JAKs): These kinases are integral to cytokine signaling and are validated targets for autoimmune and inflammatory diseases.

  • Phosphodiesterase 4B (PDE4B): An enzyme that regulates intracellular signaling by hydrolyzing cyclic AMP (cAMP), playing a key role in inflammation[6].

Data Presentation: Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data is illustrative of the potency that can be achieved with this scaffold and provides a benchmark for HTS campaigns.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR1-4. [4][5][7]

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4h 7925712

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides against PDE4B. [6]

Compound IDPDE4B IC50 (µM)
7 0.48
11a 0.63
11b >10
11c 0.6
11h 0.14

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases. [8]

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
6 290018001100
11a --1600
11g 55485.2
11h 54263.7
14c 47305.1

Table 4: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK. [9][10]

Compound SeriesTNIK IC50 Range (nM)
Series 1 <1 - 100
Series 2 10 - 500

Experimental Protocols

Detailed methodologies for key HTS assays are provided below. These protocols are adaptable for screening 1H-pyrrolo[2,3-b]pyridine libraries against a variety of kinase targets.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction[11][12][13].

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase substrate

  • 1H-pyrrolo[2,3-b]pyridine compound library

  • Assay plates (384-well, white)

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine library compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound and determine IC50 values for active compounds.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase of interest. Test compounds that bind to the kinase will displace the tracer, resulting in a decrease in the FRET signal[7][14][15][16].

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Kinase of interest (tagged, e.g., with His or GST)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • 1H-pyrrolo[2,3-b]pyridine compound library

  • Assay plates (384-well, black)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine library compounds in DMSO.

    • Dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

  • Assay Assembly:

    • Prepare a 2X kinase/antibody solution in the provided kinase buffer.

    • Prepare a 2X tracer solution in the kinase buffer.

    • Add 5 µL of the 2X kinase/antibody solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio and determine the percent inhibition for each compound.

Protocol 3: HTRF® Kinase Assay (Cisbio)

This is another TR-FRET-based assay that detects the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection[9].

Materials:

  • HTRF® Kinase Assay Kit (Cisbio)

  • Kinase of interest

  • Biotinylated kinase substrate

  • Europium cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • 1H-pyrrolo[2,3-b]pyridine compound library

  • Assay plates (384-well, white or black)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine library compounds in DMSO.

    • Dispense compound dilutions into the assay plate.

  • Kinase Reaction:

    • Prepare a solution containing the kinase and the biotinylated substrate in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and percent inhibition for each compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for HTS.

HTS_Workflow cluster_0 Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Validation cluster_3 Lead Optimization Lib 1H-pyrrolo[2,3-b]pyridine Library Plate Assay Plate Preparation Lib->Plate Screen Primary Screen (e.g., ADP-Glo) Plate->Screen Hit_ID Hit Identification Screen->Hit_ID Dose_Resp Dose-Response Confirmation Hit_ID->Dose_Resp Secondary Secondary Assay (e.g., LanthaScreen) Dose_Resp->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Wnt_Signaling cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled inhibits Dsh Dishevelled Frizzled->Dsh inhibits Dest_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Dest_Complex inhibits beta_catenin β-catenin Dest_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes TNIK TNIK TCF_LEF->TNIK interacts with CDK8 CDK8 TCF_LEF->CDK8 interacts with TNIK->TCF_LEF phosphorylates CDK8->beta_catenin phosphorylates

Caption: The canonical Wnt/β-catenin signaling pathway with TNIK and CDK8.

FGFR_Signaling cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

ATM_Signaling cluster_0 ATM DNA Damage Response Pathway DSB DNA Double-Strand Breaks MRN MRN Complex DSB->MRN ATM ATM MRN->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair

Caption: The ATM-mediated DNA damage response pathway.

JAK_STAT_Signaling cluster_0 JAK/STAT Signaling Pathway cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

PDE4B_Signaling cluster_0 cAMP/PDE4B Signaling Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP 5'-AMP PDE4B->AMP Inflammation Inflammatory Response PKA->Inflammation inhibits EPAC->Inflammation inhibits

Caption: The role of PDE4B in regulating intracellular cAMP levels and inflammation.

References

Application Notes and Protocols for Developing 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway, through mutations, gene amplifications, or fusions, is a known driver in various human cancers. Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and potent core structure for the development of selective FGFR inhibitors. This document provides detailed application notes and experimental protocols for the synthesis, in vitro, and in vivo evaluation of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, with a focus on the promising lead compound 4h (3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) .

FGFR Signaling Pathway and Mechanism of Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple signaling cascades, primarily the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)-AKT, and Phospholipase Cγ (PLCγ) pathways. These pathways collectively promote cell proliferation, survival, and migration.[1] 1H-pyrrolo[2,3-b]pyridine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with residues in the hinge region of the kinase domain.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Activation PI3K PI3K FGFR_dimer->PI3K PLCG PLCγ FGFR_dimer->PLCG STAT STAT FGFR_dimer->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR_dimer

FGFR Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro FGFR Kinase Inhibitory Activity (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4
1 1900---
3h 1018401235
4a 1525681560
4h 7925712
4l 81533980
Data synthesized from published preclinical studies.[2]

Table 2: In Vitro Anti-proliferative Activity (% Inhibition at 10 µM)

Compound4T1 (Breast)MDA-MB-231 (Breast)MCF-7 (Breast)
4h 75.3 ± 4.268.1 ± 3.570.2 ± 4.8
Data represents mean ± SD from two independent experiments after 72 hours of exposure.[2]

Experimental Protocols

A general workflow for the development and evaluation of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors is outlined below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Kinase_Assay FGFR Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Migration_Invasion Migration/Invasion Assay (e.g., Transwell) Apoptosis_Assay->Migration_Invasion Western_Blot Western Blot Analysis (Signaling Pathway) Migration_Invasion->Western_Blot Xenograft Tumor Xenograft Model (Efficacy Studies) Western_Blot->Xenograft

References

Application Notes and Protocols for C-N Coupling with 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the carbon-nitrogen (C-N) cross-coupling of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This privileged heterocyclic scaffold is a key component in numerous biologically active compounds and approved pharmaceuticals. The protocols outlined below describe palladium- and copper-catalyzed methods for the synthesis of N-substituted 7-azaindole derivatives, which are crucial intermediates in drug discovery and development.

Introduction

1H-pyrrolo[2,3-b]pyridine and its derivatives are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of indoles, enabling crucial hydrogen bonding interactions with various biological targets. The development of robust and efficient methods for the functionalization of the 7-azaindole core is therefore of high importance. This document details two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Chan-Lam N-arylation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1] This method is known for its broad substrate scope and functional group tolerance.[2] The Chan-Lam coupling, on the other hand, utilizes a copper catalyst to couple an amine with a boronic acid, often under milder conditions.[3][4] Both methodologies offer powerful strategies for the synthesis of a diverse library of N-substituted 7-azaindole derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an effective means for the C-N coupling of halo-substituted 7-azaindoles with a wide range of primary and secondary amines.[5][6] The use of specialized palladium precatalysts and ligands allows for these reactions to be carried out under mild conditions with high selectivity for the reaction at the heteroaryl halide in the presence of the unprotected N-H of the pyrrole ring.[5][7]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: - Halo-7-azaindole - Amine - Pd Precatalyst (e.g., P1) - Ligand (e.g., L1) - Base (e.g., LiHMDS) - Solvent (e.g., THF) setup Reaction Setup: - Add reagents to oven-dried vial - Purge with inert gas (Ar or N2) reagents->setup 1. Combine reaction Reaction: - Heat to specified temperature (e.g., 65-100 °C) - Stir for designated time setup->reaction 2. Heat workup Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup 3. Process purification Purification: - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Isolate product N-Substituted 7-Azaindole purification->product 5. Characterize Chan_Lam_Workflow reagents Reagents: - 7-Azaindole - Arylboronic acid - Copper Catalyst (e.g., Cu(OAc)2) - Base (e.g., DBU) - Solvent (e.g., DCM) setup Reaction Setup: - Combine reagents in a flask - Stir in an open atmosphere reagents->setup 1. Combine reaction Reaction: - Stir at room temperature or with gentle heating setup->reaction 2. Stir workup Work-up: - Filter off solids (if any) - Wash with water/brine - Extract with organic solvent - Dry organic layer reaction->workup 3. Process purification Purification: - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Isolate product N-Aryl-7-azaindole purification->product 5. Characterize

References

Application Notes and Protocols for the Design of Selective JAK1 Inhibitors Using a 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, evaluation, and characterization of selective Janus Kinase 1 (JAK1) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The methodologies outlined are essential for drug discovery programs targeting autoimmune diseases, inflammatory conditions, and other pathologies where JAK1 signaling is implicated.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.

JAK1 is crucial for the signaling of a broad range of pro-inflammatory cytokines. Consequently, selective inhibition of JAK1 is a promising therapeutic strategy for various autoimmune and inflammatory diseases, with the potential to minimize off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in erythropoiesis. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a privileged structure in the design of potent and selective JAK1 inhibitors.

Featured Selective JAK1 Inhibitor

A notable example of a selective JAK1 inhibitor built upon the 1H-pyrrolo[2,3-b]pyridine scaffold is the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 38a ). This compound has demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a key selective JAK1 inhibitor with a 1H-pyrrolo[2,3-b]pyridine scaffold.

CompoundTargetIC50 (nM)Selectivity vs. JAK1Reference
38a JAK12.8-
JAK2>1000>357-fold
JAK312043-fold
TYK215054-fold

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical JAK1-STAT signaling pathway and a general workflow for the design and evaluation of selective JAK1 inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Activation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation pSTAT_dimer pSTAT Dimer STAT_inactive->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Inhibitor JAK1 Inhibitor Inhibitor->JAK1_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: JAK1-STAT Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start Scaffold_Selection Scaffold Selection (1H-pyrrolo[2,3-b]pyridine) Start->Scaffold_Selection Library_Synthesis Compound Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Library_Synthesis->In_Vitro_Screening Cell_Based_Assay Cell-Based Assay (pSTAT3 Inhibition) In_Vitro_Screening->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (JAK family, Kinome) Cell_Based_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR) Selectivity_Profiling->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Design In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Studies->PK_PD_Studies Candidate_Selection Candidate Selection PK_PD_Studies->Candidate_Selection

Caption: Drug Discovery Workflow for Selective JAK1 Inhibitors.

Experimental Protocols

In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for determining the IC50 value of a test compound against a recombinant JAK1 enzyme.

Materials:

  • Recombinant human JAK1 enzyme

  • JAK1 substrate peptide (e.g., IRS-1tide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plates. Include DMSO-only wells for high control (0% inhibition) and a potent pan-kinase inhibitor (e.g., staurosporine) for low control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution containing recombinant JAK1 and the substrate peptide in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range. Add 5 µL of this solution to each well.

  • Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for JAK1. Add 5 µL of the 2x ATP solution to all wells to start the reaction (final volume 10 µL).

  • Kinase Reaction: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based IL-6-Induced STAT3 Phosphorylation Assay (Flow Cytometry)

This protocol measures the ability of a test compound to inhibit JAK1-mediated STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the IL-6 receptor (e.g., U937, TF-1)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Recombinant human IL-6

  • BD Phosflow™ Lyse/Fix Buffer

  • BD Phosflow™ Perm Buffer III

  • Fluorescently labeled anti-pSTAT3 (Tyr705) antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Starvation: Culture cells to the desired density. Prior to the assay, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal STAT3 phosphorylation.

  • Compound Treatment: Resuspend the starved cells in a serum-free medium and seed into 96-well plates. Add the test compounds at various concentrations and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with an EC80 concentration of recombinant human IL-6 for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Lysis: Immediately after stimulation, fix and lyse the cells by adding an equal volume of pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.

  • Permeabilization: Pellet the cells by centrifugation and wash once with PBS. Permeabilize the cells by resuspending in ice-cold BD Phosflow™ Perm Buffer III and incubating on ice for 30 minutes.

  • Staining: Wash the cells twice with staining buffer (PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorescently labeled anti-pSTAT3 antibody and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells once and resuspend in staining buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for pSTAT3 in each sample. Calculate the percent inhibition of IL-6-induced pSTAT3 phosphorylation for each compound concentration and determine the IC50 value.

Western Blotting for pSTAT3

Materials:

  • Cell lysates prepared from cells treated as in the cell-based assay

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 and/or loading control signal.

In Vivo Pharmacokinetic and Efficacy Studies

A general approach for evaluating the in vivo properties of a selective JAK1 inhibitor is outlined below. Specific models and parameters will vary depending on the therapeutic indication.

Pharmacokinetic (PK) Studies:

  • Animal Model: Use appropriate rodent (e.g., Sprague-Dawley rats, BALB/c mice) or non-rodent species.

  • Dosing: Administer the compound via intravenous (i.v.) and oral (p.o.) routes at one or more dose levels.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Process the blood samples to plasma and quantify the compound concentration using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Studies (e.g., Collagen-Induced Arthritis in Mice):

  • Disease Induction: Induce arthritis in mice by immunization with type II collagen.

  • Treatment: Once disease is established, administer the test compound orally on a daily basis. Include a vehicle control group and a positive control group (e.g., a known effective agent).

  • Efficacy Readouts: Monitor disease progression by measuring clinical scores (e.g., paw swelling, erythema). At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

  • Pharmacodynamic (PD) Biomarkers: Collect blood or tissue samples to measure the inhibition of JAK1 signaling (e.g., ex vivo pSTAT3 inhibition) to establish a PK/PD relationship.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable starting point for the design of potent and selective JAK1 inhibitors. The application notes and protocols provided herein offer a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept. By employing these methodologies, researchers can effectively advance the development of novel therapeutics for the treatment of a wide range of inflammatory and autoimmune disorders.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Substitution

Question: I am attempting an electrophilic substitution on the 7-azaindole core, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the functionalization of 7-azaindoles is a common challenge due to the electronic nature of the bicyclic system. The outcome is highly dependent on the reaction conditions and the directing effects of existing substituents and protecting groups.

Troubleshooting Steps:

  • Directing Group Strategy: The N1-protecting group plays a crucial role in directing electrophilic substitution. Electron-withdrawing groups like sulfonyl or carbamoyl can direct metalation and subsequent electrophilic quench to specific positions.

  • Kinetic vs. Thermodynamic Control: Reaction temperature and time can influence the product distribution. Low temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

  • Metalation-Based Approaches: For specific C-H functionalization, directed metalation strategies are highly effective. The choice of base (e.g., LDA, n-BuLi) and the presence of directing metalating groups are critical. For instance, an N7-carbamoyl group can direct metalation to the C6 position.[1]

Problem 2: Difficulty in N-Protection or Deprotection of the Pyrrole Nitrogen

Question: I am struggling with either introducing or removing the N-protecting group on my 7-azaindole derivative without affecting other functional groups. What are my options?

Answer: The protection and deprotection of the 7-azaindole N-H is a critical step in many synthetic routes. The choice of protecting group and the conditions for its removal must be carefully considered based on the stability of the rest of the molecule.[2][3]

Troubleshooting Steps for N-Protection:

  • Base Selection: To favor N-protection over C3-alkylation, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF.[2]

  • Reagent Quality: Ensure the protecting group reagent and the base are of high quality and anhydrous, as moisture can quench the base and lead to incomplete reactions.[2]

Troubleshooting Steps for N-Deprotection:

  • N-Tosyl (Ts) Group Removal: This is a notoriously robust protecting group. While harsh conditions are often required, methods using strong bases like LDA in THF at elevated temperatures have proven effective for deprotection.[2]

  • N-Boc Group Removal: While typically removed with acid (e.g., TFA in DCM), this can be problematic for acid-sensitive substrates. Milder, basic conditions such as a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection.[2][4]

Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halo-7-azaindole is giving low yields or failing completely. What are the likely causes and solutions?

Answer: Palladium-catalyzed cross-coupling is a powerful tool for C-C and C-N bond formation on the 7-azaindole nucleus. However, these reactions are sensitive to several factors, and optimization is often necessary.[5][6]

Troubleshooting Steps:

  • Ligand and Catalyst Screening: The choice of phosphine ligand is critical. For C-N cross-coupling of unprotected halo-7-azaindoles, biarylphosphine ligands like XPhos or DavePhos in conjunction with a suitable palladium precatalyst have been shown to be effective.[5]

  • Base and Solvent Optimization: The base and solvent system can significantly impact the reaction outcome. For instance, in the amination of unprotected halo-7-azaindoles, LiHMDS in THF was found to be optimal in preventing undesired homo-coupling.[5] Other bases like NaOt-Bu or Cs2CO3 may be effective in different contexts.[5]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.

  • Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure your halo-7-azaindole and coupling partner are of high purity.

Problem 4: "Oiling Out" During Crystallization

Question: My substituted 7-azaindole is separating as an oil instead of crystallizing during purification. How can I obtain solid material?

Answer: "Oiling out" is a common problem in the crystallization of polar molecules like 7-azaindole derivatives. It occurs when the solute separates from the solution as a liquid phase.[7]

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling often promotes oiling out.[7]

  • Solvent System Modification:

    • Reduce Polarity: Try a less polar solvent or a mixture of solvents.[7]

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) to the solution at a slightly elevated temperature.[7]

  • Increase Solvent Volume: The concentration of your compound might be too high. Dilute the solution with more of the hot solvent and attempt recrystallization from a more dilute solution.[7]

  • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of C3-substituted 7-azaindoles?

A1: The synthesis of C3-substituted 7-azaindoles often faces challenges such as controlling regioselectivity, especially when other positions are also reactive. Direct C-H functionalization at the C3 position can be difficult due to the electronic properties of the ring. Common strategies involve the use of pre-functionalized precursors or directed metalation approaches. For instance, microwave-assisted, solvent-free direct coupling of 7-azaindole with cyclic imines can provide C3-substituted derivatives.[8]

Q2: How does the pyridine nitrogen affect the reactivity of the 7-azaindole ring system?

A2: The pyridine nitrogen atom has a significant electron-withdrawing effect on the bicyclic system, which deactivates the pyridine ring towards electrophilic substitution.[9][10] It also provides a site for coordination with metal catalysts, which can influence the outcome of cross-coupling reactions.[5] Furthermore, the proximity of the N-H group and the pyridine nitrogen allows 7-azaindole to act as a bidentate ligand, which can lead to challenges in metal-catalyzed reactions due to catalyst sequestration.[5]

Q3: What are the key considerations for achieving high yields in the Chichibabin cyclization for 7-azaindole synthesis?

A3: The Chichibabin cyclization is a powerful method for constructing the 7-azaindole skeleton. Key factors for success include:

  • Stoichiometry of the Base: Using at least two equivalents of a strong base like LDA is often crucial for achieving high yields. An insufficient amount of base can lead to significantly lower yields.[11]

  • Order of Addition: The order of addition of reagents can be critical. In some cases, adding the nitrile to the lithiated picoline derivative is optimal, while in others, the reverse addition is preferred.[11]

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -40 °C) to control side reactions such as self-condensation of the picoline starting material.[11]

Q4: Are there efficient methods for the synthesis of C5-substituted 7-azaindoles?

A4: Yes, functionalization at the C5 position of the pyridine ring is achievable, often starting from a pre-functionalized pyridine derivative. Palladium-catalyzed cross-coupling reactions are a common strategy. For example, starting from a 5-halo-7-azaindole, various substituents can be introduced via Suzuki, Sonogashira, or amination reactions.[5][12]

Quantitative Data Summary

Reaction TypeSubstrateReagents/ConditionsProductYield (%)Reference
Chichibabin Cyclization 2-Fluoro-3-picoline, Benzonitrile2.1 equiv. LDA, THF, -40 °C2-Phenyl-7-azaindole80-82[11]
Suzuki Coupling N-protected 3-iodo-6-chloro-7-azaindole, Phenyl boronic acidPd2dba3, SPhos, Cs2CO3, Toluene/Ethanol, 60 °CN-protected 3-phenyl-6-chloro-7-azaindole85[13]
Suzuki Coupling N-protected 3-iodo-6-chloro-7-azaindole, p-Tolyl boronic acidPd2dba3, SPhos, Cs2CO3, Toluene/Ethanol, 60 °CN-protected 3-(p-tolyl)-6-chloro-7-azaindole89[13]
C-N Coupling (Amination) 5-Chloro-7-azaindole, MorpholineP1 (Pd precatalyst), LiHMDS, THF, 60 °C5-(Morpholino)-7-azaindole95[5]
C-N Coupling (Amination) 4-Bromo-1-benzyl-7-azaindole, BenzamidePd(OAc)2, Xantphos, K2CO3, Dioxane, 100 °C1-Benzyl-4-(benzamido)-7-azaindole85[14]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[11]
  • To a solution of diisopropylamine (0.62 mL, 4.2 mmol) in dry THF (20.0 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.

  • Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (0.215 mL, 2.1 mmol).

  • Stir the mixture for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (0.200 mL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction with wet THF and evaporate the solvent under reduced pressure.

  • Redissolve the resulting solid in ethyl acetate (15 mL) and wash with aqueous NaHCO3 (3 x 10 mL) and aqueous NaCl (3 x 10 mL).

  • Dry the organic layer over Na2SO4, filter, and evaporate to dryness to afford the product.

Protocol 2: Palladium-Catalyzed Amination of 5-Chloro-7-azaindole[5]
  • In a glovebox, add 5-chloro-7-azaindole (77 mg, 0.50 mmol), the palladium precatalyst P1 (4.1 mg, 0.005 mmol), and a stir bar to an oven-dried vial.

  • Add dry THF (1.0 mL) and morpholine (52 µL, 0.60 mmol).

  • Add a 1.0 M solution of LiHMDS in THF (1.1 mL, 1.1 mmol).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture at 60 °C for the specified time.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Workup & Purification start Start: 2-Fluoro-3-picoline lda Add LDA in THF at -40°C start->lda nitrile Add Benzonitrile lda->nitrile stir Stir at -40°C nitrile->stir quench Quench with wet THF stir->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify end End: 2-Phenyl-7-azaindole purify->end troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low Yield in Pd Cross-Coupling catalyst_check Is the catalyst/ligand optimal? start->catalyst_check conditions_check Are conditions optimized? start->conditions_check reagent_check Are reagents pure & setup inert? start->reagent_check ligand_screen Screen alternative ligands (e.g., biarylphosphines) catalyst_check->ligand_screen No precatalyst Use a pre-formed catalyst catalyst_check->precatalyst No solution Improved Yield ligand_screen->solution precatalyst->solution base_screen Screen alternative bases (e.g., LiHMDS, K2CO3) conditions_check->base_screen No solvent_screen Screen alternative solvents conditions_check->solvent_screen No base_screen->solution solvent_screen->solution purify_reagents Purify starting materials reagent_check->purify_reagents No inert_setup Ensure inert atmosphere (Ar/N2) reagent_check->inert_setup No purify_reagents->solution inert_setup->solution

References

Technical Support Center: Optimization of Reaction Conditions for 1H-pyrrolo[2,3-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of the 1H-pyrrolo[2,3-b]pyridine core?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity. Generally, electrophilic substitution reactions preferentially occur on the pyrrole ring, with the C3 position being the most reactive, followed by the C2 position. Functionalization of the pyridine ring is more challenging and typically requires harsher reaction conditions or specific strategies like metal-catalyzed C-H activation.[1]

Q2: How can I achieve selective functionalization at the C3 position?

A2: The C3 position is the most nucleophilic carbon and is readily functionalized through various electrophilic substitution reactions.[1][2] For instance, halogenation, such as bromination, can be achieved with high regioselectivity using reagents like copper(II) bromide in acetonitrile at room temperature.[1] Other common electrophilic reactions that favor the C3 position include Vilsmeier-Haack formylation and Mannich reactions.[1][2]

Q3: What methods are available for selective functionalization at the C2 position?

A3: Selective functionalization at the C2 position often requires overcoming the intrinsic reactivity preference for the C3 position. A widely used and effective strategy is directed ortho-metalation (DoM). This involves installing a directing group on the N1 nitrogen, such as pivaloyl or carbamoyl groups. This directing group guides a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 position. The resulting C2-lithiated intermediate can then be trapped with a variety of electrophiles.[1]

Q4: Why is functionalization of the pyridine ring of 7-azaindole challenging?

A4: The pyridine ring in 7-azaindole is electron-deficient, which makes it less susceptible to electrophilic attack. Furthermore, the nitrogen atom in the pyridine ring can coordinate with metal catalysts, potentially inhibiting their activity in cross-coupling reactions.[3][4] Overcoming these challenges often requires the use of specialized catalysts, ligands, and reaction conditions, or pre-functionalized starting materials.[1]

Q5: Are protecting groups necessary for the functionalization of 1H-pyrrolo[2,3-b]pyridine?

A5: Yes, protecting the pyrrole nitrogen (N1) is often crucial for achieving high yields and selectivity in many reactions, particularly in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][5] The free N-H group can interfere with the reaction by coordinating to the metal catalyst or by participating in side reactions. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[3][5]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Causes and Troubleshooting Steps:

  • Catalyst Inhibition/Deactivation: The unprotected pyrrole N-H or other nitrogen-containing functional groups can coordinate with the palladium catalyst, leading to its deactivation.[3]

    • Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Ts).[3][5]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the cross-coupling reaction.

    • Solution: Screen a variety of phosphine-based ligands (e.g., RuPhos, XPhos) to identify the optimal one for your specific substrate and coupling partner.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction yield.

    • Solution:

      • Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C).[3]

      • Solvent: Screen different solvents, such as 1,4-dioxane, toluene, or DMF.

      • Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be crucial.

  • Poorly Reactive Coupling Partner: Some coupling partners, like aryl fluorides in Suzuki reactions, are less reactive.

    • Solution: If possible, consider converting the functional group to a more reactive one (e.g., converting a fluoro group to a bromo or iodo group) prior to the coupling reaction.[3]

Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)

Possible Causes and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: A mixture of products can arise from a kinetically controlled reaction.

    • Solution: To favor the thermodynamically more stable isomer, try running the reaction at a slightly higher temperature or for a longer duration to allow for equilibration.[1]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at the C2 and C3 positions.

    • Solution: Screen a range of solvents with varying polarities (e.g., polar aprotic vs. nonpolar) to optimize selectivity.[1]

  • Steric Hindrance: The steric bulk of the electrophile or the directing group can influence the site of reaction.

    • Solution: For C2 selectivity using DoM, a more sterically hindered base like LDA may offer different selectivity compared to n-BuLi.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling on a Halogenated 1H-pyrrolo[2,3-b]pyridine Scaffold.

EntryHalogen at C2Arylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodoPhenylboronic acidPd₂(dba)₃-K₂CO₃1,4-Dioxane:Water (1:1)1000.5N/A[5]
2Iodo4-Methoxyphenylboronic acidPd₂(dba)₃-K₂CO₃1,4-Dioxane:Water (1:1)1000.5N/A[5]

Note: "N/A" indicates that the specific yield was not provided in the cited source.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) and C2-Functionalization
  • Protection of N1: Protect the nitrogen of the 1H-pyrrolo[2,3-b]pyridine starting material with a suitable directing group (e.g., pivaloyl chloride or a carbamoyl chloride) under standard conditions.

  • Deprotonation: Dissolve the N1-protected 7-azaindole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a strong base, such as n-BuLi or LDA (typically 1.1-1.5 equivalents), and stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C2 position.[1]

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reactant Mixture: In a reaction vessel, combine the halogenated and N1-protected 1H-pyrrolo[2,3-b]pyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos or XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).[5]

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Cross-Coupling check_protection Is the Pyrrole N-H Protected? start->check_protection protect_n1 Protect N1 with SEM, Ts, etc. check_protection->protect_n1 No check_ligand Screen Different Ligands (e.g., RuPhos, XPhos) check_protection->check_ligand Yes protect_n1->check_ligand optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_ligand->optimize_conditions check_halide Is the Halide Reactive? (e.g., Cl, F) optimize_conditions->check_halide halogen_exchange Consider Halogen Exchange (F -> Br or I) check_halide->halogen_exchange No success Improved Yield check_halide->success Yes halogen_exchange->success

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

regioselectivity_workflow start Poor Regioselectivity (C2 vs. C3) desired_product Desired Isomer? start->desired_product c3_functionalization C3-Functionalization desired_product->c3_functionalization C3 c2_functionalization C2-Functionalization desired_product->c2_functionalization C2 electrophilic_sub Use Standard Electrophilic Substitution Conditions c3_functionalization->electrophilic_sub dom_strategy Employ Directed ortho-Metalation (DoM) with N1-Directing Group c2_functionalization->dom_strategy success Improved Regioselectivity electrophilic_sub->success optimize_dom Optimize DoM Conditions (Base, Solvent, Temperature) dom_strategy->optimize_dom optimize_dom->success

Caption: Decision workflow for achieving regioselective functionalization.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-pyrrolo[2,3-b]pyridine analogs, also known as 7-azaindoles. These resources are intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1H-pyrrolo[2,3-b]pyridine analogs, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Question: My yield of the 7-azaindole analog is significantly lower than expected after purification by column chromatography. What are the possible reasons and how can I improve it?

Answer: Low recovery from column chromatography can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Compound Streaking or Tailing on the Column: This can be caused by a suboptimal solvent system. For 7-azaindole derivatives, a common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] Consider adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve the peak shape.[1]

  • Compound Insolubility in the Loading Solvent: Ensure the crude material is fully dissolved before loading it onto the column. If solubility is a problem, try a stronger, more polar solvent for loading, but use a minimal amount to avoid broadening the initial band on the column.[1]

  • Improper Column Packing: A poorly packed silica gel column can lead to channeling, which significantly reduces separation efficiency and yield. Ensure the silica gel is packed uniformly.[1]

  • Compound Degradation on Silica Gel: 7-azaindoles, as nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a triethylamine solution before use.[1]

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Question: After a single purification step, I still observe significant impurities in my 7-azaindole analog sample. How can I achieve higher purity?

Answer: The presence of persistent impurities often indicates that a single purification technique is insufficient.

  • Co-eluting Impurities: If impurities have a similar polarity to your desired product, they may co-elute during column chromatography. A multi-step purification approach is often necessary. This could involve an initial purification by column chromatography followed by recrystallization, or using a different stationary phase for a second chromatographic step (e.g., reversed-phase C18).[1]

  • Unreacted Starting Materials or Reagents: Residual starting materials or reagents from the synthesis are common impurities.[1] A thorough aqueous work-up with appropriate pH adjustments can often remove acidic or basic impurities before chromatography.[1]

  • Isomeric Impurities: The synthesis of azaindoles can sometimes result in the formation of structural isomers that are difficult to separate by standard column chromatography.[1] In such cases, High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be required for effective separation.[1]

Issue 3: Difficulty with Recrystallization

Question: I am having trouble recrystallizing my 1H-pyrrolo[2,3-b]pyridine analog. What are the common problems and solutions?

Answer: Recrystallization can be challenging, but several techniques can be employed to induce crystal formation.

  • Compound "Oiling Out": This occurs when the compound separates as an oil instead of crystals. This may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.

  • Slow or No Crystal Formation: Crystal formation can sometimes be a slow process. If no crystals form, try concentrating the solution by slowly evaporating the solvent. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can also promote crystallization.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. It is crucial to screen a variety of solvents with different polarities. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 1H-pyrrolo[2,3-b]pyridine analogs?

A1: The most common purification techniques are column chromatography and recrystallization. Column chromatography is widely used for the initial purification of crude reaction mixtures.[2][3][4] Recrystallization is often used as a final step to obtain highly pure crystalline material. For small-scale purifications (typically up to 100 mg), preparative thin-layer chromatography (prep TLC) is a viable option.[1] For difficult separations, such as isomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q2: What are some typical solvent systems for column chromatography of 7-azaindole derivatives?

A2: The choice of solvent system depends on the polarity of the specific analog. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1] For some derivatives, specific mixtures have been reported, such as a chloroform/methanol mixture (63%:37%).[2] It is always recommended to first determine the optimal solvent system using analytical thin-layer chromatography (TLC).

Q3: Can I use reversed-phase chromatography for purifying 7-azaindoles?

A3: Yes, reversed-phase HPLC is a suitable method for the analysis and purification of 7-azaindole analogs, especially for separating compounds with different polarities or for isolating impurities.[5][6] A common mobile phase consists of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid.[5]

Q4: My 7-azaindole analog appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can cause degradation of some nitrogen-containing heterocycles.[1] To mitigate this, you can use a less acidic stationary phase like neutral or basic alumina. Alternatively, you can "deactivate" the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1]

Q5: What are some common impurities I should look out for during the purification of 7-azaindoles?

A5: Common impurities include unreacted starting materials, reagents, and side-products from the synthesis, which may include structural isomers.[1] Residual solvents from the reaction and work-up are also frequently observed. It is important to carefully analyze your crude mixture by techniques like LC-MS and NMR to identify potential impurities before planning your purification strategy.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 1H-pyrrolo[2,3-b]pyridine Analogs

Stationary PhaseEluent SystemApplication Notes
Silica GelEthyl Acetate / Hexanes (gradient)A standard choice for many 7-azaindole derivatives of varying polarity.[1]
Silica GelDichloromethane / Methanol (gradient)Suitable for more polar 7-azaindole analogs.[1]
Silica GelChloroform / Methanol (e.g., 63:37)Has been used for the purification of biotinylated 1-methyl-7-azatryptophan.[2]
Neutral/Basic AluminaEthyl Acetate / Hexanes (gradient)Recommended when compound degradation is observed on silica gel.[1]
Reversed-Phase C18Acetonitrile / Water with Formic or Phosphoric AcidUsed in HPLC for both analytical and preparative separations.[5]

Table 2: Common Solvents for Recrystallization of 1H-pyrrolo[2,3-b]pyridine Analogs

Solvent(s)Application Notes
EthanolA common polar protic solvent for recrystallization.
MethanolAnother common polar protic solvent.
Ethyl AcetateA moderately polar aprotic solvent.
HexaneA nonpolar solvent, often used in combination with a more polar solvent.
CyclohexaneHas been used for the recrystallization of 7-azaindole.
WaterCan be used for the recrystallization of some 7-azaindole derivatives.
Chloroform / AcetonitrileA solvent/anti-solvent system used for recrystallizing biotinylated 1-methyl-7-azatryptophan.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Sample Preparation: Dissolve the crude 1H-pyrrolo[2,3-b]pyridine analog in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.

  • Loading: Carefully load the prepared sample onto the top of the packed silica gel.

  • Elution: Begin elution with the determined solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, dissolve the crude 7-azaindole analog in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow start Crude 1H-pyrrolo[2,3-b]pyridine Analog tlc_analysis TLC/LC-MS Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography purity_check1 Purity Check (TLC/NMR/LC-MS) column_chromatography->purity_check1 pure_product Pure Product purity_check1->pure_product >95% Pure recrystallization Recrystallization purity_check1->recrystallization <95% Pure (Crystalline Solid) prep_hplc Preparative HPLC purity_check1->prep_hplc <95% Pure (Difficult Separation) purity_check2 Purity Check (TLC/NMR/LC-MS) recrystallization->purity_check2 purity_check2->pure_product >98% Pure purity_check2->prep_hplc <98% Pure (Isomeric Impurities) prep_hplc->pure_product

Caption: A general workflow for the purification of 1H-pyrrolo[2,3-b]pyridine analogs.

Troubleshooting_Chromatography start Low Yield or Impure Product from Column Chromatography check_tailing Check for Tailing/Streaking on TLC? start->check_tailing optimize_solvent Optimize Solvent System (add polar modifier or base) check_tailing->optimize_solvent Yes check_degradation Suspect Degradation on Silica? check_tailing->check_degradation No re_run Re-run Chromatography optimize_solvent->re_run use_alumina Use Neutral/Basic Alumina or Deactivated Silica check_degradation->use_alumina Yes check_coelution Co-eluting Impurities? check_degradation->check_coelution No use_alumina->re_run multi_step Multi-Step Purification (e.g., Recrystallization or Prep HPLC) check_coelution->multi_step Yes check_coelution->re_run No

Caption: A troubleshooting guide for common issues in column chromatography of 7-azaindoles.

References

Technical Support Center: Palladium-Catalyzed Reactions for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during synthesis and functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with 7-azaindoles often challenging?

A1: The primary challenge arises from the inherent properties of the 7-azaindole nucleus. The pyridine nitrogen (N7) can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, forming inactive complexes and hindering the catalytic cycle, which often results in low or no product yield.[1][2][3]

Q2: Is N-protection of the 7-azaindole necessary for palladium-catalyzed coupling reactions?

A2: While not always mandatory, N-protection of the pyrrolic nitrogen (N1) is highly recommended for most palladium-catalyzed reactions.[3] Protection prevents competitive N-arylation and can improve solubility and yields.[3][4] However, successful couplings on unprotected 7-azaindoles have been reported, typically requiring careful selection of ligands and strong bases.[5]

Q3: What are the most common side reactions observed in these couplings?

A3: Common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid reagent can be replaced by a proton from the solvent or base, leading to the formation of an undesired de-borylated byproduct.[1]

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, reducing the yield of the desired cross-coupled product.[1]

  • Hydrodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Formation of regioisomers or bis-coupled products: In some cases, reaction at multiple sites on the 7-azaindole or multiple couplings on the coupling partner can occur.[3]

Q4: How does the choice of palladium precursor affect the reaction outcome?

A4: The choice of palladium precursor can significantly impact the reaction. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, pre-formed palladium precatalysts can offer advantages.[2] These precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the potentially coordinating 7-azaindole substrate, which can minimize catalyst deactivation.[2]

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Your Suzuki-Miyaura coupling of a halo-7-azaindole with a boronic acid is resulting in low or no desired product.

G start Low/No Yield in Suzuki Coupling catalyst_poisoning Suspect Catalyst Poisoning start->catalyst_poisoning reagent_issue Check Reagents & Conditions start->reagent_issue ligand_change Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_poisoning->ligand_change n_protection Implement N-Protection (e.g., SEM, Boc, alkyl) catalyst_poisoning->n_protection precatalyst Use a Palladium Precatalyst catalyst_poisoning->precatalyst base_solvent Optimize Base and Solvent (e.g., K3PO4 in dioxane/water) reagent_issue->base_solvent boronic_acid Verify Boronic Acid Quality (check for protodeboronation) reagent_issue->boronic_acid degas Ensure Rigorous Degassing (to remove O2) reagent_issue->degas yield_improved Yield Improved ligand_change->yield_improved n_protection->yield_improved precatalyst->yield_improved base_solvent->yield_improved boronic_acid->yield_improved degas->yield_improved G start Incomplete Conversion in Buchwald-Hartwig Amination catalyst_deactivation Suspect Catalyst Deactivation or Insufficient Activity start->catalyst_deactivation suboptimal_conditions Review Reaction Conditions start->suboptimal_conditions ligand_choice Select Appropriate Ligand (e.g., Xantphos, RuPhos, BrettPhos) catalyst_deactivation->ligand_choice pd_source Consider a Palladium Precatalyst (e.g., RuPhos Pd G2) catalyst_deactivation->pd_source n_protection_check Confirm N-Protection Stability catalyst_deactivation->n_protection_check base_selection Optimize Base (e.g., Cs2CO3, LiHMDS) suboptimal_conditions->base_selection solvent_temp Adjust Solvent and Temperature (e.g., Dioxane at 100°C) suboptimal_conditions->solvent_temp reagent_purity Verify Purity of Amine and Halo-7-azaindole suboptimal_conditions->reagent_purity conversion_improved Conversion Improved ligand_choice->conversion_improved pd_source->conversion_improved n_protection_check->conversion_improved base_selection->conversion_improved solvent_temp->conversion_improved reagent_purity->conversion_improved

References

Technical Support Center: Enhancing the Kinase Selectivity of 1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the kinase selectivity of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Frequently Asked Questions (FAQs)

Q1: My 1H-pyrrolo[2,3-b]pyridine inhibitor shows activity against multiple kinases. What are the initial steps to improve its selectivity?

A1: Improving kinase selectivity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[1][2] A systematic approach is crucial. Initial steps should include:

  • Structural Analysis: If available, analyze the co-crystal structure of your inhibitor with its primary target and off-targets. This can reveal subtle differences in the ATP-binding pockets that can be exploited.

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Designing modifications to your inhibitor that introduce bulky substituents can create steric hindrance with kinases possessing larger gatekeeper residues, thereby improving selectivity for targets with smaller gatekeepers.[1] Approximately 20% of kinases have a small gatekeeper, making this a viable strategy.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the 1H-pyrrolo[2,3-b]pyridine scaffold and assess the impact on both on-target potency and off-target activity. This can help identify key regions of the molecule that drive selectivity.

Q2: What are some advanced medicinal chemistry strategies to enhance the selectivity of my 1H-pyrrolo[2,3-b]pyridine inhibitor?

A2: Several advanced strategies can be employed:[3][4]

  • Covalent Inhibition: Introduce a weakly electrophilic group (e.g., an acrylamide) onto your inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[1][2] This can significantly increase both potency and selectivity.[1][2]

  • Bivalent Inhibitors: Tether your 1H-pyrrolo[2,3-b]pyridine core to a second molecule or peptide that binds to a distinct site on the target kinase.[1][2] This approach can yield highly selective inhibitors.[1]

  • Exploiting Atropisomerism: Designing inhibitors that exist as stable rotational isomers (atropisomers) can lead to improved selectivity by favoring a conformation that is specific to the target kinase's active site.[2]

  • Scaffold Hopping: Replace the 1H-pyrrolo[2,3-b]pyridine core with a different heterocyclic scaffold while maintaining key binding interactions. This can alter the off-target profile and improve selectivity.[5]

Q3: How do I choose the right assay to profile the selectivity of my kinase inhibitor?

A3: The choice of assay depends on the stage of your research and the specific questions you are asking. A multi-tiered approach is often most effective.[6]

  • Initial Broad Screening: Start with a broad kinase panel screen at a single high concentration of your inhibitor (e.g., 1-10 µM) to identify potential off-targets.[6] This can be done using radiometric assays or competitive binding assays.[6][7]

  • Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 or Kd values.[6] This provides a quantitative measure of potency against off-targets.

  • Cell-Based Assays: Validate your findings in a cellular context. Use techniques like Western blotting to assess the phosphorylation of known substrates of your target kinase and key off-targets.[8] This will help determine if the inhibitor is engaging these targets in a more physiologically relevant environment.

Troubleshooting Guides

Issue 1: My inhibitor has a promising biochemical profile but lacks selectivity in cell-based assays.

Question: Why is my inhibitor less selective in cells, and how can I troubleshoot this?

Answer: Discrepancies between biochemical and cellular selectivity are common and can arise from several factors:

  • Cellular ATP Concentration: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays.[7] This can lead to a rightward shift in the IC50 values for ATP-competitive inhibitors and alter the observed selectivity profile.

  • Cell Permeability and Efflux: The inhibitor may have different abilities to enter and accumulate in different cell types, or it may be subject to efflux pumps.

  • Off-Target Engagement in a Cellular Context: The inhibitor may interact with other proteins or signaling pathways within the cell that are not present in a purified biochemical assay.

Troubleshooting Workflow:

References

Technical Support Center: Enhancing Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of the 1H-pyrrolo[2,3-b]pyridine core?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. The most common sites of metabolism, often referred to as "metabolic soft spots," are typically the most electron-rich and sterically accessible positions. Key metabolic pathways include oxidation of the pyrrole and pyridine rings and reactions on substituents attached to the core. For instance, oxidation at substituents on the 3- or 5-positions of the 7-azaindole core has been identified as a significant route of metabolism.[1]

Q2: What are the primary strategies to block or reduce metabolism of 1H-pyrrolo[2,3-b]pyridine derivatives?

A2: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of these compounds:

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the C-H bond, slowing down CYP-mediated oxidation due to the kinetic isotope effect.[2]

  • Electron-Withdrawing Groups: Introducing electron-withdrawing groups to the aromatic rings can decrease the electron density, making them less susceptible to oxidative metabolism.[3]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically shield it from the active site of metabolizing enzymes.

  • Scaffold Hopping/Bioisosteric Replacement: Replacing a metabolically unstable part of the molecule with a bioisostere that is more resistant to metabolism can be effective. For example, replacing a phenyl ring with a pyridine or pyrimidine can increase metabolic stability.[4]

  • Cyclization: Constraining the molecule's conformation through cyclization can improve metabolic stability.[2]

Q3: Which in vitro assays are most suitable for assessing the metabolic stability of my compounds?

A3: The choice of assay depends on the stage of your research and the specific questions you are asking:

  • Liver Microsomal Stability Assay: This is a high-throughput assay used early in drug discovery to assess Phase I metabolic stability, primarily by CYP enzymes.[5][6][7] It provides data on intrinsic clearance (Clint).

  • Hepatocyte Stability Assay: This assay uses intact liver cells and thus evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of metabolic stability.[5][8][9]

  • Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[6]

Troubleshooting Guides

Problem 1: My 1H-pyrrolo[2,3-b]pyridine derivative shows high clearance in the liver microsomal stability assay.

  • Possible Cause: The compound is likely a substrate for CYP450 enzymes.

  • Troubleshooting Steps:

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed during the incubation. This will pinpoint the sites of metabolic liability. Common metabolites for 7-azaindole derivatives include hydroxylated species, N-dealkylation products, and amide hydrolysis products.[10][11]

    • CYP450 Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP enzymes to identify which CYP isoforms are responsible for the metabolism.

    • Structural Modification: Based on the metabolite identification, apply strategies to block the metabolic soft spots as described in FAQ 2. For example, if hydroxylation of an aromatic ring is observed, consider adding an electron-withdrawing group to that ring.[3][4]

Problem 2: The metabolic stability of my compound is species-dependent (e.g., stable in rat microsomes but unstable in human microsomes).

  • Possible Cause: There are known differences in the expression and activity of CYP450 enzymes across species.

  • Troubleshooting Steps:

    • Comparative Metabolite Profiling: Identify the metabolites in both species to understand the differences in metabolic pathways.

    • Human-Specific Isotope Studies: If a specific human CYP isoform is suspected, use recombinant enzymes to confirm its role in the metabolism of your compound.

    • Prioritize Human Data: For lead optimization, focus on improving stability in human-derived systems (human liver microsomes or hepatocytes).[8]

Problem 3: My compound shows low recovery in the microsomal stability assay, even at the 0-minute time point.

  • Possible Cause: This could be due to several factors unrelated to metabolism.

  • Troubleshooting Steps:

    • Assess Non-specific Binding: The compound may be binding to the plasticware of the assay plate or to the microsomal proteins. This can be assessed by running a control incubation without the NADPH cofactor. A significant decrease in compound concentration in the absence of NADPH suggests non-specific binding.

    • Check Compound Solubility: The compound may be precipitating in the aqueous assay buffer. Assess the solubility of the compound under the assay conditions.

    • Evaluate Chemical Stability: The compound may be unstable in the assay buffer. Incubate the compound in the buffer without microsomes to check for degradation.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is used to determine the in vitro intrinsic clearance of a compound.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a 20 mM NADPH regenerating system solution in the phosphate buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[5][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability using a method like trypan blue exclusion. Viability should be >80%.

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' E Medium) to a final density of 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and stop the metabolic activity by adding a cold stop solution.

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay protocol (Protocol 1, Step 3).

  • Data Analysis:

    • Analyze the data as described in the microsomal stability assay protocol (Protocol 1, Step 4) to determine the half-life and intrinsic clearance.

Data Presentation

Table 1: Example Metabolic Stability Data for 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDModificationHuman Liver Microsomal t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent-01 Unsubstituted1546.2
Analog-02 C3-Fluorination4515.4
Analog-03 C5-Pyridyl6011.6
Analog-04 N1-Deuteromethyl2527.7

Visualizations

cluster_workflow Experimental Workflow: Microsomal Stability Assay prep Reagent Preparation (Microsomes, Compound, NADPH) incubate Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) prep->incubate stop Quench Reaction (Acetonitrile + Internal Standard) incubate->stop process Sample Processing (Centrifugation) stop->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze data Data Analysis (Calculate t½ and Clint) analyze->data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

cluster_pathway Common Metabolic Pathways of 1H-pyrrolo[2,3-b]pyridine Core cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 1H-pyrrolo[2,3-b]pyridine (Parent Compound) hydroxylation Ring Hydroxylation parent->hydroxylation n_dealkylation N-Dealkylation (on substituents) parent->n_dealkylation oxidation Side-Chain Oxidation parent->oxidation hydrolysis Amide Hydrolysis (on substituents) parent->hydrolysis glucuronidation Glucuronidation (on hydroxylated metabolites) hydroxylation->glucuronidation

Caption: Major Phase I and Phase II metabolic pathways for 1H-pyrrolo[2,3-b]pyridine derivatives.

cluster_troubleshooting Troubleshooting: High In Vitro Clearance cluster_strategies Modification Strategies start High Clearance Observed? met_id Perform Metabolite ID Studies start->met_id Yes soft_spot Metabolic 'Soft Spot' Identified? met_id->soft_spot deuterate Deuterate at 'Soft Spot' soft_spot->deuterate Yes block Add Steric Bulk soft_spot->block Yes ewg Add Electron- Withdrawing Group soft_spot->ewg Yes scaffold_hop Bioisosteric Replacement soft_spot->scaffold_hop Yes retest Re-synthesize and Test Analog deuterate->retest block->retest ewg->retest scaffold_hop->retest

Caption: Decision tree for troubleshooting high in vitro clearance of drug candidates.

References

Technical Support Center: Large-Scale Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended route for the large-scale synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine?

A1: For large-scale preparation, a synthesis method utilizing a diazotization reaction with 6-amino-7-azaindole as the starting material is recommended.[1] This approach offers mild reaction conditions and a high total product yield of over 70%, making it suitable for industrial applications.[1] Older methods reported in the literature often involve multiple steps with harsh reaction conditions, such as high pressures and extreme temperatures (-78°C to 150°C), resulting in a low overall yield of around 9.5%.[1]

Q2: Why are traditional indole synthesis methods, like the Fischer or Bartoli approaches, often unsuitable for producing 7-azaindole derivatives?

A2: Traditional indole synthesis methods are often not suitable for generating azaindoles because of the electron-deficient nature of the pyridine-based starting materials required for these reactions.[2] This characteristic can hinder the efficiency and yield of classical cyclization strategies.

Q3: What are the primary safety concerns during the scale-up of the diazotization route?

A3: The primary safety concern is the post-processing (work-up) step after the formation of the diazonium salt.[1] This step involves the neutralization of excess hydrogen fluoride and the decomposition of the diazonium salt, which is a violently exothermic reaction that also evolves significant amounts of gas.[1] Careful control of temperature and reagent addition is critical to prevent runaway reactions and ensure safety on a large scale.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My overall yield is significantly below the expected >70%. What are the common causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to the control of the highly sensitive diazotization and post-processing steps.

  • Suboptimal Diazotization: Ensure the reaction temperature is maintained below -20°C during the addition of both 6-amino-7-azaindole and sodium nitrite.[1] The addition of sodium nitrite must be done in batches to prevent temperature spikes.[1]

  • Inefficient Post-Processing: This is the most critical step for yield.[1] Improper control of the exothermic decomposition of the diazonium salt will drastically reduce the yield.[1] A controlled work-up using a mixed system of sodium bicarbonate, ice, water, and ethyl acetate is crucial to manage the heat and gas evolution effectively.[1]

  • Incorrect Reagent Stoichiometry: The molar amount of sodium nitrite is a key parameter. It should be between 1 to 10 times the molar amount of 6-amino-7-azaindole, with a preferred range of 1.5 to 5 times.[1]

Issue 2: Runaway Reaction During Work-up

Q: The post-processing step is too vigorous, with rapid gas evolution and heat generation, making it difficult to control. How can I mitigate this?

A: This is an inherent challenge of this reaction. The key is to slow down the rate of reaction and have an efficient cooling system.

  • Controlled Neutralization: The use of a sodium bicarbonate and ice/water mixture is designed to control this step.[1] Ensure the diazonium salt solution is added very slowly to the vigorously stirred neutralization mixture.

  • Adequate Cooling: The reaction vessel must be equipped with a highly efficient cooling system capable of handling the exotherm. An ice-water or brine bath is essential.

  • Sufficient Headspace: Use a reaction vessel that is large enough (e.g., no more than 50% full) to accommodate potential foaming and rapid gas evolution safely.

Issue 3: Formation of Side Products

Q: I am observing impurities and side products in my final product. What are the likely side reactions and how can they be minimized?

A: While the provided literature does not specify side products for this exact synthesis, issues in related pyrrolopyridine syntheses often involve incomplete reactions or undesired reactivity.

  • Incomplete Diazotization: If the reaction is not kept sufficiently cold or if insufficient sodium nitrite is used, some 6-amino-7-azaindole may remain, which will complicate purification. Monitor the reaction for the complete consumption of the starting material.

  • Protecting Group Issues (in related syntheses): In syntheses involving functionalization of the pyrrole nitrogen, improper choice or difficult removal of protecting groups like SEM (trimethylsilylethoxymethyl) can lead to side products, such as the formation of unwanted ring structures.[3] While this specific route is protecting-group-free, it highlights the importance of reaction design in more complex derivatives.

  • Cross-Coupling Chemoselectivity (in related syntheses): When synthesizing derivatives, palladium-catalyzed cross-coupling reactions can be challenging. For example, oxidative addition of palladium may occur at an undesired position if multiple reactive halides are present, leading to incorrect isomers or reduction side products.[3]

Data Presentation

Table 1: Summary of Reagents and Conditions for Large-Scale Synthesis

ParameterValue/ConditionSource
Starting Material 6-Amino-7-azaindole[1]
Diazotization Reagent 1 Hydrogen fluoride-pyridine solution (70% conc.)[1]
Diazotization Reagent 2 Sodium nitrite (NaNO₂)[1]
Reagent Molar Ratio NaNO₂ is 1.5-5 times the molar amount of starting material[1]
Reaction Temperature Kept below -20°C[1]
Post-processing System Sodium bicarbonate, ice, water, ethyl acetate[1]
Overall Yield > 70%[1]

Experimental Protocols

Key Experiment: Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine via Diazotization [1]

  • Preparation: In a 5L three-necked bottle equipped with appropriate stirring and temperature control, add hydrogen fluoride-pyridine solution (70% concentration, 1200g) at 20°C.

  • Addition of Starting Material: Cool the solution to below -20°C. In batches, add 6-amino-7-azaindole (400g, 3mol), ensuring the temperature of the reaction system is maintained below -20°C throughout the addition.

  • Diazotization: Once the starting material is fully dissolved and the temperature is stable, add sodium nitrite (690g, 10mol) in batches. Continue to maintain the reaction temperature below -20°C.

  • Post-processing (Work-up): Prepare a separate, large vessel with a vigorously stirred mixture of sodium bicarbonate, ice, water, and ethyl acetate. Slowly and carefully add the reaction mixture from the three-necked bottle to this neutralization mixture. Control the addition rate to manage the resulting exothermic reaction and gas evolution.

  • Isolation: After the addition is complete and the reaction has subsided, allow the mixture to separate. Collect the organic (ethyl acetate) layer. The product, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, can then be isolated from the organic phase through standard procedures such as solvent evaporation and purification.

Visualizations

G cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product SM1 6-Amino-7-azaindole Diazotization Diazotization (T < -20°C) SM1->Diazotization SM2 HF-Pyridine SM2->Diazotization SM3 Sodium Nitrite SM3->Diazotization Workup Controlled Work-up (NaHCO3, Ice, H2O, EtOAc) Diazotization->Workup Diazonium Salt Intermediate Product 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Yield > 70%) Workup->Product

Caption: High-level workflow for the synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Overall Yield (<70%) Cause1 Poor Temperature Control During Diazotization Problem->Cause1 Cause2 Uncontrolled Post-Processing Step Problem->Cause2 Cause3 Incorrect Reagent Stoichiometry Problem->Cause3 Solution1 Maintain T < -20°C Add reagents in batches Cause1->Solution1 Solution2 Use NaHCO3/Ice/H2O system Slow, controlled addition Cause2->Solution2 Solution3 Verify Molar Ratios (NaNO2:SM = 1.5-5:1) Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Refining Fischer Indole Synthesis for 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, via the Fischer indole synthesis. This resource aims to address specific challenges encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis of 7-azaindoles often more challenging than that of traditional indoles?

A1: The primary challenge lies in the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring of the pyridylhydrazine starting material is electron-withdrawing, which deactivates the ring system. This deactivation makes the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, often requiring harsh reaction conditions such as high temperatures and strong acids to proceed.[2]

Q2: What are the most common catalysts used for the Fischer synthesis of 7-azaindoles, and how do they compare?

A2: Due to the reduced reactivity of pyridylhydrazines, strong Brønsted acids are typically more effective than Lewis acids.

  • Polyphosphoric acid (PPA): This is the most commonly used and often most effective catalyst for this transformation. It serves as both a strong acid catalyst and a dehydrating agent. Reactions in PPA are typically conducted at high temperatures, often in the range of 160-180°C.[3]

  • Other Brønsted acids: Sulfuric acid and hydrochloric acid can also be used, but may require higher temperatures and can sometimes lead to more side products.

  • Lewis acids (e.g., ZnCl₂, BF₃): While effective for some indole syntheses, Lewis acids are generally less effective for the synthesis of 7-azaindoles due to the deactivation of the pyridine ring. However, they can be an option for substrates that are sensitive to strong protic acids.

Q3: Can substituents on the pyridylhydrazine or the carbonyl compound affect the reaction outcome?

A3: Yes, substituents can have a significant impact. Electron-donating groups on the pyridylhydrazine can help to facilitate the reaction, while electron-withdrawing groups can further hinder it.[4] The nature of the ketone or aldehyde is also crucial. Bulky substituents on the carbonyl compound can sterically hinder the cyclization step. For unsymmetrical ketones, a mixture of regioisomers can be formed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation; starting material remains. 1. Insufficiently acidic catalyst: The catalyst is not strong enough to promote the reaction with the deactivated pyridylhydrazine.2. Low reaction temperature: The activation energy for the[1][1]-sigmatropic rearrangement has not been overcome.3. Poor quality of reagents: The pyridylhydrazine may have degraded, or the catalyst may be old or hydrated.1. Switch to a stronger acid catalyst, such as polyphosphoric acid (PPA).2. Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction by TLC.3. Use freshly prepared or purified pyridylhydrazine and a fresh, anhydrous catalyst.
Formation of a dark, tarry reaction mixture and low yield. 1. Reaction temperature is too high: Excessive heat can lead to decomposition of the starting materials and/or product.2. Prolonged reaction time: Leaving the reaction for too long at high temperatures can promote side reactions and polymerization.1. Reduce the reaction temperature and monitor the reaction closely by TLC to determine the optimal time for quenching.2. Consider a slower addition of the hydrazone to the hot acid to better control the reaction exotherm.
Formation of multiple unidentified byproducts. 1. Side reactions: The harsh reaction conditions can promote various side reactions.2. Regioisomer formation: Use of an unsymmetrical ketone can lead to the formation of two different regioisomers.1. Attempt the reaction with a milder catalyst or at a lower temperature for a longer period.2. If using an unsymmetrical ketone, be prepared to separate the resulting isomers. Consider using a symmetrical ketone if possible for your target molecule.
Difficulty in isolating and purifying the product. 1. Product is highly polar: The nitrogen atoms in the 7-azaindole core can make the molecule polar and difficult to extract from an aqueous workup.2. Product is acid-soluble: The basic nitrogen of the pyridine ring can be protonated in the acidic workup, keeping the product in the aqueous layer.1. After quenching the reaction with ice, basify the aqueous solution to a pH > 8 with a strong base (e.g., NaOH or K₂CO₃) before extraction with an organic solvent.2. Use a more polar solvent for extraction, such as a mixture of chloroform and isopropanol.

Quantitative Data

The following table summarizes representative yields for the Fischer indole synthesis of various 2,3-disubstituted 5-halo-1H-pyrrolo[2,3-b]pyridines using polyphosphoric acid (PPA) as the catalyst.

Halogen (X)Reaction Temperature (°C)Yield (%)
CH₃C₂H₅Br160-18075
CH₃C₆H₅Br160-18080
C₂H₅C₆H₅Br160-18094
CH₃C₂H₅I160-18072
CH₃C₆H₅I160-18078
C₂H₅C₆H₅I160-18092

Data compiled from studies on the synthesis of 5-bromo and 5-iodo-7-azaindoles.[3][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted 5-Halo-1H-pyrrolo[2,3-b]pyridines using Polyphosphoric Acid

This protocol provides a general method for the synthesis of 2,3-disubstituted 5-halo-7-azaindoles from the corresponding pyridylhydrazones.

Materials:

  • Appropriately substituted 2-(5-halopyridin-2-yl)hydrazone (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone)

  • Crushed ice

  • Saturated sodium bicarbonate solution or ammonium hydroxide solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid to 160-180°C.

  • Addition of Hydrazone: Slowly and portion-wise add the 2-(5-halopyridin-2-yl)hydrazone to the hot PPA. Maintain the temperature within the desired range during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 160-180°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Workup: Once the reaction is complete, allow the mixture to cool slightly (to around 100°C) and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted 5-halo-1H-pyrrolo[2,3-b]pyridine.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Formation Pyridylhydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Heat, H⁺ Cyclization Cyclization & Ammonia Elimination Sigmatropic->Cyclization Azaindole 1H-pyrrolo[2,3-b]pyridine Cyclization->Azaindole Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor Reaction by TLC Start->Check_TLC Problem Problem Identified? Check_TLC->Problem No_Reaction Low/No Conversion Problem->No_Reaction Yes, low/no conversion Tar_Formation Tar Formation Problem->Tar_Formation Yes, tar formation Multiple_Spots Multiple Byproducts Problem->Multiple_Spots Yes, multiple spots Workup Proceed to Workup Problem->Workup No Increase_Temp Increase Temperature / Stronger Acid No_Reaction->Increase_Temp Lower_Temp Lower Temperature / Shorter Time Tar_Formation->Lower_Temp Optimize_Conditions Optimize Catalyst / Temperature Multiple_Spots->Optimize_Conditions Increase_Temp->Check_TLC Lower_Temp->Check_TLC Optimize_Conditions->Check_TLC

References

strategies to avoid unexpected products in 7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unexpected products in reactions involving 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-azaindole reaction mixture turning dark or forming a precipitate?

A1: Dark coloration or precipitation in 7-azaindole reactions can be indicative of several issues, including:

  • Dimerization: 7-azaindole and its derivatives can undergo base-mediated dimerization.[1][2] This is particularly prevalent with picoline-type precursors under strong basic conditions.

  • Palladium Black Formation: In palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, the formation of palladium black (finely divided palladium metal) can occur due to catalyst decomposition.[3] This reduces the efficiency of the reaction.

  • Oxidation: 7-azaindoles can be susceptible to oxidation, which may lead to colored byproducts.

Q2: I am observing the formation of an N-oxide in my reaction, even though I am not using a traditional oxidizing agent. Why is this happening?

A2: Unintended N-oxide formation can occur under certain conditions. For instance, in some metabolic studies, aldehyde oxidase (AO) has been shown to mediate the oxidation of the 2-position of the 7-azaindole ring.[4] While this is a biological example, it highlights the susceptibility of the pyridine nitrogen to oxidation. In a synthetic context, seemingly innocuous reagents or reaction conditions could potentially lead to low levels of N-oxidation.

Q3: What are the most common byproducts in a Suzuki coupling reaction with a halogenated 7-azaindole?

A3: Besides the desired cross-coupled product, several byproducts are common in Suzuki reactions of 7-azaindoles:

  • Homo-coupling: Self-coupling of the boronic acid or the halogenated 7-azaindole can occur.[3]

  • Protodeboronation: The boronic acid can be protonated, leading to the formation of the corresponding arene and boric acid.[5]

  • Dehalogenation: The halogenated 7-azaindole can be reduced, removing the halogen atom.[3]

Q4: How can I selectively functionalize the C2 versus the C3 position of the 7-azaindole core?

A4: The selectivity of functionalization can often be controlled by the choice of protecting group and reaction conditions. For example, using a bulky protecting group like triisopropylsilyl (TIPS) on the pyrrole nitrogen can sterically hinder the C2 position, directing lithiation and subsequent electrophilic quench to the C3 position.[6]

Troubleshooting Guides

Issue: Low Yield and Multiple Products in Suzuki Coupling of Halogenated 7-Azaindoles

This guide addresses the common problem of obtaining low yields and a mixture of products in Suzuki coupling reactions involving 7-azaindole derivatives.

Symptom Potential Cause Troubleshooting Strategy
Low conversion of starting material The unprotected N-H of the 7-azaindole can inhibit the palladium catalyst.[7]1. Protect the N-H group: Use a suitable protecting group such as Boc, SEM, or a sulfonyl group.[6][8][9] 2. Choose a suitable catalyst system: Some palladium precatalysts are more effective for unprotected nitrogen-rich heterocycles.[7]
Formation of homo-coupled products The rate of homo-coupling is competitive with the cross-coupling reaction.[3]1. Optimize reaction temperature: Lowering the temperature may favor the cross-coupling pathway. 2. Adjust stoichiometry: Use a slight excess of the boronic acid.
Presence of dehalogenated 7-azaindole Reductive dehalogenation of the starting material.[3]1. Use a milder base. 2. Ensure inert atmosphere: Oxygen can sometimes promote side reactions.
Formation of protodeboronated arene The boronic acid is unstable under the reaction conditions.[5]1. Use a less nucleophilic base. 2. Add the boronic acid slowly to the reaction mixture.

Experimental Protocols

Protocol 1: N-Protection of 7-Azaindole with a Benzenesulfonyl Group

This protocol is adapted from a procedure used for the protection of a substituted 7-azaindole.[4]

Materials:

  • 7-Azaindole derivative

  • Benzenesulfonyl chloride

  • Base (e.g., pyridine, triethylamine, or sodium hydride)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the 7-azaindole derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add the base to the solution.

  • Slowly add benzenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an N-Protected Halo-7-Azaindole

This is a general procedure for the Suzuki coupling of a halogenated 7-azaindole.

Materials:

  • N-protected halo-7-azaindole

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, DME, toluene/water mixture)

Procedure:

  • In a reaction vessel, combine the N-protected halo-7-azaindole, the boronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Add the solvent(s) to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or by the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Dimerization_Pathway 7-Azaindole 7-Azaindole Anionic_Intermediate Anionic Intermediate 7-Azaindole->Anionic_Intermediate Strong Base Dimer Dimer Anionic_Intermediate->Dimer + 7-Azaindole

Caption: Potential dimerization pathway of 7-azaindole under strong basic conditions.

Troubleshooting_Workflow start Problematic 7-Azaindole Reaction check_byproducts Identify Unexpected Products (e.g., via LC-MS, NMR) start->check_byproducts dimerization Dimerization Observed check_byproducts->dimerization Yes oxidation N-Oxide or Oxidized Products check_byproducts->oxidation No solution_dimer Consider N-Protection or Milder Base dimerization->solution_dimer coupling_issues Homo-coupling or Dehalogenation oxidation->coupling_issues No solution_oxidation Degas Solvents and Use Inert Atmosphere oxidation->solution_oxidation Yes solution_coupling Optimize Catalyst, Ligands, and Temperature coupling_issues->solution_coupling Yes

Caption: A logical workflow for troubleshooting unexpected products in 7-azaindole reactions.

References

Validation & Comparative

In Vivo Antitumor Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of various 1H-pyrrolo[2,3-b]pyridine derivatives. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising class of compounds.

Comparative Analysis of In Vivo Antitumor Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile backbone for the development of potent kinase inhibitors with significant in vivo antitumor activity. This guide focuses on a comparative analysis of four distinct derivatives targeting different kinases crucial in cancer progression: Ataxia Telangiectasia Mutated (ATM), Cyclin-Dependent Kinase 8 (CDK8), Ribosomal S6 Kinase 2 (RSK2), and Fibroblast Growth Factor Receptor (FGFR).

Quantitative Performance Data

The following tables summarize the in vivo efficacy of these derivatives in various cancer models.

Table 1: ATM Inhibitor - Compound 25a

CompoundCancer ModelTreatmentTumor Growth Inhibition (TGI)Key Findings
25a HCT116 Xenograft25a + Irinotecan79.3%Synergistic antitumor efficacy when combined with irinotecan.[1][2]
25a SW620 Xenograft25a + Irinotecan95.4%Potent chemosensitizer for combination therapy in solid tumors.[1][2]

Table 2: CDK8 Inhibitor - Compound 22

CompoundCancer ModelIC50 (Kinase Activity)In Vivo EfficacyKey Findings
Compound 22 Colorectal Cancer Xenografts48.6 nMSignificantly inhibits tumor growth.Potent type II CDK8 inhibitor with low toxicity and good bioavailability (F = 39.8%).[3]

Table 3: RSK2 Inhibitors - Compounds B1-B3

CompoundCancer ModelIC50 (Anti-proliferation, B1)Tumor Growth Inhibition (TGI)Key Findings
B1, B2, B3 MDA-MB-468 Xenograft0.13 µM (B1)Up to 54.6%Effective in a triple-negative breast cancer model.[4]

Table 4: FGFR Inhibitor - Compound 4h

CompoundCancer ModelIC50 (FGFR1)In Vitro EffectsKey Findings
4h Breast Cancer 4T1 cells7 nMInhibited proliferation and induced apoptosis.Potent pan-FGFR inhibitor with potential for further optimization.[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vivo Xenograft Studies for ATM Inhibitor (Compound 25a)
  • Cell Lines and Animal Models: HCT116 and SW620 human colorectal carcinoma cells were used.[1][2] Studies were conducted in BALB/c nude mice.

  • Tumor Implantation: 5 x 106 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment Regimen: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups. Compound 25a was administered in combination with irinotecan.[1][2]

  • Efficacy Evaluation: Tumor volumes were measured every two days using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study.

In Vivo Xenograft Studies for CDK8 Inhibitor (Compound 22)
  • Cell Lines and Animal Models: Human colorectal cancer (CRC) cell lines were used to establish xenografts in appropriate mouse models.

  • Tumor Implantation: A suspension of CRC cells was subcutaneously injected into the flank of the mice.

  • Treatment Regimen: Once tumors were established, mice were treated with compound 22.

  • Efficacy Evaluation: Tumor growth was monitored regularly, and the reduction in tumor volume in the treated group was compared to the vehicle control group.

In Vivo Xenograft Studies for RSK2 Inhibitors (Compounds B1-B3)
  • Cell Lines and Animal Models: The MDA-MB-468 triple-negative breast cancer cell line was used.[4]

  • Tumor Implantation: MDA-MB-468 cells were implanted into the mammary fat pad of immunocompromised mice to form orthotopic xenografts.

  • Treatment Regimen: Mice with established tumors were treated with compounds B1, B2, and B3.

  • Efficacy Evaluation: Tumor growth was measured, and the TGI was determined to assess the antitumor activity of the compounds.[4]

In Vivo Studies for FGFR Inhibitor (Compound 4h)
  • Cell Lines and Animal Models: While the provided data focuses on in vitro activity in 4T1 breast cancer cells, a typical in vivo protocol would involve:

  • Tumor Implantation: Subcutaneous or orthotopic implantation of 4T1 cells in syngeneic BALB/c mice.

  • Treatment Regimen: Administration of compound 4h to mice with established tumors.

  • Efficacy Evaluation: Monitoring tumor growth and survival rates to determine the in vivo antitumor effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by these 1H-pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for in vivo studies.

ATM_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Compound_25a Compound 25a (1H-pyrrolo[2,3-b]pyridine derivative) Compound_25a->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

ATM Signaling Pathway Inhibition

WNT_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC inhibits Beta_Catenin β-catenin GSK3b_Axin_APC->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression CDK8 CDK8 CDK8->Beta_Catenin indirectly inhibits Compound_22 Compound 22 (1H-pyrrolo[2,3-b]pyridine derivative) Compound_22->CDK8 inhibits RSK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 activates Downstream_Targets Downstream Targets (e.g., YB-1) RSK2->Downstream_Targets Compound_B1 Compound B1 (1H-pyrrolo[2,3-b]pyridine derivative) Compound_B1->RSK2 inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds and activates RAS_MAPK_Pathway RAS-MEK-ERK Pathway FGFR->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR->PI3K_AKT_Pathway Compound_4h Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) Compound_4h->FGFR inhibits Cell_Proliferation Cell Proliferation RAS_MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_Pathway->Cell_Survival In_Vivo_Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with Derivative Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint

References

A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine and Other Privileged Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that serve as foundational frameworks for potent and selective drug candidates. Among these, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a particularly versatile and clinically significant core. This guide provides a comparative study of the 1H-pyrrolo[2,3-b]pyridine scaffold against other prominent kinase inhibitor scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction to Privileged Kinase Inhibitor Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized cancer therapy, with numerous approved drugs targeting various kinases. The development of these inhibitors often relies on "privileged scaffolds," which are molecular frameworks with a demonstrated ability to bind to the ATP-binding site of kinases.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a prime example of a privileged scaffold. Its structure mimics the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site. This bidentate hydrogen bonding pattern, involving the pyridine nitrogen and the pyrrole N-H, is a crucial anchor for inhibitor binding. The success of this scaffold is exemplified by the FDA-approved BRAF inhibitor Vemurafenib , used in the treatment of melanoma.

Other important classes of kinase inhibitor scaffolds include:

  • Quinazoline: A bicyclic aromatic heterocycle that has given rise to numerous EGFR inhibitors, such as Gefitinib and Erlotinib.

  • Pyrimidine: A simple yet effective scaffold found in inhibitors targeting a wide range of kinases, including CDKs and Aurora kinases.

  • Indole and Indazole: Bicyclic scaffolds that are also capable of forming critical interactions within the ATP-binding pocket and are present in drugs like Sunitinib and Axitinib.

  • Quinoline: Another bicyclic scaffold that has been successfully employed in the development of inhibitors for kinases such as c-Met.

  • Pyrazole: A five-membered heterocyclic ring that is a core component of several approved kinase inhibitors, including the JAK inhibitor Tofacitinib and the ALK inhibitor Crizotinib.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from different scaffold classes. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative IC50 Values of Kinase Inhibitors Against Various Kinase Targets

Scaffold ClassCompoundTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine VemurafenibBRAF V600E31[1]
Compound 4h FGFR17[2]
Compound 8g TNIK50[3]
Quinazoline GefitinibEGFR2-37[4]
Compound 4f EGFR L858R/T790M2.17[4]
Compound 6n MCF-7 cell line2.3 µM[4]
Pyrimidine Compound 13 Aurora A38.6[5]
RoscovitineCDK2320[6]
Indole/Indazole AxitinibVEGFR20.2[7]
PazopanibVEGFR230[7]
SunitinibVEGFR22.2
Quinoline Cabozantinibc-Met40[3]
Compound 27 c-Met19[3]
Pyrazole TofacitinibJAK31
CrizotinibALK24
RuxolitinibJAK1/2~3[8]

Table 2: Comparative IC50 Values Against Cancer Cell Lines

Scaffold ClassCompoundCell LineIC50 (µM)Reference
1H-pyrrolo[2,3-b]pyridine Compound 4h 4T1 (Breast)-[2]
Quinazoline Compound 5d HepG2 (Liver)1.94[6]
Compound 5d MCF-7 (Breast)7.1[6]
Pyrimidine Compound 8 HCT-116 (Colon)3.94[9]
Indole/Indazole Compound 1r Ovarian Cancer Cell Lines0.15 - 1.78[10]
Quinoline Compound 9a C32 (Melanoma)0.520[10]
Pyrazole Compound 5 Hs578T (Breast)3.95[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a microplate well, add the test compound dilution or DMSO (vehicle control). Add the kinase enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and vehicle-treated cells (vehicle control).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[6]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow.

Signaling Pathways

Signaling_Pathways cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_WNT WNT/β-catenin Pathway RTK1 Growth Factor Receptor RAS RAS RTK1->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 Vemurafenib Vemurafenib (1H-pyrrolo[2,3-b]pyridine) Vemurafenib->RAF RTK2 Growth Factor Receptor PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation2 Cell Growth & Proliferation mTOR->Proliferation2 WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF nuclear translocation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression TNIK_Inhibitor TNIK Inhibitor (1H-pyrrolo[2,3-b]pyridine) TNIK_Inhibitor->TCF_LEF

Caption: Key signaling pathways often dysregulated in cancer.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_incell Cell-Based Assay Start_Kinase Prepare Kinase, Substrate, ATP Add_Inhibitor Add Serial Dilutions of Inhibitor Start_Kinase->Add_Inhibitor Incubate_Kinase Incubate Kinase and Inhibitor Add_Inhibitor->Incubate_Kinase Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate_Kinase->Initiate_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Initiate_Reaction->Detect_Signal Calculate_IC50_Kinase Calculate IC50 Detect_Signal->Calculate_IC50_Kinase Final_Analysis Comparative Analysis & Lead Optimization Start_Cell Seed Cancer Cells Treat_Cells Treat Cells with Inhibitor Start_Cell->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_IC50_Cell Calculate IC50 Measure_Absorbance->Calculate_IC50_Cell

Caption: Workflow for kinase inhibitor evaluation.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone in modern kinase inhibitor design, leading to clinically successful drugs. Its favorable geometry for binding to the kinase hinge region, coupled with the numerous positions available for synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While other scaffolds such as quinazolines, pyrimidines, and indazoles have also proven to be highly effective, the versatility of the 1H-pyrrolo[2,3-b]pyridine core ensures its continued prominence in the quest for novel and improved kinase-targeted therapies. The data and protocols presented in this guide offer a foundation for researchers to objectively compare and advance the development of next-generation kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Carboxamides as Kinase and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1H-pyrrolo[2,3-b]pyridine carboxamides. These derivatives have been extensively investigated as potent inhibitors of various protein kinases and enzymes, demonstrating their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative SAR Data Comparison

The biological activity of 1H-pyrrolo[2,3-b]pyridine carboxamides is highly dependent on the nature and position of substituents on the pyrrolopyridine core and the carboxamide moiety. The following tables summarize the inhibitory activities of representative compounds against various targets, providing a quantitative basis for SAR comparison.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [1][2]

CompoundR (Amide Substituent)PDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.250.853.4
11b Cyclobutyl0.180.653.6
11h 3,3-Difluoroazetidine0.140.846.0
11i Tetrahydropyran-4-yl0.221.15.0
Rolipram (Standard)0.120.151.25

A constant 3,4-dichlorophenyl group was maintained at the northern portion of the scaffold in this series.[1][2] The data indicates that small, cyclic, and somewhat hydrophobic groups at the amide position are favorable for PDE4B inhibition. Notably, the introduction of a 3,3-difluoroazetidine ring in compound 11h resulted in potent inhibition and enhanced selectivity over PDE4D.[1][2]

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3][4]

CompoundR1 (at C5)R2 (Aryl Substituent)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H3-Methoxyphenyl1900---
4a CF33-Methoxyphenyl120---
4h CF33,5-Dimethoxyphenyl7925712

The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhances FGFR1 inhibitory activity, likely by forming a hydrogen bond with Gly485 in the hinge region.[3] Further substitution on the aryl ring, as in compound 4h , led to pan-FGFR inhibition with high potency, particularly against FGFR1, 2, and 3.[3][4]

Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides as JAK3 Inhibitors [5]

CompoundR (at C4)JAK3 IC50 (nM)hERG IC50 (μM)
2 N-cyanopyridylpiperidine--
31 Cycloalkyl ringPotentWeak

In the development of JAK3 inhibitors, replacing an N-cyanopyridylpiperidine group at the C4-position with a cycloalkyl ring was effective in increasing JAK3 inhibitory activity.[5] Modulation of lipophilicity and basicity was also crucial for reducing off-target hERG inhibitory activity, leading to the identification of the potent and selective compound 31 .[5]

Table 4: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as Other Kinase Inhibitors

CompoundTarget KinaseKey Structural FeaturesIC50Reference
16h MELK3-substituted derivative32 nM[6]
B1 RSK2Phenyl sulfonamide group1.7 nM (enzyme), 0.13 μM (cell)[7]
42 Cdc7(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7 nM[8]
- TNIK-< 1 nM[9]

These examples highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting a diverse range of kinases. The introduction of specific functional groups, such as a phenyl sulfonamide for RSK2 inhibition, can lead to highly potent compounds.[7]

Experimental Protocols

The following sections detail the general synthetic methodologies and biological assays employed in the SAR studies of 1H-pyrrolo[2,3-b]pyridine carboxamides.

A common synthetic route to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves a multi-step process:[1]

  • N-Arylation: The synthesis often starts with the N-arylation of the 1H-pyrrolo[2,3-b]pyridine core. This can be achieved through a copper-catalyzed coupling reaction between the pyrrolopyridine and an appropriate aryl boronic acid in the presence of a base like pyridine.[1]

  • Ester Hydrolysis: The ester group at the 2-position of the pyrrolopyridine is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide in a mixture of methanol and water.[1]

  • Amide Coupling: Finally, the carboxylic acid is coupled with a desired amine to form the target carboxamide. This reaction is often facilitated by a peptide coupling reagent like T3P (propylphosphonic anhydride) in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide).[1]

G start 1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1 N-Arylation (Cu(OAc)2, ArB(OH)2, Pyridine) start->step1 intermediate1 N-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1->intermediate1 step2 Ester Hydrolysis (NaOH, MeOH/H2O) intermediate1->step2 intermediate2 N-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid step2->intermediate2 step3 Amide Coupling (T3P, R1R2NH, DIPEA) intermediate2->step3 end Target 1H-pyrrolo[2,3-b]pyridine -2-carboxamide step3->end

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro biochemical assays. A general workflow is as follows:

  • Enzyme and Substrate Preparation: The purified recombinant target kinase or enzyme is incubated with a specific substrate (e.g., a peptide or ATP) and any necessary cofactors in an appropriate assay buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Detection: The enzymatic reaction is initiated, and the product formation or substrate consumption is monitored over time. The detection method depends on the specific assay but can include radiometric, fluorescent, or luminescent readouts.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are employed. These can include:

  • Anti-proliferative Assays: Cancer cell lines are treated with the compounds for a defined period (e.g., 72 hours), and cell viability is measured using assays like MTT or CellTiter-Glo. This determines the concentration required to inhibit cell growth by 50% (GI50 or IC50).

  • Target Engagement and Downstream Signaling: Western blotting or ELISA can be used to measure the phosphorylation status of the target kinase or its downstream substrates, confirming that the compound engages its intended target in cells and inhibits its signaling pathway.

  • Cytokine Release Assays: For immunomodulatory compounds, the inhibition of cytokine release (e.g., TNF-α) from immune cells stimulated with an inflammatory agent (e.g., LPS) is measured.[1][10]

Signaling Pathway Visualization

The 1H-pyrrolo[2,3-b]pyridine carboxamides often target key nodes in cellular signaling pathways that are dysregulated in disease. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a target for some of these compounds, is crucial in cell proliferation, differentiation, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Transcription->Proliferation

Caption: Simplified FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Abnormal activation of this pathway is implicated in various cancers.[3][4] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the kinase activity of FGFR, thereby inhibiting downstream signaling and cellular processes like proliferation and survival.[3]

References

Unveiling the Selectivity of 1H-pyrrolo[2,3-b]pyridine Analogs for PDE4B over PDE4D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective inhibitors of phosphodiesterase 4 (PDE4) subtypes is a critical endeavor in the development of targeted therapeutics for a range of inflammatory and neurological disorders. The differentiation between PDE4B and PDE4D is particularly significant, as PDE4B is primarily associated with inflammatory responses, while PDE4D inhibition has been linked to emetic side effects. This guide provides a detailed comparison of 1H-pyrrolo[2,3-b]pyridine analogs, highlighting their selectivity for PDE4B over PDE4D, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of Analog Selectivity

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against PDE4B and PDE4D. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key analogs, providing a clear comparison of their potency and selectivity.[1][2][3]

CompoundR GroupPDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.63>10>15.9
11b Cyclobutyl>10>10-
11f Azetidin-1-yl0.110.454.1
11g 3-Fluoroazetidin-1-yl0.23>10 (77% inh @ 10µM)>43.5
11h 3,3-Difluoroazetidin-1-yl0.140.886.3
11i 3-(Trifluoromethyl)azetidin-1-yl0.430.892.1
Rolipram (Standard)0.230.261.1

Data sourced from ACS Med Chem Lett 2020, 11, 10, 1848–1854.[1][2][3]

Experimental Protocols

The determination of the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine analogs against PDE4B and PDE4D was conducted using a robust in vitro enzyme inhibition assay.

In Vitro PDE4B and PDE4D Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE4B and PDE4D.

Objective: To determine the IC50 value of a test compound against PDE4B and PDE4D.

Materials:

  • Purified recombinant human PDE4B and PDE4D enzymes.

  • Cyclic adenosine monophosphate (cAMP) as the substrate.

  • Assay buffer (e.g., Tris-HCl, MgCl2).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Scintillation proximity assay (SPA) beads or other detection systems.

Procedure:

  • Enzyme and Substrate Preparation: The PDE4 enzymes and cAMP substrate are diluted to the desired concentrations in the assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the PDE4 enzyme in the assay buffer for a specified period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a set time and then terminated. The amount of remaining cAMP or the product (AMP) is quantified using a suitable detection method, such as SPA technology where the signal is proportional to the amount of cAMP remaining.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Mandatory Visualization

PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cyclic AMP (cAMP) signaling cascade. PDE4 enzymes hydrolyze cAMP to AMP, thereby regulating intracellular cAMP levels. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PDE4D PDE4D cAMP->PDE4D PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes PDE4D->AMP Hydrolyzes Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Inflammation Inflammation Downstream_Effectors->Inflammation Emesis Emesis Downstream_Effectors->Emesis Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->PDE4B Inhibits Inhibitor->PDE4D Inhibits (less selective)

Caption: PDE4 signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogs.

Experimental Workflow for Selectivity Screening

The logical flow for identifying and characterizing selective PDE4B inhibitors from a library of 1H-pyrrolo[2,3-b]pyridine analogs is depicted below.

Experimental_Workflow Start Start: Library of 1H-pyrrolo[2,3-b]pyridine Analogs Primary_Screen Primary Screen: In vitro PDE4B Enzyme Assay Start->Primary_Screen Hits Initial Hits: Potent PDE4B Inhibitors Primary_Screen->Hits Secondary_Screen Secondary Screen: In vitro PDE4D Enzyme Assay Hits->Secondary_Screen Selectivity_Analysis Selectivity Analysis: Calculate IC50 Ratio (PDE4D/PDE4B) Secondary_Screen->Selectivity_Analysis Lead_Compounds Lead Compounds: High PDE4B Potency and Selectivity Selectivity_Analysis->Lead_Compounds End Further Development: In vivo Studies Lead_Compounds->End

References

Comparative In Vitro ADME Profiling: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-pyrrolo[2,3-b]pyridine compounds against the well-established Janus kinase (JAK) inhibitor, Tofacitinib. This guide synthesizes available experimental data to inform on the drug-like properties of this promising class of molecules.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of diseases, from inflammatory conditions to cancer. Understanding the ADME profile of these compounds is critical for their development as therapeutic agents. This guide presents a side-by-side comparison of key in vitro ADME parameters for select 1H-pyrrolo[2,3-b]pyridine derivatives and Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor.

Data Presentation: A Comparative Overview

The following tables summarize the available in vitro ADME data for representative 1H-pyrrolo[2,3-b]pyridine compounds and Tofacitinib. It is important to note that the data for the 1H-pyrrolo[2,3-b]pyridine derivatives are sourced from different studies and may have been generated under slightly different experimental conditions.

CompoundTargetKinetic Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (CLint, µL/min/mg protein)Plasma Protein Binding (%)
1H-Pyrrolo[2,3-b]pyridines
NEU-1200Trypanosome Proliferation630Not Reported26Not Reported
Compound 11gJAK3Not ReportedNot Reported>1000Not Reported
Compound 11hJAK3Not ReportedNot Reported>1000Not Reported
Compound 14cJAK3Not ReportedNot Reported>1000Not Reported
Compound 25aATMNot ReportedNot ReportedNot ReportedNot Reported
Comparator
TofacitinibJAK1/JAK3High (BCS Class I/III)HighPrimarily metabolized by CYP3A4 and CYP2C19~40

Note: Data for 1H-pyrrolo[2,3-b]pyridine derivatives are from various sources and may not be directly comparable due to differing experimental protocols. "Not Reported" indicates that the data was not found in the reviewed literature.

One study reported that a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, compound 11h, exhibited "acceptable in vitro ADME" properties, though specific quantitative data were not provided[1]. Another investigation into 2,4-substituted 1H-pyrrolo[2,3-b]pyridines as inhibitors of trypanosome proliferation provided specific data for compound NEU-1200, which demonstrated high aqueous solubility (630 µM) and moderate human liver microsomal clearance (26 µL/min/mg protein)[2]. A series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3 showed high microsomal clearance for several analogs (compounds 11g, 11h, and 14c)[3]. For the ATM inhibitor, compound 25a, "excellent drug-like properties" and high oral bioavailability in mice were noted, suggesting a favorable ADME profile, although specific in vitro data were not detailed[4].

In comparison, Tofacitinib, as a marketed drug, has a well-characterized ADME profile. It exhibits approximately 40% binding to plasma proteins[5][6]. Its metabolism is primarily mediated by CYP3A4 and CYP2C19[6][7]. While specific in vitro permeability values are not consistently reported in the same format, it is known to be a P-glycoprotein (P-gp) substrate[5].

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are crucial for the interpretation and comparison of the presented data. The following are generalized protocols for these experiments.

Kinetic Solubility Assay

This assay is designed to determine the solubility of a compound in an aqueous buffer at a specific pH, which is a critical factor for oral absorption.

  • Compound Preparation: A stock solution of the test compound is typically prepared in dimethyl sulfoxide (DMSO).

  • Assay Procedure: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4).

  • Incubation and Measurement: The solution is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature. After incubation, the amount of dissolved compound is quantified, often by high-performance liquid chromatography (HPLC) or UV/Vis spectroscopy, after filtering out any precipitate.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.

  • Assay Procedure: The test compound is added to the apical (donor) side of the monolayer, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time. To assess active efflux, the transport is also measured in the basolateral-to-apical direction.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

  • Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and a cofactor, typically NADPH, to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification: The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

  • Method: Equilibrium dialysis is a common method. The test compound is added to plasma, which is then placed in a dialysis chamber separated from a buffer solution by a semi-permeable membrane.

  • Equilibration: The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Measurement: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in ADME profiling and the biological context of these compounds, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) solubility Kinetic Solubility permeability Caco-2 Permeability solubility->permeability Oral Absorption Prediction ppb Plasma Protein Binding permeability->ppb met_stability Microsomal Stability ppb->met_stability excretion Excretion Studies met_stability->excretion

A simplified workflow of in vitro ADME profiling.

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are developed as kinase inhibitors, particularly targeting the JAK-STAT pathway, the following diagram illustrates this critical signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds to DNA gene_transcription Gene Transcription DNA->gene_transcription initiates cytokine Cytokine cytokine->receptor inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor inhibitor->JAK inhibits

The JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine compounds.

References

A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine and 1H-benzo[d]imidazole Scaffolds for PDE4B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 1H-pyrrolo[2,3-b]pyridine and 1H-benzo[d]imidazole heterocyclic cores as scaffolds for the development of phosphodiesterase 4B (PDE4B) inhibitors. The comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.

Introduction to PDE4B Inhibition

Phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), is a critical regulator of inflammatory processes.[1][2] The PDE4 family is composed of four subtypes (A, B, C, and D). The PDE4B isoform is highly expressed in inflammatory and immune cells, making it a key therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and various central nervous system (CNS) diseases.[1][3][4] Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream pathways, ultimately suppressing the release of pro-inflammatory cytokines like TNF-α.[1] Consequently, the discovery of potent and selective PDE4B inhibitors is an area of intense research. This guide focuses on the comparative efficacy of two prominent heterocyclic scaffolds: 1H-pyrrolo[2,3-b]pyridine and 1H-benzo[d]imidazole.

Comparative Analysis of PDE4B Inhibition

Recent structure-activity relationship (SAR) studies have directly compared the efficacy of these two scaffolds. A scaffold-hopping experiment demonstrated that transitioning from a 1H-benzo[d]imidazole core to a 1H-pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency against the PDE4B enzyme.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of representative compounds from each scaffold class against human recombinant PDE4B. The data clearly illustrates the superior potency of the 1H-pyrrolo[2,3-b]pyridine scaffold in this specific chemical series.

Scaffold ClassRepresentative CompoundPDE4B IC50 (µM)Source
1H-benzo[d]imidazole Compound 4~ 2.4[5]
1H-pyrrolo[2,3-b]pyridine Compound 70.48[5]
1H-pyrrolo[2,3-b]pyridine Optimized Compound 11h0.14[5]

As shown, the initial 1H-pyrrolo[2,3-b]pyridine analog (Compound 7) was approximately 5-fold more potent than its 1H-benzo[d]imidazole counterpart (Compound 4).[5] Further optimization of the 1H-pyrrolo[2,3-b]pyridine series led to the identification of compound 11h, which exhibited a potent PDE4B inhibitory activity of 0.14 µM and a 6-fold selectivity over the PDE4D isoform.[5]

PDE4B Signaling Pathway

PDE4B is a key negative regulator of the cAMP signaling cascade.[6][7] Activation of Gs-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to convert ATP into cAMP.[3][8] Elevated cAMP levels activate PKA, which phosphorylates various substrates to mediate cellular responses, including the inhibition of pro-inflammatory cytokine synthesis.[1][3] PDE4B terminates this signal by hydrolyzing cAMP to AMP.[8] Inhibitors of PDE4B block this hydrolysis, sustaining high levels of cAMP and prolonging the anti-inflammatory signal.[8]

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gs Gs Protein GPCR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA (Active) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes Response Anti-inflammatory Response (e.g., ↓ TNF-α) PKA->Response Leads to Inhibitor PDE4B Inhibitor Inhibitor->PDE4B Inhibits

Caption: The cAMP signaling pathway and the role of PDE4B inhibition.

Experimental Protocols

The evaluation of PDE4B inhibitors typically involves a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.

Biochemical Assay: PDE4B Enzyme Activity (Fluorescence Polarization)

This assay directly measures the enzymatic activity of recombinant PDE4B and its inhibition by test compounds.[8][9]

  • Principle: This homogeneous assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In the absence of inhibition, PDE4B hydrolyzes cAMP-FAM to AMP-FAM. A specific binding agent with high affinity for the free phosphate on AMP-FAM is added. This binding creates a large, slow-rotating complex, resulting in a high fluorescence polarization (FP) signal. When an inhibitor is present, cAMP-FAM is not hydrolyzed, the large complex does not form, and the FP signal remains low.[8][9]

  • Key Materials:

    • Recombinant human PDE4B enzyme

    • Fluorescein-labeled cAMP (cAMP-FAM)

    • Binding Agent (e.g., phosphate-binding nanoparticles)

    • PDE Assay Buffer

    • Test compounds and reference inhibitor (e.g., Rolipram)

    • 96-well or 384-well black microplates

    • Fluorescence microplate reader capable of measuring FP

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dispense a small volume (e.g., 25 µL) of the diluted compounds or vehicle control into the microplate wells.[8]

    • Add diluted PDE4B enzyme to each well (except for "no enzyme" controls).[8]

    • Initiate the reaction by adding the cAMP-FAM substrate to all wells.[8]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[8]

    • Stop the reaction by adding the Binding Agent to all wells.[8]

    • Read the fluorescence polarization on a microplate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: CRE-Luciferase Reporter Assay

This assay measures the ability of an inhibitor to increase intracellular cAMP levels in a cellular context.

  • Principle: Cells are co-transfected with a PDE4B expression vector and a reporter vector containing the firefly luciferase gene under the control of a cAMP Response Element (CRE).[10] When intracellular cAMP levels rise, CREB (CRE-binding protein) is activated and drives the expression of luciferase. Forskolin is used to stimulate adenylyl cyclase and produce a baseline level of cAMP.[10] In the presence of active PDE4B, this cAMP is degraded, and luciferase expression is low. A PDE4B inhibitor will prevent this degradation, restoring cAMP levels and resulting in a high luciferase signal.[10]

  • Key Materials:

    • HEK293 cells or other suitable cell line

    • PDE4B expression vector

    • CRE-luciferase reporter vector

    • Transfection reagent

    • Forskolin

    • Test compounds

    • Cell culture medium and plates

    • Luciferase assay substrate

    • Luminometer

  • Procedure:

    • Co-transfect cells with the PDE4B and CRE-luciferase plasmids and seed them into a 96-well plate.

    • Incubate for 24-48 hours to allow for gene expression.[8]

    • Pre-treat the cells with serial dilutions of the test compounds for 30-60 minutes.[8]

    • Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.[8]

    • Incubate for an additional 4-6 hours.[8]

    • Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.[8]

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the compound concentration to determine the EC50 value.

Experimental_Workflow cluster_workflow Inhibitor Discovery Workflow A 1. Compound Library (e.g., Pyrrolo[2,3-b]pyridines, Benzo[d]imidazoles) B 2. Primary Screening (Biochemical FP Assay) Determine IC50 A->B C 3. Hit Identification (Potency & Selectivity Filter) B->C D 4. Secondary Screening (Cell-Based CRE-Luciferase Assay) Determine EC50 C->D E 5. Downstream Assays (e.g., TNF-α Release from Macrophages) D->E F 6. Lead Optimization (SAR Studies) E->F G 7. In-Vivo Studies (Animal Models of Inflammation) F->G

Caption: A typical workflow for the discovery and evaluation of PDE4B inhibitors.

Conclusion

Based on the currently available comparative data, the 1H-pyrrolo[2,3-b]pyridine core appears to be a more promising scaffold than the 1H-benzo[d]imidazole core for developing potent PDE4B inhibitors.[5] The significant increase in inhibitory activity observed when moving from the benzimidazole to the pyrrolopyridine scaffold suggests a more favorable interaction with the active site of the PDE4B enzyme.[5] Compounds based on the 1H-pyrrolo[2,3-b]pyridine core have demonstrated low nanomolar to sub-micromolar potency and good selectivity, representing excellent leads for further optimization and potential preclinical development for inflammatory and CNS-related diseases.[5][11] Researchers in drug development should consider this scaffold a high-priority candidate in the search for novel PDE4B-targeted therapeutics.

References

Unlocking Precision Oncology: A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for selective and potent therapeutic agents remains a paramount challenge. Cyclin-dependent kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, has emerged as a promising therapeutic target. This guide provides an objective comparison of novel 1H-pyrrolo[2,3-b]pyridine derivatives as CDK8 inhibitors, supported by experimental data, to aid in the advancement of targeted cancer therapies.

Recent research has illuminated the potential of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives as a promising class of CDK8 inhibitors. These compounds have demonstrated significant potency and selectivity, offering a potential breakthrough in the development of therapies for cancers such as colorectal cancer and acute myeloid leukemia.[1][2] This guide will delve into the comparative efficacy of these derivatives, detail the experimental methodologies for their validation, and visualize the intricate signaling pathways they modulate.

Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives

Several novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against CDK8. The following table summarizes the in vitro potency of key compounds from this class and compares them with other known CDK8 inhibitors.

Compound IDChemical ScaffoldCDK8 IC50 (nM)Target Disease/ModelReference
Compound 22 1H-pyrrolo[2,3-b]pyridine48.6Colorectal Cancer[1][3]
Compound H1 1H-pyrrolo[2,3-b]pyridine35.2-[1]
Compound 6 1H-pyrrolo[2,3-b]pyridine51.3Acute Myeloid Leukemia[2]
Compound 46 1H-pyrrolo[2,3-b]pyridine57Psoriasis (in vitro model)[4]
BI-1347 Not specifiedPotent CDK8/19 inhibitorSolid Tumors[5][6]
CCT251545 3,4,5-trisubstituted pyridinePotent CDK8/19 inhibitorWNT-dependent tumors[7]
Sorafenib Multi-kinase inhibitorWeak CDK8 inhibitor-[8]

Experimental Protocols for Inhibitor Validation

The validation of these 1H-pyrrolo[2,3-b]pyridine derivatives as effective CDK8 inhibitors involves a series of rigorous biochemical and cell-based assays.

Biochemical Kinase Assays

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8 is through in vitro kinase assays.

Example Protocol: ADP-Glo™ Luminescent Kinase Assay [9][10]

  • Reaction Setup: A reaction mixture is prepared containing the CDK8/Cyclin C enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the on-target effects of the inhibitors in a cellular context. A key biomarker for CDK8 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[9][11]

Example Protocol: In-Cell Western Assay for pSTAT1-S727 [8][9]

  • Cell Culture and Treatment: A relevant cell line (e.g., HCT-116 for colorectal cancer) is cultured and treated with varying concentrations of the CDK8 inhibitor.

  • Cell Stimulation: Cells can be stimulated with interferon-gamma (IFNγ) to induce STAT1 phosphorylation.

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow for antibody penetration.

  • Immunostaining: The cells are incubated with primary antibodies specific for pSTAT1-S727 and total STAT1, followed by incubation with fluorescently labeled secondary antibodies.

  • Signal Quantification: The fluorescence intensity is measured using a high-content imaging system or a plate reader. The pSTAT1 signal is normalized to the total STAT1 signal and a loading control.

  • Data Analysis: The percentage of inhibition of STAT1 phosphorylation is calculated for each inhibitor concentration to determine the cellular IC50.

CDK8 Signaling Pathways and Inhibition

CDK8 functions as a critical regulator of transcription by phosphorylating various transcription factors and components of the Mediator complex.[12][13] Its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives can modulate key oncogenic signaling pathways.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is frequently dysregulated in colorectal cancer. CDK8 has been identified as a positive regulator of this pathway. Inhibition of CDK8 by compounds like the 1H-pyrrolo[2,3-b]pyridine derivative 22 has been shown to downregulate the WNT/β-catenin signal, leading to decreased cell proliferation.[1][3]

WNT_signaling WNT WNT Frizzled Frizzled WNT->Frizzled DVL DVL Frizzled->DVL GSK3b_Axin_APC GSK3β/Axin/APC Complex DVL->GSK3b_Axin_APC inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK8 CDK8 CDK8->TCF_LEF co-activation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->CDK8

Caption: WNT/β-catenin signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on CDK8.

STAT1 Signaling Pathway

CDK8 is known to phosphorylate STAT1 on serine 727, a modification that is crucial for its transcriptional activity in response to interferon signaling.[5][14] Inhibition of CDK8 leads to a reduction in pSTAT1-S727 levels, thereby modulating the expression of interferon-inducible genes.[9][14]

STAT1_signaling IFN Interferon IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK STAT1 STAT1 JAK->STAT1 Tyr phosphorylation pSTAT1_Y pSTAT1 (Tyr) STAT1->pSTAT1_Y pSTAT1_S pSTAT1 (Ser727) pSTAT1_Y->pSTAT1_S Target_Genes Interferon-Inducible Gene Expression pSTAT1_S->Target_Genes CDK8 CDK8 CDK8->pSTAT1_Y Ser727 phosphorylation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->CDK8

Caption: STAT1 signaling pathway highlighting CDK8-mediated phosphorylation and its inhibition.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising foundation for the development of potent and selective CDK8 inhibitors. The derivatives discussed have demonstrated significant efficacy in preclinical models, warranting further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued validation and exploration of this exciting class of anti-cancer agents. As research progresses, these compounds may pave the way for novel, targeted therapies that improve outcomes for patients with a variety of malignancies.

References

Comparative Molecular Docking Analysis of 1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Silico Performance of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Various Kinase Targets.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, has demonstrated significant potential in the development of targeted kinase inhibitors for various therapeutic areas, particularly in oncology. This guide provides a comparative overview of the molecular docking studies of several 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their binding interactions and potential efficacy against a range of protein kinase targets. The information presented is collated from multiple research endeavors to aid in the rational design and development of next-generation inhibitors.

Data Presentation: A Comparative Look at Inhibitor Performance

The following table summarizes the available quantitative and qualitative data from molecular docking studies of 1H-pyrrolo[2,3-b]pyridine inhibitors against various protein kinase targets. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and computational protocols.

Target ProteinPDB CodeInhibitor(s)Docking SoftwareDocking ScoreKey Interacting ResiduesBiological Activity (IC₅₀/pIC₅₀)
TNIK 2X7F[1]Y4, Y5, and othersSurflex-dock[1]High total score (numerical values not specified)[2]Favorable interactions with the receptor[2]pIC₅₀ range: 7.37 to 9.92
FGFR1 Not SpecifiedCompound 4h[3]Not SpecifiedNot SpecifiedH-bonds: E562, A564, D641π-π stacking: F489[3]7 nM[3]
PDE4B Not Specified1H-pyrrolo[2,3-b]pyridine-2-carboxamides[4]Not SpecifiedNot SpecifiedNot Specified0.11–1.1 μM[4]
EGFR/CDK2 Not SpecifiedCompound 8b and others[5]Not SpecifiedNot SpecifiedNot Specified0.009 to 2.195 µM[5]
JAK1 Not SpecifiedCompound 31g and others[6]Not SpecifiedNot SpecifiedNot SpecifiedPotent and selective inhibition[6]

Experimental Protocols: A Generalized Molecular Docking Workflow

While specific parameters may vary between studies, a generalized experimental protocol for molecular docking of 1H-pyrrolo[2,3-b]pyridine inhibitors can be outlined as follows. This protocol is based on common practices in the field and the methodologies alluded to in the referenced studies.

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). For instance, the structure of TNIK with PDB code 2X7F was utilized in several studies.[1]

  • Preprocessing: The raw PDB file is preprocessed to remove water molecules, heteroatoms, and any co-crystallized ligands. Hydrogen atoms are added, and bond orders are assigned. The protein structure is then optimized and minimized using a suitable force field (e.g., OPLS_2005).

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the 1H-pyrrolo[2,3-b]pyridine inhibitors are drawn using a chemical sketcher and converted to 3D structures.

  • Ligand Optimization: The ligands are prepared by generating possible ionization states at a physiological pH range. Tautomers and stereoisomers are also generated, and the geometry of each ligand is optimized.

3. Molecular Docking:

  • Grid Generation: A receptor grid is defined around the active site of the kinase, typically centered on the co-crystallized ligand or identified binding pocket.

  • Ligand Docking: The prepared ligands are docked into the defined receptor grid using a docking program such as Glide (Schrödinger) or Surflex-Dock. The docking process involves sampling a wide range of ligand conformations and orientations within the active site.

  • Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and π-π stacking with the key amino acid residues in the active site.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a standard molecular docking workflow and a generalized kinase signaling pathway that these inhibitors target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D) docking Molecular Docking (Ligand into Active Site) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring analysis Pose Analysis (Interaction Mapping) scoring->analysis Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->downstream Phosphorylation inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor inhibitor->RTK Inhibition ATP ATP ADP ADP transcription Gene Transcription downstream->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation

References

Assessing Off-Target Effects: A Comparative Guide for 6-Methyl-1H-pyrrolo[2,3-b]pyridine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the versatile 7-azaindole scaffold, represents a foundational structure in the development of targeted therapies, particularly kinase inhibitors. Understanding the off-target effects of this core structure is paramount for predicting potential polypharmacology, identifying mechanisms of toxicity, and designing more selective next-generation inhibitors.

This guide provides a comparative analysis of the off-target profiles of molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold and offers a framework for assessing such effects through established experimental methodologies. Due to the lack of publicly available kinome-wide screening data for this compound itself, this guide will utilize data from a well-characterized, structurally related kinase inhibitor, Vemurafenib, which incorporates the 7-azaindole core. This will serve as a surrogate to illustrate the potential off-target landscape of this chemical class. We will compare this profile to other kinase inhibitors, both with and without the 7-azaindole scaffold, to highlight the impact of the core structure and its substitutions on selectivity.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the kinase inhibition profiles of representative compounds.

Data Presentation: Kinome Scan Data

Disclaimer: Data for this compound is not directly available. Vemurafenib, a complex derivative, is used as a representative of the 7-azaindole class. The off-target profile of the simpler this compound may differ.

Compound Primary Target(s) Significant Off-Targets (Inhibition > 80% at 1 µM) Scaffold
Vemurafenib BRAFV600ESRC, LCK, YES1, CSK1H-pyrrolo[2,3-b]pyridine (7-azaindole)
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9GSK3βPyrazole
Pexidartinib CSF1R, KIT, FLT3KDR (VEGFR2), LCK, FLT1 (VEGFR1), NTRK3 (TRKC)Pyridine
GSK1070916 Aurora B, Aurora CMinimal off-target effects reported7-azaindole

Data Presentation: Cellular Activity

Compound Cell Line IC50 (µM) Primary Pathway Affected
Vemurafenib A375 (BRAF V600E melanoma)~0.03MAPK/ERK
AT7519 HCT116 (colon cancer)~0.08Cell Cycle Progression
Pexidartinib Synovial sarcoma cells~0.02Macrophage Proliferation
GSK1070916 HCT116 (colon cancer)~0.008Mitosis

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for a thorough assessment of off-target effects. Here, we detail the methodologies for three key experimental strategies.

Kinome Scanning (e.g., KINOMEscan™)

Principle: This is a competitive binding assay that quantitatively measures the interaction of a test compound against a large panel of purified, recombinant human kinases. The assay relies on the ability of the test compound to compete with an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition: The test compound is incubated in solution with the kinase of interest and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR), which provides high sensitivity and a broad dynamic range.[1][2]

  • Data Analysis: The results are often expressed as a percentage of the control (DMSO vehicle) or as a dissociation constant (Kd) to represent the binding affinity.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that assesses drug-target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. Ligand binding increases the thermal stability of the target protein, thus more of it remains soluble at higher temperatures.[3][4]

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis: The cells are lysed to release their protein content.

  • Separation: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[5]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening

Principle: Phenotypic screening involves testing a compound across a variety of cell lines or model organisms and observing changes in their phenotype (e.g., morphology, proliferation, apoptosis). This approach can uncover unexpected off-target effects that may not be apparent from kinase profiling alone.

Methodology:

  • Assay Development: A panel of diverse cell lines representing different tissues and genetic backgrounds is selected. A set of phenotypic readouts is established, often using high-content imaging to measure parameters like cell shape, nuclear size, cytoskeletal organization, and the expression and localization of specific proteins.[6][7]

  • Compound Treatment: The cell panel is treated with a range of concentrations of the test compound.

  • Data Acquisition: Automated microscopy and image analysis are used to capture and quantify the phenotypic changes.

  • Data Analysis: The resulting high-dimensional data is analyzed to identify statistically significant phenotypic changes and to cluster compounds with similar "phenotypic fingerprints." This can reveal similarities in the mechanism of action between the test compound and well-characterized reference compounds.[8]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of these methodologies and the biological context of kinase inhibition, the following diagrams are provided.

Experimental_Workflow_KINOMEscan cluster_assay KINOMEscan Assay cluster_quantification Quantification cluster_output Output ligand Immobilized Ligand kinase Kinase Panel ligand->kinase Binds wash Wash Unbound kinase->wash compound Test Compound (e.g., this compound) compound->kinase Competes for Binding qPCR qPCR of DNA Tag wash->qPCR data Binding Affinity Data (Kd or % Inhibition) qPCR->data

Figure 1: KINOMEscan Experimental Workflow.

Experimental_Workflow_CETSA cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result cells Intact Cells heat Heat Gradient cells->heat compound Test Compound compound->cells Incubate lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate Soluble/Insoluble) lysis->centrifuge western Western Blot / MS centrifuge->western melt_curve Melting Curve Shift (Indicates Target Engagement) western->melt_curve MAPK_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Vemurafenib Vemurafenib (7-azaindole based) Vemurafenib->RAF Inhibits BRAF V600E

References

comparative evaluation of 1H-indole and pyrrolo[2,3-b]pyridine donor moieties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1H-indole and pyrrolo[2,3-b]pyridine reveals distinct electronic and structural characteristics that influence their performance as donor moieties in organic electronic materials. Both are pyrrole-based fused ring systems, but the nitrogen atom in the pyridine ring of pyrrolo[2,3-b]pyridine introduces unique properties compared to the benzene ring in 1H-indole.[1][2][3] This guide provides a detailed comparison of their performance, supported by experimental data from a study on donor-acceptor-donor (D-A-D) type conjugated small molecules for organic field-effect transistors (OFETs).[1][2][3][4]

Comparative Performance Data

The following tables summarize the key performance metrics of two D-A-D type small molecules: one incorporating 1H-indole (IN-BT2T-IN) and the other pyrrolo[2,3-b]pyridine (PPy-BT2T-PPy) as the donor moieties.[2][3][4] The acceptor core in both molecules is thiophene-flanked benzo[c][1][2][4]thiadiazole.[2][5]

Table 1: Hole Mobility in Organic Field-Effect Transistors (OFETs)

CompoundMaximum Hole Mobility (cm²/Vs)Measurement Conditions
IN-BT2T-IN0.00483Annealed
PPy-BT2T-PPy0.00381Annealed

The data indicates that the molecule with the 1H-indole donor moiety (IN-BT2T-IN) exhibits a higher hole mobility compared to the one with the pyrrolo[2,3-b]pyridine moiety (PPy-BT2T-PPy) under annealed conditions.[1][2][3][4] The enhanced hole mobilities in the annealed devices are attributed to thermally induced crystallinity.[1][2][3][4]

Experimental Protocols

The synthesis and characterization of the comparative molecules followed a multi-step process. The key experimental stages are outlined below.

Synthesis of Donor-Acceptor-Donor Molecules

The synthesis of IN-BT2T-IN and PPy-BT2T-PPy involved the following key steps:[1][3]

  • Knoevenagel Condensation : Commercially available 4-bromobenzaldehyde and 6-bromonicotinaldehyde were subjected to Knoevenagel condensation with ethyl azidoacetate. Ethyl trifluoroacetate was used as a "sacrificial electrophile" and sodium ethanolate as the base to produce the corresponding acrylates.[1][3]

  • Hemetsberger Cyclization : The resulting acrylates were then converted into ethyl 6-bromo-1H-indole-2-carboxylate and ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, respectively, through Hemetsberger cyclization in toluene.[1][3]

  • Stille Coupling : The synthesized donor moieties were then coupled with the thiophene-flanked benzo[c][1][2][4]thiadiazole acceptor unit via a Stille coupling reaction to yield the final D-A-D molecules, IN-BT2T-IN and PPy-BT2T-PPy.

Fabrication and Characterization of OFETs

The performance of the synthesized molecules as hole-transporting materials was evaluated by fabricating and testing organic field-effect transistors (OFETs).[2][3][4] The process included:

  • Device Fabrication : The OFETs were fabricated using a bottom-gate, top-contact architecture. The synthesized small molecules were deposited as the active layer.

  • Annealing : The fabricated devices were annealed to induce crystallinity in the active layer.

  • Performance Measurement : The hole mobilities of the devices were measured under ambient conditions.

  • Morphological and Structural Analysis : Atomic force microscopy (AFM) and grazing incidence X-ray diffraction (GIXRD) were used to study the morphology and crystallinity of the thin films, which were correlated with the measured hole mobilities.[1][2][3][4]

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of the D-A-D type small molecules.

G cluster_synthesis Synthesis of D-A-D Molecules Start Starting Materials (4-bromobenzaldehyde / 6-bromonicotinaldehyde, ethyl azidoacetate) Knoevenagel Knoevenagel Condensation Start->Knoevenagel NaOEt, Ethyl Trifluoroacetate Acrylates Acrylate Intermediates Knoevenagel->Acrylates Hemetsberger Hemetsberger Cyclization Acrylates->Hemetsberger Toluene Donor_Moieties Donor Moieties (Ethyl 6-bromo-1H-indole-2-carboxylate / Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Hemetsberger->Donor_Moieties Stille Stille Coupling Donor_Moieties->Stille Acceptor Acceptor Unit (Thiophene-flanked Benzo[c][1,2,5]thiadiazole) Acceptor->Stille Final_Molecules Final D-A-D Molecules (IN-BT2T-IN / PPy-BT2T-PPy) Stille->Final_Molecules

Caption: Synthetic workflow for D-A-D molecules.

OFET Fabrication and Characterization Workflow

This diagram outlines the process of fabricating and characterizing the OFET devices.

G cluster_ofet OFET Fabrication and Characterization Deposition Deposition of Active Layer (IN-BT2T-IN or PPy-BT2T-PPy) Annealing Thermal Annealing Deposition->Annealing Measurement Hole Mobility Measurement Annealing->Measurement Analysis Morphological & Structural Analysis Annealing->Analysis AFM AFM Analysis->AFM GIXRD GIXRD Analysis->GIXRD

Caption: OFET fabrication and characterization workflow.

Discussion

While both 1H-indole and pyrrolo[2,3-b]pyridine can function as effective donor moieties in organic semiconducting materials, the subtle structural difference of the fused aromatic ring (benzene vs. pyridine) influences their electronic properties and, consequently, their performance in devices like OFETs.[1][2][3] The higher hole mobility of the 1H-indole-based molecule in this specific study suggests that its electronic structure and packing in the solid state are more favorable for charge transport compared to the pyrrolo[2,3-b]pyridine analogue.[6]

It is important to note that pyrrole-based materials, in general, can be challenging to work with due to their lower stability under ambient conditions, which is a result of their high electron density.[1][3][6] However, fusing the pyrrole ring with other aromatic systems, as in indole and pyrrolo[2,3-b]pyridine, enhances their stability.[1][3]

The choice between 1H-indole and pyrrolo[2,3-b]pyridine as a donor moiety will depend on the specific application and the desired electronic properties. Further research into modifying these core structures could lead to the development of even more efficient organic electronic materials. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a particularly privileged structure in drug discovery, forming the core of many biologically active molecules.

References

Unveiling the Binding Secrets of 1H-pyrrolo[2,3-b]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding mode of an inhibitor is paramount for effective drug design and optimization. This guide provides a comprehensive comparison of the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) inhibitors across a range of key protein targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document serves as a critical resource for advancing the development of this promising class of therapeutic agents.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes, including kinases and phosphodiesterases. Its ability to act as a bioisostere for purines allows it to effectively interact with the ATP-binding sites of many enzymes, often forming key hydrogen bonding interactions that are critical for inhibitory activity. This guide delves into the specific binding characteristics of these inhibitors with several important drug targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B).

Comparative Analysis of Inhibitor Potency

The inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets are summarized below. This quantitative data, primarily presented as IC50 values, offers a direct comparison of the potency of these compounds.

Inhibitor IDTarget ProteinIC50 (nM)Reference
FGFR Inhibitors
Compound 4h FGFR17[1]
Compound 4h FGFR29[1]
Compound 4h FGFR325[1]
Compound 4h FGFR4712[1]
CDK8 Inhibitors
Compound 22 CDK848.6[2][3]
JAK Inhibitors
Compound 14c JAK3Potent[4]
PDE4B Inhibitors
Compound 11h PDE4B140[5]
Compound 7 PDE4B480[5]

Note: "Potent" indicates that the source cited strong inhibitory activity but did not provide a specific IC50 value.

Deciphering the Binding Modes: A Structural Perspective

The efficacy of 1H-pyrrolo[2,3-b]pyridine inhibitors is intrinsically linked to their mode of interaction within the active site of their target proteins. X-ray crystallography and molecular modeling studies have revealed distinct yet often conserved binding patterns.

Kinase Inhibitors: A Common Hinge-Binding Motif

A recurring theme in the binding of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is the formation of a bidentate hydrogen bond with the hinge region of the kinase domain. This interaction, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a donor, mimics the binding of the adenine moiety of ATP.[6][7]

  • FGFR1: The 1H-pyrrolo[2,3-b]pyridine core of compound 4h forms two crucial hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[1] Additionally, a π-π stacking interaction between the 3,5-dimethoxyphenyl substituent of 4h and the side chain of F489 further stabilizes the complex.[1]

  • CDK8: Molecular docking studies of a potent 1H-pyrrolo[2,3-b]pyridine derivative (compound 22 ) in the active site of CDK8 (PDB: 3RGF) show the characteristic hydrogen bonds to the hinge region.[2] The overall binding mode is classified as a "Type II" inhibitor, indicating that it stabilizes the inactive DFG-out conformation of the kinase.[2][3]

  • JAK3: Docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with the JAK3 kinase domain (PDB: 3LXK) also highlight the critical role of the hinge-binding interactions for potent inhibition.[4]

The orientation of the 7-azaindole scaffold within the hinge region can vary, leading to what are termed "normal" and "flipped" binding modes.[6][7] In the "normal" mode, the pyridine nitrogen accepts a hydrogen bond from the backbone N-H of the "GK+3" residue (the third residue after the gatekeeper), while the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of the "GK+1" residue.[6] In the "flipped" mode, both hydrogen bonds are formed with the GK+3 residue.[6][7] A third, less common "non-hinge" binding mode is observed when the inhibitor possesses another, more dominant hinge-binding motif.[6][7]

PDE4B Inhibitors: Engaging a Deep Active Site

In the case of phosphodiesterases, the 1H-pyrrolo[2,3-b]pyridine scaffold also plays a key role in anchoring the inhibitor within the active site.

  • PDE4B: A predicted binding mode for a pyrrolo[2,3-b]pyridine inhibitor (compound 11h ) within the active site of PDE4B (PDB: 4X0F) has been reported.[5] While specific hydrogen bonding details are not extensively described in the abstract, the study emphasizes the importance of the scaffold for achieving potent inhibition.[5] Structure-activity relationship (SAR) studies have shown that modifications to the amide portion of these inhibitors significantly impact their potency and selectivity.[5]

Visualizing the Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow for confirming inhibitor binding, and a structure-activity relationship logic.

signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Binding Confirmation cluster_structural Structural Biology synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay Enzymatic Inhibition Assay (e.g., Kinase-Glo) purification->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 spr Surface Plasmon Resonance (SPR) (Kon, Koff, KD) ic50->spr itc Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS) ic50->itc crystallography X-ray Crystallography ic50->crystallography binding_mode Elucidate 3D Binding Mode crystallography->binding_mode

Experimental Workflow for Binding Mode Confirmation.

sar_logic Scaffold 1H-pyrrolo[2,3-b]pyridine Core R1 Modification at R1 (e.g., Amide Substituents) Scaffold->R1 R2 Modification at R2 (e.g., Aryl Groups) Scaffold->R2 Activity Biological Activity (IC50) R1->Activity Selectivity Selectivity R1->Selectivity R2->Activity R2->Selectivity

Structure-Activity Relationship (SAR) Logic.

Detailed Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine inhibitors.

General Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common method for determining the in vitro potency (IC50) of inhibitors against a target kinase.

  • Compound Preparation: Prepare a series of dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor in an appropriate solvent (e.g., DMSO). Subsequently, dilute these stock solutions in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor solutions. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the purified recombinant kinase to all wells except the negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and its target protein.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Inhibitor Injection: Inject a series of concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface as the inhibitor binds to the immobilized protein. This change is proportional to the mass of the bound inhibitor.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Prepare solutions of the purified target protein in a reaction cell and the 1H-pyrrolo[2,3-b]pyridine inhibitor in a syringe.

  • Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, offering definitive insights into the binding mode.

  • Protein-Inhibitor Complex Formation: Incubate the purified target protein with a molar excess of the 1H-pyrrolo[2,3-b]pyridine inhibitor to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals of the protein-inhibitor complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-inhibitor complex into the electron density and refine the model to obtain a final, high-resolution structure. This structure will reveal the precise orientation of the inhibitor in the binding pocket and its interactions with the surrounding amino acid residues.

By integrating quantitative biochemical data with detailed structural and biophysical insights, researchers can build a comprehensive understanding of the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine inhibitors. This knowledge is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative QSAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of 1H-pyrrolo[2,3-b]pyridine derivatives targeting various cancer-related kinases. The objective is to offer a consolidated resource for researchers in oncology and medicinal chemistry, facilitating the development of more potent and selective anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine and its ability to form crucial hydrogen bonds with protein kinase hinges. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various kinases implicated in cancer progression, including Traf2- and Nck-interacting kinase (TNIK), c-Met, Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8). QSAR studies are instrumental in elucidating the structural requirements for enhanced biological activity and in guiding the rational design of novel, more effective drug candidates.

Comparative QSAR Analysis of Kinase Inhibitors

This section presents a comparative overview of QSAR models for 1H-pyrrolo[2,3-b]pyridine derivatives and alternative scaffolds targeting key oncogenic kinases. The data is compiled from various studies to provide a broader context for structure-activity relationships.

Table 1: Comparison of 3D-QSAR Models for TNIK Inhibitors

Traf2- and Nck-interacting kinase (TNIK) is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.

ScaffoldQSAR Modelr²_predpIC50 RangeReference
1H-pyrrolo[2,3-b]pyridine CoMFA0.860.650.977.37 - 9.92[1][2]
1H-pyrrolo[2,3-b]pyridine CoMSIA0.960.740.957.37 - 9.92[1][2]

No direct comparative QSAR studies on alternative TNIK inhibitor scaffolds were found in the initial search.

Table 2: Comparison of QSAR Models for c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in tumor cell proliferation, survival, and invasion.

ScaffoldQSAR Modelr²_predpIC50 RangeReference
1H-pyrrolo[2,3-b]pyridine 2D-QSAR0.90-0.91Up to 8.0
4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl MLR-QSAR0.90--Not Specified
Various Scaffolds Pharmacophore (Hypo 1)0.9623--Not Specified
Table 3: Comparison of 3D-QSAR Models for FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently altered in various cancers, making it an attractive therapeutic target.

ScaffoldQSAR Modelr²_predpIC50 RangeReference
1H-pyrrolo[2,3-b]pyridine Not Specified---Not Specified
1,6-Naphthyridines & Pyridopyrimidines CoMFA0.9780.5910.614.63 - 8.39[1][3]
1,6-Naphthyridines & Pyridopyrimidines CoMSIA0.9750.6670.684.63 - 8.39[1][3]
Table 4: Comparison of Inhibitory Activity for CDK8 Inhibitors

Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer.

ScaffoldCompound ExampleIC50 (nM)Cell LineReference
1H-pyrrolo[2,3-b]pyridine Compound 2248.6-
Pyridine Derivatives Compound 5d2.4-
Pyridine Derivatives Compound 5e5.0-
Pyrazolopyridine Compound 152.0 (cellular pSTAT1)-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the typical experimental protocols used in the QSAR analysis of 1H-pyrrolo[2,3-b]pyridine derivatives.

3D-QSAR Modeling: CoMFA and CoMSIA

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR methods to correlate the biological activity of molecules with their 3D structural properties.

  • Molecular Modeling and Alignment:

    • The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives are sketched using molecular modeling software (e.g., SYBYL-X).

    • Energy minimization is performed using a suitable force field (e.g., Tripos).

    • The molecules are aligned based on a common substructure or by docking into the active site of the target protein. A common alignment rule is crucial for the reliability of the 3D-QSAR model.

  • CoMFA Field Calculation:

    • A 3D grid is generated around the aligned molecules.

    • Steric and electrostatic fields are calculated at each grid point using a probe atom (typically a sp³ carbon with a +1 charge).

    • The field values are used as independent variables in the subsequent statistical analysis.

  • CoMSIA Field Calculation:

    • In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

    • A Gaussian function is used to avoid singularities at atomic positions, making the results less dependent on the precise alignment.

  • Statistical Analysis:

    • Partial Least Squares (PLS) analysis is employed to derive a linear relationship between the calculated fields (independent variables) and the biological activity (pIC50, dependent variable).

    • The statistical significance of the model is evaluated using parameters like the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (r²_pred).

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Cancer cells (e.g., HCT116, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • The 1H-pyrrolo[2,3-b]pyridine derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

    • The cells are treated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Incubation:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4][5]

Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • TNIK Kinase Assay: A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. The protocol involves incubating the TNIK enzyme with the substrate (e.g., Myelin Basic Protein), ATP, and the test compound. After the reaction, a reagent is added to convert the remaining ATP to light, and the luminescence is measured. A decrease in light output indicates inhibition of the kinase.[6]

  • c-Met Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are frequently used. In this format, the c-Met kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate are then added. Phosphorylation of the substrate brings the europium donor and the allophycocyanin acceptor into proximity, resulting in a FRET signal. Inhibitors of c-Met will reduce the FRET signal.

Visualizations: Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental process is facilitated by visual representations.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Model Validation cluster_application Model Application A Dataset Collection (Chemical Structures & Biological Activity) B Data Curation (Removal of duplicates, error correction) A->B C Splitting into Training & Test Sets B->C D Molecular Descriptor Calculation (2D or 3D) C->D E QSAR Model Building (e.g., MLR, PLS, Machine Learning) D->E F Internal Validation (Cross-validation, e.g., LOO) E->F G External Validation (Prediction on Test Set) E->G H Statistical Parameter Evaluation (r², q², r²_pred) F->H G->H I Interpretation of the Model (Identification of key structural features) H->I J Design of New Compounds I->J K Prediction of Activity J->K

Caption: General workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.

TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex Dvl->Destruction_Complex inhibition GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Destruction_Complex->beta_catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF phosphorylation & activation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->TNIK

Caption: Simplified TNIK-mediated Wnt signaling pathway in colorectal cancer.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K activation RAS RAS cMet->RAS activation STAT3 STAT3 cMet->STAT3 activation Invasion Invasion & Metastasis cMet->Invasion AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->cMet inhibition

Caption: Overview of the c-Met signaling pathway and its inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methyl-1H-pyrrolo[2,3-B]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyl-1H-pyrrolo[2,3-B]pyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards. Although specific toxicological data for this compound may be limited, its structural characteristics necessitate careful handling and disposal through professional services.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The chemical properties of similar heterocyclic compounds suggest that it should be handled with caution to avoid potential skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as similar compounds can cause skin irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust or aerosols are generated.[1][2]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Protective Clothing A laboratory coat or other protective apparel.To prevent contamination of personal clothing.[1]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2][3]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and securely sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the container is clearly labeled with the full chemical name and any associated hazard warnings.

2. Preparing for Disposal:

  • It is often recommended to dissolve or mix the material with a combustible solvent to facilitate incineration.[4] This action should always be performed in a chemical fume hood.

  • The resulting mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize any harmful byproducts.[4]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup.

  • Provide the complete chemical name and any available safety data to the disposal service to ensure they can handle the waste appropriately.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.[3]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material into a suitable container for disposal as hazardous waste.[5]

  • Clean the contaminated area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[3]

All waste materials and contaminated items must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations.[3]

Disposal Workflow for this compound

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage spill_check Spill Occurred? storage->spill_check spill_management Follow Spill Management Protocol: - Ventilate Area - Absorb with Inert Material - Collect for Disposal spill_check->spill_management Yes contact_ehs Contact EHS or Licensed Waste Disposal Service spill_check->contact_ehs No spill_management->contact_ehs prepare_for_pickup Prepare for Pickup: - Provide Chemical Information - Follow Contractor Instructions contact_ehs->prepare_for_pickup end End: Safe and Compliant Disposal prepare_for_pickup->end

A flowchart outlining the safe disposal procedure for this compound.

References

Essential Safety and Operational Guide for 6-Methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 6-Methyl-1H-pyrrolo[2,3-B]pyridine (CAS No. 824-51-1). The following protocols are designed to ensure the safety of laboratory personnel and compliance with standard safety procedures.

Summary of Safety Information

While the health hazards of this compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion and inhalation.[1] It is imperative to handle this compound with caution in a controlled laboratory environment.

ParameterInformationSource
Chemical Name This compound-
CAS Number 824-51-1-
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Not specified (handle as a solid or liquid as appropriate)-
Known Hazards Irritant; may be harmful by ingestion and inhalation.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Recommended storage temperature: 2-8°C.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as the compound can cause skin irritation.[1]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.To prevent inhalation, which may cause respiratory irritation.[1][3]
Protective Clothing A laboratory coat or other protective clothing. Chemical resistant boots may also be necessary.To prevent contamination of personal clothing and ensure full body protection.[1]

Experimental Protocols

Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily available.[1]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • Reactions: When using in reactions, add it slowly to the reaction mixture. Be aware of potential exothermic reactions, especially when mixing with incompatible materials.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and other contaminated items in a designated hazardous waste container.

Storage Plan:

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between 2-8°C.

  • Store away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Disposal Plan:

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Incineration: A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed waste disposal facility.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. If irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handling_weigh Weigh Compound prep_spill->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Workspace handling_transfer->post_decon post_ppe Doff PPE post_decon->post_ppe disposal_collect Collect Waste post_ppe->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
6-Methyl-1H-pyrrolo[2,3-B]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.